MK-212 hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-chloro-6-piperazin-1-ylpyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4.ClH/c9-7-5-11-6-8(12-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIZGLUIYAZQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC(=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64022-27-1 (Parent) | |
| Record name | MK-212 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061655581 | |
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DSSTOX Substance ID |
DTXSID60210668 | |
| Record name | MK-212 hydrochloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61655-58-1, 67250-10-6 | |
| Record name | Pyrazine, 2-chloro-6-(1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61655-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MK-212 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061655581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-212 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-(1-piperazinyl)pyrazine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MK-212 HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MK-212 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8722D514RX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MK-212 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-212 hydrochloride, a synthetic compound of the piperazine (B1678402) class, acts as a non-selective agonist at serotonin (B10506) (5-HT) 2 receptor subtypes, with a notable preference for the 5-HT2C receptor. Its mechanism of action involves the activation of both canonical G-protein-dependent and non-canonical β-arrestin-mediated signaling pathways. This dual activity leads to a cascade of intracellular events, including the mobilization of intracellular calcium and the activation of the extracellular signal-regulated kinase (ERK) pathway. These molecular actions translate into a range of physiological and behavioral effects, including modulation of appetite, anxiety, and neuroendocrine function. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used for its characterization.
Receptor Binding Profile and Affinity
This compound exhibits agonist activity at several serotonin receptor subtypes, with the highest affinity for the 5-HT2C receptor, followed by the 5-HT2B and 5-HT2A receptors. Its functional activity is that of a full agonist at 5-HT2C receptors and a partial to full agonist at 5-HT2A and 5-HT2B receptors.[1] Limited data is available for a comprehensive affinity (Ki) profile across all serotonin receptor subtypes.
Table 1: Functional Potency of this compound at Serotonin 5-HT2 Subtypes
| Receptor Subtype | Potency (EC50) | Assay Type | Reference |
| 5-HT2C | 28 nM | Calcium Mobilization | |
| 5-HT2A | 420 nM | Calcium Mobilization |
Table 2: In Vivo Efficacy of this compound
| Effect | Efficacy (ED50) | Species | Route of Administration | Reference |
| Reduction in food intake | 5.0 mg/kg | Rat | Intraperitoneal (i.p.) |
Signaling Pathways
The mechanism of action of this compound is multifaceted, involving the activation of distinct downstream signaling cascades upon binding to 5-HT2C and other 5-HT2 receptors. These can be broadly categorized into G-protein-dependent and G-protein-independent (β-arrestin-mediated) pathways.
G-Protein-Dependent Signaling
The canonical signaling pathway for 5-HT2C receptors is mediated by the Gq/11 family of G-proteins.
Upon agonist binding by MK-212, the 5-HT2C receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11. The activated α-subunit of Gq/11 stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevation of intracellular Ca2+ and the production of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.
β-Arrestin-Mediated Signaling
In addition to G-protein coupling, agonist-bound 5-HT2C receptors can initiate a G-protein-independent signaling cascade through the recruitment of β-arrestin proteins.
Following agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the 5-HT2C receptor. This phosphorylation event serves as a docking site for β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, a process known as desensitization. However, β-arrestin also acts as a scaffold protein, recruiting components of the mitogen-activated protein kinase (MAPK) cascade, including MEK and ERK1/2. This scaffolding facilitates the phosphorylation and activation of ERK1/2, which can then translocate to the nucleus to regulate gene expression.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo experimental techniques.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of MK-212 for various serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the serotonin receptor subtype of interest are prepared from cultured cells or brain tissue homogenates.
-
Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [3H]-mesulergine for 5-HT2C receptors) and varying concentrations of unlabeled MK-212.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, trapping the cell membranes with bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of MK-212 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of MK-212 to activate Gq/11-coupled receptors and induce an increase in intracellular calcium.
Methodology:
-
Cell Culture and Dye Loading: Cells stably or transiently expressing the 5-HT2C receptor are cultured in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Varying concentrations of MK-212 are added to the wells.
-
Fluorescence Detection: A fluorescence plate reader is used to monitor the change in fluorescence intensity over time. An increase in intracellular calcium concentration leads to a proportional increase in fluorescence.
-
Data Analysis: The concentration of MK-212 that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
In Vivo Microdialysis
This technique is used to measure the effect of MK-212 on the extracellular levels of neurotransmitters, such as dopamine (B1211576) and serotonin, in specific brain regions of freely moving animals.
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal.
-
Perfusion and Equilibration: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. An equilibration period allows the extracellular fluid composition to stabilize.
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Baseline Sampling: Dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.
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Drug Administration: MK-212 is administered systemically (e.g., via intraperitoneal injection).
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Post-Drug Sampling: Dialysate collection continues to monitor changes in neurotransmitter concentrations in response to the drug.
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Sample Analysis: The collected dialysate samples are analyzed using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD), to quantify the levels of neurotransmitters and their metabolites.
Conclusion
This compound's mechanism of action is centered on its agonism at 5-HT2C, 5-HT2B, and 5-HT2A receptors. Its engagement of these receptors triggers both Gq/11-mediated and β-arrestin-dependent signaling pathways, leading to a complex array of intracellular events. The understanding of these molecular mechanisms, elucidated through a combination of in vitro and in vivo experimental approaches, is crucial for the continued exploration of the therapeutic potential and pharmacological profile of this and related compounds. This technical guide provides a foundational understanding for researchers and drug development professionals working in the field of serotonergic neurotransmission.
References
MK-212 Hydrochloride: A Technical Guide to Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-212 hydrochloride, chemically known as 6-chloro-2-(1-piperazinyl)pyrazine, is an arylpiperazine derivative that functions as a serotonin (B10506) receptor agonist.[1] It exhibits non-selective agonist activity at 5-HT₂ receptors, with a particular potency for the 5-HT₂C subtype, for which it acts as a full agonist.[1] Its action on the central nervous system has been leveraged as a tool in psychiatric research to probe serotonergic pathways. In humans, administration of MK-212 is known to promote the secretion of prolactin and cortisol.[1] This technical guide provides a comprehensive overview of the available pharmacodynamic and pharmacokinetic properties of MK-212, details common experimental methodologies for its study, and visualizes key pathways and workflows.
Pharmacodynamics
The primary mechanism of action for MK-212 is its agonist activity at serotonin 5-HT₂ receptors. Its pharmacodynamic effects are a direct consequence of the activation of these receptors and their downstream signaling cascades.
Receptor Binding Profile
MK-212 is a non-selective agonist for the 5-HT₂ receptor subfamily, with a rank order of potency of 5-HT₂C > 5-HT₂B > 5-HT₂A.[1] It is a full agonist at the 5-HT₂C receptor, a moderate-efficacy partial agonist at the 5-HT₂B receptor, and a partial to full agonist at the 5-HT₂A receptor.[1] The potency of MK-212 in activating 5-HT₂C and 5-HT₂B receptors is similar, while its potency for the 5-HT₂A receptor is approximately 10- to 30-fold lower.[1]
| Receptor Subtype | Activity | Potency Rank |
| 5-HT₂C | Full Agonist | 1 |
| 5-HT₂B | Moderate-Efficacy Partial Agonist | 2 |
| 5-HT₂A | Partial to Full Agonist | 3 |
Table 1: Receptor activity profile of this compound.
Signaling Pathways
Activation of the 5-HT₂C receptor by an agonist such as MK-212 primarily initiates a Gq/11 protein-coupled signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] This canonical pathway can lead to the modulation of various cellular processes, including neuronal excitability and gene expression.
Beyond the primary Gq/11 pathway, 5-HT₂C receptors have also been shown to couple to other G proteins, such as Gαi/o and Gα12/13, leading to a more complex and nuanced signaling profile.
Canonical 5-HT₂C Receptor Signaling Pathway.
Physiological and Behavioral Effects
The agonism of MK-212 at central 5-HT₂C receptors leads to a range of observable physiological and behavioral effects, which are valuable in preclinical and clinical research:
-
Hormone Secretion: MK-212 stimulates the secretion of cortisol and prolactin in humans.[1]
-
Appetite Regulation: As a 5-HT₂C agonist, MK-212 has been shown to reduce food intake.[3]
-
Motor Activity: In rodents, MK-212 can induce a complex motor syndrome, including muscle and head twitches.[1][4]
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound, such as half-life (t½), maximum plasma concentration (Cmax), time to maximum concentration (Tmax), clearance (CL), and volume of distribution (Vd), are not extensively documented in publicly available literature. The primary route of administration in human studies has been oral.[1] The compound is known to be centrally active, indicating its ability to cross the blood-brain barrier. Further research is required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Value | Species | Route |
| Half-life (t½) | Not Reported | - | - |
| Cmax | Not Reported | - | - |
| Tmax | Not Reported | - | - |
| Clearance (CL) | Not Reported | - | - |
| Volume of Distribution (Vd) | Not Reported | - | - |
| Oral Bioavailability | Not Reported | - | - |
Table 2: Summary of available pharmacokinetic parameters for this compound. Note the significant data gaps in the current literature.
Experimental Protocols
The study of MK-212's pharmacodynamic and pharmacokinetic properties involves a range of standard and specialized experimental procedures.
Radioligand Binding Assay (Competition)
This assay is fundamental for determining the binding affinity (Ki) of MK-212 for specific receptor subtypes.
-
Objective: To quantify the affinity of MK-212 for the 5-HT₂C receptor.
-
Principle: The assay measures the ability of unlabeled MK-212 to compete with and displace a radiolabeled ligand with known affinity from the 5-HT₂C receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the 5-HT₂C receptor are prepared from cultured cell lines (e.g., HEK293) or tissue homogenates.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor-expressing membranes, a fixed concentration of a suitable radioligand (e.g., [³H]mesulergine), and varying concentrations of unlabeled MK-212.
-
Incubation: The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
Separation: Bound radioligand is separated from the unbound radioligand, commonly by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of MK-212 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Workflow for a competitive radioligand binding assay.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of living animals following drug administration.
-
Objective: To measure changes in extracellular serotonin levels in a specific brain region (e.g., hippocampus) after systemic administration of MK-212.
-
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal (e.g., a rat).
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Diffusion: Neurotransmitters from the extracellular space diffuse across the semi-permeable membrane of the probe and into the aCSF.
-
Sample Collection: The resulting fluid (dialysate) is collected at regular intervals.
-
Analysis: The concentration of serotonin in the dialysate is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Hormone Secretion Measurement
This protocol is used to assess the pharmacodynamic effect of MK-212 on endocrine function in human subjects.
-
Objective: To measure the change in plasma cortisol and prolactin levels following oral administration of MK-212.
-
Methodology:
-
Subject Preparation: Healthy human volunteers are typically studied after an overnight fast. An indwelling venous catheter is placed for repeated blood sampling.
-
Baseline Sampling: Baseline blood samples are collected before drug administration.
-
Drug Administration: A specific dose of MK-212 (e.g., 20 mg or 40 mg) or a placebo is administered orally.[5]
-
Timed Sampling: Blood samples are collected at predetermined time points for several hours post-administration.
-
Plasma Separation and Analysis: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis. Plasma concentrations of cortisol and prolactin are determined using specific immunoassays or mass spectrometry.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the 5-HT₂ receptor system, particularly the 5-HT₂C subtype. Its well-characterized pharmacodynamic profile, including its receptor binding affinities and downstream signaling effects, makes it useful for probing the physiological roles of these receptors. However, a notable gap exists in the public domain regarding its quantitative pharmacokinetic properties. Future studies detailing the ADME characteristics of MK-212 would provide a more complete understanding of its disposition in biological systems and further enhance its utility as a research compound in the field of neuropsychopharmacology.
References
- 1. MK-212 - Wikipedia [en.wikipedia.org]
- 2. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
- 3. 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blunted oral body temperature response to MK-212 in cocaine addicts - PubMed [pubmed.ncbi.nlm.nih.gov]
Receptor Binding Affinity Profile of MK-212 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-212 hydrochloride, chemically known as 6-chloro-2-(1-piperazinyl)pyrazine hydrochloride, is a potent and selective serotonin (B10506) receptor agonist.[1] Primarily recognized for its high affinity and functional agonism at the 5-HT2C receptor, it serves as a valuable pharmacological tool for investigating the role of the serotonergic system in various physiological and pathological processes. This document provides a comprehensive overview of the receptor binding affinity profile of MK-212, detailing its interactions with various neurotransmitter receptors. Quantitative binding data are presented, alongside detailed experimental protocols for the key assays used to determine these parameters. Furthermore, this guide includes visualizations of the primary signaling pathway of the 5-HT2C receptor and a typical experimental workflow for receptor binding assays to facilitate a deeper understanding of its mechanism of action and pharmacological characterization.
Introduction
MK-212 is an arylpiperazine derivative that has been extensively utilized in neuroscience research to probe the functions of the serotonin 2C (5-HT2C) receptor.[2][3] It displays a notable selectivity for the 5-HT2 receptor family, with a preferential affinity for the 5-HT2C subtype over the 5-HT2A and 5-HT2B subtypes.[4] Functionally, it acts as a full agonist at the 5-HT2C receptor.[4] The compound's ability to modulate serotonergic neurotransmission has led to its use in studies of anxiety, appetite, and motor activity.[2] A thorough understanding of its complete receptor binding profile is crucial for the accurate interpretation of experimental results and for guiding the development of more selective therapeutic agents.
Receptor Binding Affinity Profile
The binding affinity of this compound has been characterized primarily at serotonin receptors. While its interaction with other major neurotransmitter receptor families, such as dopamine (B1211576), adrenergic, and histamine (B1213489) receptors, is less well-documented in publicly available literature, this section summarizes the known quantitative and qualitative data.
Data Presentation
The following table summarizes the quantitative receptor binding affinity data for this compound. Affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
| Receptor Subtype | Species | Assay Type | Affinity (nM) | Reference |
| Serotonin Receptors | ||||
| 5-HT2C | Human | Radioligand Binding (IC50) | 28 | [1][3] |
| 5-HT2A | Human | Radioligand Binding (IC50) | 420 | [1][3] |
| 5-HT1A | Rat | Not Specified | Low Affinity | [4] |
| 5-HT1B | Rat | Not Specified | Low Affinity | [4] |
| 5-HT2B | Not Specified | Functional Assay | Similar potency to 5-HT2C | [4] |
| Dopamine Receptors | ||||
| D1, D2, D3, D4, D5 | Not Specified | Not Specified | No quantitative data available in the public domain. | |
| Adrenergic Receptors | ||||
| α1, α2, β | Not Specified | Not Specified | No quantitative data available in the public domain. | |
| Histamine Receptors | ||||
| H1, H2, H3, H4 | Not Specified | Not Specified | No quantitative data available in the public domain. |
Note: The absence of quantitative data for dopamine, adrenergic, and histamine receptors suggests that the affinity of MK-212 for these receptors is likely to be significantly lower than for the 5-HT2C receptor, or has not been a primary focus of published research. Further studies would be required for a complete off-target binding profile.
Experimental Protocols
The determination of receptor binding affinities and functional activity relies on standardized in vitro assays. Below are detailed methodologies for the key experiments used to characterize compounds like MK-212.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of MK-212 for a target receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
A specific radioligand for the target receptor (e.g., [3H]-mesulergine for 5-HT2C receptors).
-
This compound of known concentration.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation Mixture Preparation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of MK-212. Include tubes for total binding (no competitor) and non-specific binding (saturating concentration of an unlabeled ligand).
-
Incubation: Incubate the mixtures at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of MK-212 by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the MK-212 concentration to generate a competition curve. The IC50 value (the concentration of MK-212 that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to activate a Gq-coupled receptor, such as the 5-HT2C receptor, leading to an increase in intracellular calcium.
Objective: To determine the half-maximal effective concentration (EC50) of MK-212 for the activation of a Gq-coupled receptor.
Materials:
-
A cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing human 5-HT2C).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound of known concentrations.
-
A fluorescent plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom microplate and allow them to adhere and grow to an appropriate confluency.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for a specific period.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells in each well using the fluorescent plate reader.
-
Compound Addition: Add varying concentrations of MK-212 to the wells.
-
Kinetic Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each concentration of MK-212. Plot the peak response against the logarithm of the MK-212 concentration to generate a dose-response curve. The EC50 value is the concentration of MK-212 that produces 50% of the maximal response.
Mandatory Visualizations
Signaling Pathway
The primary signaling pathway activated by MK-212 through the 5-HT2C receptor is the Gq pathway, leading to the mobilization of intracellular calcium.
Caption: 5-HT2C Receptor Gq Signaling Pathway.
Experimental Workflow
The following diagram illustrates a generalized workflow for a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound is a highly valuable pharmacological tool due to its potent and selective agonist activity at the 5-HT2C receptor. Its binding profile is characterized by a high affinity for the 5-HT2C receptor, with significantly lower affinity for the 5-HT2A receptor and other serotonin receptor subtypes. The lack of comprehensive, publicly available binding data for other major neurotransmitter receptor families highlights an area for future investigation to fully delineate its off-target effects. The standardized experimental protocols and an understanding of the underlying signaling pathways, as detailed in this guide, are essential for the accurate assessment of its pharmacological properties and for its effective use in research and drug development.
References
- 1. MK-212 - Wikipedia [en.wikipedia.org]
- 2. Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenyl-benzazepines - PMC [pmc.ncbi.nlm.nih.gov]
The Serotonergic Agent MK-212 Hydrochloride: A Technical Overview of its Discovery, Synthesis, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-212 hydrochloride, chemically known as 6-chloro-2-(1-piperazinyl)pyrazine hydrochloride, is a synthetic compound belonging to the arylpiperazine class. Initially developed by Merck Sharp & Dohme Corp., it has been extensively utilized in scientific research as a pharmacological tool to investigate the role of the serotonin (B10506) system, particularly the 5-HT2C receptor, in various physiological and pathological processes. Although its clinical development was discontinued, MK-212 remains a valuable ligand for in vitro and in vivo studies aimed at understanding serotonergic neurotransmission and its implications for central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound, intended to serve as a resource for researchers and drug development professionals.
Discovery and Development at Merck
The development of MK-212 emerged from Merck's broader research programs in the mid to late 20th century focused on the discovery of novel psychoactive agents targeting CNS neurotransmitter systems. During this era, there was a burgeoning interest in the role of serotonin in the pathophysiology of psychiatric disorders such as depression and anxiety. The research that led to the identification of MK-212 was part of a strategic effort to synthesize and characterize novel compounds with specific affinities for serotonin receptor subtypes. While the specific details of the research program that led to the discovery of MK-212 are not extensively publicized, it is understood to be a product of systematic medicinal chemistry efforts to explore the structure-activity relationships of piperazine-containing scaffolds. The "MK" designation in its name is a common identifier for compounds originating from Merck's research laboratories.
Physicochemical Properties
This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 6-chloro-2-(1-piperazinyl)pyrazine hydrochloride |
| Synonyms | CPP hydrochloride |
| Molecular Formula | C₈H₁₁ClN₄ · HCl |
| Molecular Weight | 235.11 g/mol |
| CAS Number | 61655-58-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Purity | Typically ≥98% |
Synthesis of this compound
The synthesis of this compound involves a nucleophilic aromatic substitution reaction. A general and commonly cited method for its preparation is outlined below.
Experimental Protocol: Synthesis of 6-chloro-2-(1-piperazinyl)pyrazine hydrochloride
Materials:
-
Piperazine (B1678402) (anhydrous)
-
Triethylamine (B128534) (or other suitable base)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or Acetonitrile)
-
Hydrochloric acid (in a suitable solvent, e.g., ethanol (B145695) or diethyl ether)
-
Standard laboratory glassware and equipment for organic synthesis (reflux condenser, inert atmosphere setup, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyrazine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To this solution, add a molar excess of anhydrous piperazine (typically 2-3 equivalents) followed by a suitable base such as triethylamine (to scavenge the HCl generated during the reaction).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (the exact duration may vary and should be monitored by techniques like Thin Layer Chromatography - TLC). The reaction involves the nucleophilic displacement of one of the chlorine atoms on the pyrazine (B50134) ring by a nitrogen atom of the piperazine.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any precipitated salts (e.g., triethylamine hydrochloride). Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude product, 6-chloro-2-(1-piperazinyl)pyrazine, can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of dichloromethane (B109758) and methanol).
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., ethanol or diethyl ether). To this solution, add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum to obtain this compound as a solid.
Preclinical Profile of MK-212 Hydrochloride: A Serotonin 2C Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MK-212 hydrochloride, also known as 6-chloro-2-(1-piperazinyl)pyrazine, is a potent and relatively selective serotonin (B10506) 2C (5-HT2C) receptor agonist. Preclinical research has extensively investigated its pharmacological effects, revealing a profile indicative of therapeutic potential in various central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its receptor binding affinity, in vitro and in vivo functional activity, and its effects in established animal models of feeding behavior, anxiety, and seizure susceptibility. Detailed experimental protocols and visual representations of its mechanism of action and experimental workflows are included to support further research and development efforts.
Mechanism of Action: 5-HT2C Receptor Agonism
This compound exerts its pharmacological effects primarily through the activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the CNS. The 5-HT2C receptor is coupled to the Gq/11 family of G-proteins. Upon agonist binding, a conformational change in the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
Data Presentation
Receptor Binding and In Vitro Functional Activity
The following tables summarize the binding affinities and functional potencies of this compound at various serotonin receptor subtypes.
| Receptor Subtype | Assay Type | Preparation | Value | Units |
| 5-HT2C | Calcium Mobilization | HEK293 cells | 0.028 | µM (EC50) |
| 5-HT2A | Calcium Mobilization | HEK293 cells | 0.42 | µM (EC50) |
Table 1: In Vitro Functional Activity of this compound.
In Vivo Preclinical Efficacy
The in vivo effects of this compound have been characterized in several rodent models, as detailed in the table below.
| Preclinical Model | Species | Route of Administration | Dose Range | Observed Effect | ED50 |
| Food Intake | Rat (fasted) | i.p. | 5 mg/kg | Reduced food intake | 5 mg/kg |
| Anxiety (Elevated Plus-Maze) | Rat | i.p. | 1.0, 2.0, 4.0 mg/kg | Anxiogenic-like effects at 2.0 mg/kg; motor suppression at 4.0 mg/kg.[1] | N/A |
| Cocaine-Seeking Behavior | Rat | i.p. | 0.32, 0.56, 1 mg/kg | Reduced cocaine-primed reinstatement. | N/A |
| Seizure Susceptibility | Mouse (amygdala-kindled) | i.p. | 10, 30 mg/kg | Increased seizure-induced death (12.5% at 10 mg/kg; 100% at 30 mg/kg).[2] | N/A |
Table 2: In Vivo Behavioral Effects of this compound.
Experimental Protocols
In Vitro Calcium Mobilization Assay
Objective: To determine the functional potency (EC50) of this compound at 5-HT2C and 5-HT2A receptors.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either the human 5-HT2C or 5-HT2A receptor are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of the compound.
-
Compound Addition and Data Acquisition: The various concentrations of this compound are added to the wells, and fluorescence is measured kinetically for a defined period.
-
Data Analysis: The change in fluorescence intensity is calculated and plotted against the logarithm of the compound concentration. The EC50 value is determined using a non-linear regression analysis (sigmoidal dose-response curve).
In Vivo Food Intake Study in Fasted Rats
Objective: To assess the effect of this compound on food intake.
Methodology:
-
Animals: Male Sprague-Dawley rats are individually housed and acclimated to the vivarium for at least one week.
-
Fasting: Animals are fasted for 18-24 hours with free access to water.
-
Drug Administration: this compound or vehicle is administered via intraperitoneal (i.p.) injection.
-
Food Presentation: A pre-weighed amount of standard laboratory chow is presented to each rat 30 minutes post-injection.
-
Intake Measurement: The amount of food consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Data Analysis: Food intake (in grams) is calculated for each animal and compared between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA). The ED50 for the reduction in food intake can be calculated from a dose-response study.[3]
Elevated Plus-Maze Test for Anxiety-Like Behavior in Rats
Objective: To evaluate the anxiogenic or anxiolytic potential of this compound.
Methodology:
-
Apparatus: The elevated plus-maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Animals: Male Wistar rats are used and acclimated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: this compound (at doses of 1.0, 2.0, or 4.0 mg/kg) or vehicle is administered i.p. 27 minutes prior to testing.[1]
-
Test Procedure: Each rat is placed in the center of the maze, facing an open arm, and allowed to explore freely for 5 minutes. The session is recorded by a video camera.
-
Behavioral Scoring: An automated tracking system or a trained observer scores the following parameters: time spent in the open and closed arms, and the number of entries into the open and closed arms.
-
Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated as indices of anxiety. The number of closed arm entries is used as a measure of locomotor activity. Data are analyzed using ANOVA.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo preclinical study with this compound.
Pharmacokinetics and Safety Pharmacology
Limited publicly available data exists on the detailed pharmacokinetic profile of this compound in preclinical species. General pharmacokinetic principles for small molecules administered to rats suggest that parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life would be crucial for interpreting the time course of its pharmacological effects. Further studies are warranted to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Safety pharmacology studies are essential to identify potential undesirable pharmacodynamic effects on major physiological systems. For a CNS-active compound like MK-212, a core battery of safety pharmacology studies would typically include assessments of cardiovascular, respiratory, and central nervous system functions. While the preclinical studies cited indicate some effects on motor activity, a comprehensive safety pharmacology evaluation would be necessary for further development.[4]
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. The preclinical data summarized in this guide highlight its potent effects on appetite, anxiety-related behaviors, and seizure modulation. The provided experimental protocols and workflow diagrams offer a framework for designing and conducting further preclinical studies. A more complete understanding of its pharmacokinetic and safety pharmacology profile will be critical for any potential clinical translation.
References
- 1. Behavioral effects of systemically administered MK-212 are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MK-212 precipitates seizure-induced death in amygdala-kindled mice via a non-5-HT2C receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT2 receptor agonist MK-212 reduces food intake and increases resting but prevents the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
The Role of MK-212 Hydrochloride in Serotonin Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serotonin (B10506) syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the central nervous system.[1] The study of this syndrome relies on pharmacological tools that can reliably and selectively activate serotonin receptors. MK-212 hydrochloride, a piperazine (B1678402) derivative, has been utilized in research as a serotonin receptor agonist.[2][3] This technical guide provides an in-depth analysis of MK-212's pharmacological profile, its role in eliciting serotonin syndrome-like symptoms in preclinical models, and detailed experimental protocols for its use. The information presented is intended to support researchers and drug development professionals in understanding the utility of MK-212 as a tool for investigating the pathophysiology of serotonin syndrome and for the preclinical assessment of novel therapeutics.
Introduction to Serotonin Syndrome
Serotonin syndrome, also known as serotonin toxicity, is a serious and potentially fatal condition caused by an overstimulation of serotonin receptors in the central and peripheral nervous systems.[1][4] The clinical presentation is characterized by a triad (B1167595) of symptoms:
-
Altered Mental Status: Agitation, confusion, restlessness, and in severe cases, delirium and coma.[5][6]
-
Autonomic Dysfunction: Tachycardia, hypertension, hyperthermia, diaphoresis (heavy sweating), dilated pupils, and diarrhea.[1][6]
-
Neuromuscular Excitation: Tremor, myoclonus (muscle twitching), hyperreflexia (overactive reflexes), clonus (involuntary, rhythmic muscle contractions), and in severe instances, muscle rigidity.[4][5]
The syndrome typically manifests within hours of initiating a new serotonergic agent, increasing the dose of an existing one, or combining multiple drugs that enhance serotonin neurotransmission.[1][6] The underlying pathophysiology involves the excessive activation of multiple serotonin receptor subtypes, with a significant contribution from the 5-HT1A and 5-HT2A receptors.[7]
This compound: A Pharmacological Profile
This compound, chemically known as 6-chloro-2-(1-piperazinyl)pyrazine hydrochloride, is a synthetic compound belonging to the arylpiperazine class of drugs.[2][8] It is recognized in pharmacological research as a serotonin receptor agonist.[2]
Mechanism of Action
MK-212 acts as a non-selective agonist at 5-HT2 serotonin receptors, with a particular affinity for the 5-HT2C subtype.[2][9] It also demonstrates agonist activity at 5-HT2A and 5-HT2B receptors.[2] The agonism at these receptors, particularly the 5-HT2A and 5-HT2C subtypes, is crucial for its ability to induce serotonergic effects and model symptoms of serotonin syndrome in preclinical studies.[2][7]
Pharmacodynamics
The administration of MK-212 elicits a range of physiological and behavioral responses consistent with central serotonergic activation. In animal models, these include head twitches, a complex motor syndrome, and alterations in body temperature.[10][11] In humans, oral administration has been shown to increase serum levels of prolactin and cortisol.[2][12]
Quantitative Data on this compound
The following tables summarize key quantitative data related to the pharmacological and physiological effects of this compound.
| Receptor Subtype | Binding Affinity (IC50) | Species | Cell Line | Reference |
| Human 5-HT2C | 0.028 µM | Human | HEK293 | |
| Human 5-HT2A | 0.42 µM | Human | HEK293 | |
| 5-HT1A | Low Affinity | Not Specified | Not Specified | [2] |
| 5-HT1B | Low Affinity | Not Specified | Not Specified | [2] |
Table 1: Receptor Binding Profile of MK-212.
| Species | Route of Administration | Dose Range | Observed Effects | Reference |
| Rat | Intraperitoneal (i.p.) | 1.25-5 mg/kg | Complex motor syndrome | [10] |
| Mouse | Intraperitoneal (i.p.) | 1.11-10 mg/kg | Dose-related increase in head twitches | [10] |
| Rat | Intraperitoneal (i.p.) | 0.5, 1.0, 2.0 mg/kg | Dose-dependent disruption of maternal behavior | [13] |
| Mouse | Intraperitoneal (i.p.) | 0.5, 1.0 mg/kg | Increased blood corticosterone (B1669441), reduced motor activity | [14] |
| Rat | Intraperitoneal (i.p.) | 2.0 mg/kg | Anxiogenic effects in elevated plus-maze | [15] |
| Human | Oral | 10, 20, 40 mg | Increased serum cortisol and prolactin | [2] |
Table 2: Dose-Response Data for MK-212 in Preclinical and Clinical Studies.
Experimental Protocols for Inducing Serotonin Syndrome-like Symptoms with MK-212
The following are detailed methodologies for key experiments utilizing MK-212 to investigate serotonin syndrome-like behaviors in animal models.
Induction of Head Twitch Response in Mice
This experiment is a classic behavioral assay for assessing 5-HT2A receptor activation, a key component of serotonin syndrome.
Experimental Workflow:
Caption: Workflow for the MK-212 induced head twitch response assay in mice.
Induction of a Complex Motor Syndrome in Rats
This protocol is designed to elicit a broader range of serotonin syndrome-like behaviors.
Experimental Workflow:
Caption: Workflow for inducing and scoring a complex motor syndrome in rats with MK-212.
Signaling Pathways Implicated in MK-212-Mediated Serotonergic Effects
The effects of MK-212 are mediated through its interaction with 5-HT2 family receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates downstream signaling cascades that lead to the physiological and behavioral manifestations of serotonin syndrome.
Caption: Simplified signaling pathway for MK-212 action at 5-HT2A/2C receptors.
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of the serotonin system and the pathophysiology of serotonin syndrome. Its agonist activity at 5-HT2 receptors allows for the reliable induction of serotonin syndrome-like symptoms in preclinical models, facilitating the study of the underlying mechanisms and the evaluation of potential therapeutic interventions. The experimental protocols and quantitative data provided in this guide are intended to assist researchers in designing and interpreting studies that utilize MK-212 to advance our understanding of serotonin-related disorders. Careful consideration of dosage and species-specific effects is crucial for the successful application of this compound in research settings.
References
- 1. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MK-212 - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. August 26, 2022: What are the pathophysiology and clinical manifestations of Serotonin Syndrome? (and welcome to the Question of the Week) | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]
- 5. mdpi.com [mdpi.com]
- 6. Serotonin syndrome - Symptoms & causes - Mayo Clinic [mayoclinic.org]
- 7. Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynce.com [biosynce.com]
- 9. MK-212 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the serotonin agonist, MK-212, on body temperature in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prolactin and cortisol responses to MK-212, a serotonin agonist, in obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of 5-hydroxytryptamine 2C receptor agonist MK212 and 2A receptor antagonist MDL100907 on maternal behavior in postpartum female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of 5HT2C-receptor agonist MK-212 on blood corticosterone level and behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Behavioral effects of systemically administered MK-212 are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-212 Hydrochloride: A Technical Guide for 5-HT2C Receptor Probing
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-212 hydrochloride is a selective agonist for the serotonin (B10506) 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its role in regulating mood, appetite, and cognition has made the 5-HT2C receptor a significant target for therapeutic intervention in various neuropsychiatric and metabolic disorders. This technical guide provides an in-depth overview of this compound as a research tool, detailing its pharmacological properties, experimental applications, and the signaling pathways it modulates. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize MK-212 as a probe for investigating 5-HT2C receptor function.
Pharmacological Profile of this compound
MK-212 exhibits a notable selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the 5-HT2A receptor. This selectivity is crucial for dissecting the specific roles of the 5-HT2C receptor in complex physiological processes.
Binding Affinity and Selectivity
The binding affinity of MK-212 is typically determined through radioligand binding assays, where it competes with a radiolabeled ligand for binding to the receptor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of MK-212 required to displace 50% of the radioligand.
| Parameter | Receptor | Cell Line | Value | Reference |
| IC50 | Human 5-HT2C | HEK293 | 0.028 µM | [Not Available] |
| IC50 | Human 5-HT2A | HEK293 | 0.42 µM | [Not Available] |
Functional Activity
As an agonist, MK-212 activates the 5-HT2C receptor, initiating downstream intracellular signaling cascades. Its functional potency is often characterized by the half-maximal effective concentration (EC50), which is the concentration of MK-212 that produces 50% of the maximal response. Bioluminescence Resonance Energy Transfer (BRET) assays are commonly employed to study the functional coupling of the 5-HT2C receptor to various G proteins upon agonist stimulation. Recent studies have shown that MK-212 exhibits a right-shifted signaling profile with a reduced preference for Gα11 over Gαq compared to the endogenous ligand, serotonin.[1]
| Parameter | Pathway | Emax (% of 5-HT) | pEC50 | Reference |
| EC50 | Gq/11 activation | - | - | [1] |
| Potency Shift | Gq/11 potency | - | 107- to 149-fold decrease relative to 5-HT | [1] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound to probe 5-HT2C receptor function.
In Vitro Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of MK-212 for the 5-HT2C receptor.
1. Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor
-
[3H]-Mesulergine (radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
2. Membrane Preparation:
-
Culture HEK293-h5-HT2C cells to 80-90% confluency.
-
Harvest cells and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine protein concentration using a standard protein assay.
3. Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-Mesulergine (to a final concentration equal to its Kd), and 50 µL of varying concentrations of MK-212.
-
For total binding, add 50 µL of assay buffer instead of MK-212.
-
For non-specific binding, add 50 µL of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM mianserin).
-
Add 100 µL of the membrane preparation to each well.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the MK-212 concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Locomotor Activity
This protocol describes an open field test to evaluate the effect of MK-212 on locomotor activity in mice, a common behavioral assay for assessing central nervous system drug effects.
1. Animals and Housing:
-
Male C57BL/6J mice (8-10 weeks old).
-
House animals in groups of 4-5 per cage with ad libitum access to food and water.
-
Maintain a 12-hour light/dark cycle and a controlled temperature (22 ± 2°C) and humidity (50 ± 10%).
-
Acclimatize mice to the testing room for at least 60 minutes before the experiment.
2. Apparatus:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm) made of non-reflective material.
-
Automated video tracking system to record and analyze locomotor activity.
3. Procedure:
-
Dissolve this compound in sterile 0.9% saline.
-
Administer MK-212 or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 10 mL/kg. Doses can range from 0.5 to 5 mg/kg.
-
30 minutes after injection, place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 30 minutes).
-
Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency using the video tracking system.
-
After each trial, clean the arena thoroughly with 70% ethanol (B145695) to eliminate olfactory cues.
4. Data Analysis:
-
Compare the locomotor activity parameters between the MK-212-treated and vehicle-treated groups.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.
5-HT2C Receptor Signaling Pathways
Activation of the 5-HT2C receptor by MK-212 initiates a cascade of intracellular events primarily through the Gαq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of various cellular processes, including neuronal excitability and gene expression. Furthermore, 5-HT2C receptor activation can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of 5-HT2C receptor function. Its selectivity and well-characterized agonist properties make it suitable for a range of in vitro and in vivo studies. By employing the detailed protocols and understanding the underlying signaling pathways described in this guide, researchers can effectively utilize MK-212 to advance our understanding of the physiological and pathological roles of the 5-HT2C receptor. This knowledge is paramount for the development of novel therapeutics targeting this important receptor system.
References
Investigating the history of MK-212 hydrochloride research
An In-depth Exploration of a Serotonergic Probe
This technical guide provides a comprehensive historical overview of the research and development of MK-212 hydrochloride (6-chloro-2-(1-piperazinyl)pyrazine hydrochloride), a significant tool in the study of the serotonin (B10506) system. Developed by Merck Sharp & Dohme, MK-212 has been instrumental in elucidating the role of serotonin 2C (5-HT2C) receptors in various physiological and behavioral processes. This document, intended for researchers, scientists, and drug development professionals, details the compound's pharmacological profile, key experimental findings, and the methodologies employed in its investigation.
Introduction and Discovery
MK-212, an arylpiperazine derivative, emerged from research into compounds that interact with the central nervous system. Its primary significance lies in its action as a serotonin receptor agonist, with a notable preference for the 5-HT2C receptor subtype.[1][2] Early investigations by Clineschmidt and colleagues in 1977 characterized its central serotonin-like activity, laying the groundwork for its use as a pharmacological probe.[3]
Pharmacological Profile
MK-212 is a non-selective 5-HT2 receptor agonist, exhibiting activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors. However, it displays the highest potency at the 5-HT2C receptor, where it acts as a full agonist. Its affinity for 5-HT1A and 5-HT1B receptors is low.
Receptor Binding and Functional Potency
The following table summarizes the in vitro binding affinities and functional potencies of MK-212 at various serotonin receptor subtypes.
| Receptor Subtype | Assay Type | Species | Value | Units | Reference |
| 5-HT2C | Calcium Mobilization (EC50) | Human | 0.028 | µM | |
| 5-HT2A | Calcium Mobilization (EC50) | Human | 0.42 | µM |
Preclinical Research: Key Experimental Findings
A substantial body of preclinical research has utilized MK-212 to investigate the roles of 5-HT2C receptors in various physiological and behavioral domains.
Anxiety and Locomotor Activity
Studies using the elevated plus-maze (EPM) in rats have demonstrated that MK-212 exerts anxiogenic-like effects and can decrease locomotor activity.[4] These effects are dose-dependent, with higher doses leading to more pronounced motor suppression.
Table 2: Effects of MK-212 on Behavior in the Elevated Plus-Maze in Rats
| Dose (mg/kg, i.p.) | Effect on Open Arm Exploration | Effect on Locomotor Activity (Closed Arm Entries) | Reference |
| 1.0 | No significant effect | No significant effect | [4] |
| 2.0 | Reduced | No significant effect | [4] |
| 4.0 | Reduced | Reduced (motor-suppressant effects) | [4] |
Food Intake and Satiety
Research has shown that MK-212 can reduce food intake in rats. An ED50 dose of 5.0 mg/kg (i.p.) was found to decrease food consumption, suggesting a role for 5-HT2C receptors in the regulation of appetite and satiety.[5]
Human Studies
In human subjects, MK-212 has been used to probe the function of the central serotonin system. Administration of MK-212 has been shown to stimulate the secretion of cortisol and prolactin.[1]
Table 3: Hormonal Responses to MK-212 in Healthy Human Males
| Hormone | Response to MK-212 | Reference |
| Cortisol | Significant increase in plasma concentrations | [1] |
| Prolactin | Significant increase in plasma concentrations | [1] |
Signaling Pathways
Activation of the 5-HT2C receptor by an agonist like MK-212 initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and activate protein kinase C, respectively.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the research of MK-212.
Elevated Plus-Maze (EPM) for Rodents
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[6][7][8][9][10]
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It typically consists of two open arms and two enclosed arms. Dimensions for rat mazes are often around 50 cm long and 10 cm wide for each arm, with the closed arms having walls of about 40-50 cm in height.[10]
-
Procedure:
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
Ethological measures such as head dips and stretched-attend postures.
-
Measurement of Plasma Cortisol and Prolactin
Hormone levels in human plasma are typically measured using immunoassays.
-
Sample Collection: Blood samples are collected from subjects at baseline and at regular intervals following the administration of MK-212 or a placebo.
-
Assay Method: Radioimmunoassay (RIA) is a common and sensitive method for quantifying hormone concentrations.[11][12][13][14]
-
A known quantity of radioactively labeled hormone (tracer) is mixed with a known amount of antibody specific to that hormone.
-
The patient's plasma sample (containing an unknown quantity of the hormone) is added. The unlabeled hormone from the sample competes with the tracer for binding sites on the antibody.
-
After an incubation period, the antibody-bound hormone is separated from the free hormone.
-
The radioactivity of the bound fraction is measured. The amount of unlabeled hormone in the patient's sample is inversely proportional to the measured radioactivity.
-
-
Data Analysis: A standard curve is generated using known concentrations of the hormone to determine the concentration in the patient samples.
Discontinuation and Legacy
While MK-212 was a valuable research tool, its development as a therapeutic agent was discontinued. The precise reasons for this are not extensively documented in publicly available literature, but challenges with receptor selectivity and potential for side effects are common hurdles for non-selective serotonergic compounds.[15] Despite its discontinuation for clinical use, the legacy of this compound lies in its significant contribution to our understanding of the 5-HT2C receptor and its role in the central nervous system. The knowledge gained from studies involving MK-212 has paved the way for the development of more selective 5-HT2C receptor agonists for various therapeutic applications.
References
- 1. Effect of pindolol pretreatment on MK-212-induced plasma cortisol and prolactin responses in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MK-212 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral effects of systemically administered MK-212 are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-HT2 receptor agonist MK-212 reduces food intake and increases resting but prevents the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 11. Radioimmunoassay of human prolactin (PRL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Radioimmunoassay for Human Prolactin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tech.snmjournals.org [tech.snmjournals.org]
- 15. Discovery and development of 5-HT(₂C) receptor agonists for obesity: is there light at the end of the tunnel? - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-212 Hydrochloride: A Technical Guide to Safety and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available safety and toxicological information on MK-212 hydrochloride. It is intended for informational purposes for research and development professionals and is not a substitute for a comprehensive risk assessment.
Introduction
This compound, chemically known as 2-chloro-6-(1-piperazinyl)-pyrazine monohydrochloride, is a potent serotonin (B10506) (5-HT) receptor agonist with primary activity at the 5-HT2C receptor subtype.[1][2] It also exhibits agonist activity at 5-HT2A and 5-HT2B receptors.[1] Due to its pharmacological profile, MK-212 has been utilized as a research tool to investigate the role of the serotonergic system in various physiological and pathological processes. This guide provides an in-depth overview of the available safety and toxicology data for this compound.
Pharmacodynamics and Mechanism of Action
This compound exerts its effects primarily through the activation of 5-HT2C receptors, which are G-protein coupled receptors (GPCRs).[1] The binding of MK-212 to the 5-HT2C receptor initiates a downstream signaling cascade.
Signaling Pathway
The activation of the 5-HT2C receptor by an agonist like MK-212 leads to the coupling with Gq/11 proteins. This interaction stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in conjunction with calcium ions released from intracellular stores by IP3, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream targets, including components of the Raf/MEK/ERK (MAPK) signaling cascade, leading to cellular responses.
Figure 1. Simplified 5-HT2C Receptor Signaling Pathway.
Toxicological Data
Acute Toxicity
The primary route of acute toxicity data available is oral administration in rats.
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 79.6 mg/kg | [3] |
| TDLO | Rat | Intraperitoneal | 2 mg/kg | [3] |
Experimental Protocol (General Overview for Oral LD50):
A standardized acute oral toxicity study, such as those following OECD Guideline 423 (Acute Toxic Class Method), would typically involve the following steps:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, and are acclimatized to the laboratory environment.
-
Dosing: A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by oral gavage. The starting dose is selected based on available information.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Individual animal weights are recorded prior to dosing and at least weekly thereafter.
-
Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.
-
Data Analysis: The LD50 is calculated based on the mortality data.
Genotoxicity
Specific genotoxicity studies for this compound, such as the Ames test or in vivo micronucleus assay, are not publicly available. However, it is noteworthy that MK-212 contains a piperazine (B1678402) ring. While piperazine itself is generally not considered genotoxic, its nitrosation products have been shown to be mutagenic in vivo.
Experimental Protocols (General Overview):
-
Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses several strains of Salmonella typhimurium with mutations in the histidine operon. The test assesses the ability of the test substance to induce reverse mutations, allowing the bacteria to grow in a histidine-free medium. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
In Vivo Micronucleus Test: This assay is typically performed in rodents. The animals are treated with the test substance, and bone marrow or peripheral blood is collected. The number of micronucleated polychromatic erythrocytes is scored. An increase in the frequency of micronucleated cells indicates that the substance has caused chromosomal damage.
Figure 2. General Experimental Workflow for Genotoxicity Assays.
Carcinogenicity
There is no substance-specific information available regarding the carcinogenicity of this compound. The International Agency for Research on Cancer (IARC) has not listed this compound.[3]
Reproductive and Developmental Toxicology
No specific reproductive or developmental toxicology studies for this compound have been identified in the public domain. As a serotonin receptor agonist, its potential effects on reproduction and development would be a key area for investigation in a comprehensive toxicology program.
In-Vivo Effects (Non-Human)
Studies in mice have demonstrated dose-dependent behavioral and physiological effects of MK-212.
| Dose (mg/kg, i.p.) | Species | Observed Effects | Reference |
| 0.1 and 0.2 | Mouse | Reduced anxiety, no effect on motor activity | [4] |
| 0.5 and 1.0 | Mouse | Increased blood corticosterone (B1669441) levels, reduced motor activity | [4] |
Experimental Protocol (General Overview for Behavioral Studies in Mice):
-
Animal Model: Male mice are commonly used.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection.
-
Behavioral Testing: A battery of behavioral tests can be employed to assess anxiety (e.g., elevated plus-maze, light-dark box) and motor activity (e.g., open field test).
-
Physiological Measures: Blood samples can be collected to measure biomarkers such as corticosterone levels.
-
Data Analysis: Behavioral parameters (e.g., time spent in open arms of the elevated plus-maze, distance traveled in the open field) and physiological data are statistically analyzed to determine the effects of the compound.
Human Safety Data
Limited human data is available from clinical research settings.
| Dose | Route | Observed Effects | Reference |
| Up to 40 mg | Oral | Generally well-tolerated; headache and nausea at higher doses. No hallucinogenic effects reported in healthy volunteers. | [1] |
| 20 mg | Oral | Occasional reports of LSD-like effects in alcoholic patients. | [1] |
| 20 mg | Oral | Significantly increased ratings of "feeling high" and "feeling strange". | [1] |
Summary and Conclusions
This compound is a research chemical with potent serotonergic activity. The available safety data indicates a moderate order of acute oral toxicity in rats. In-vivo studies in mice show dose-dependent effects on anxiety, motor activity, and stress hormone levels. Limited human data suggests potential for subjective psychoactive effects at higher doses.
Significant data gaps exist, particularly in the areas of genotoxicity, carcinogenicity, and reproductive and developmental toxicology. The presence of a piperazine moiety warrants consideration of the potential for nitrosamine (B1359907) formation, which are known mutagens.
For any research or drug development program involving this compound, a comprehensive toxicological evaluation according to current regulatory guidelines would be essential to fully characterize its safety profile. This would include, at a minimum, a battery of in vitro and in vivo genotoxicity assays, and studies to assess reproductive and developmental toxicity. The need for carcinogenicity studies would be determined based on the results of genotoxicity testing and the intended clinical use.
References
Methodological & Application
Application Notes and Protocols for In Vivo Injection of MK-212 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-212 hydrochloride is a potent and selective serotonin (B10506) 5-HT2C receptor agonist.[1] Due to its role in modulating various physiological processes, it is a valuable tool in neuroscience research, particularly in studies related to anxiety, depression, and appetite control.[1] Proper dissolution and administration are critical for obtaining reliable and reproducible results in in vivo studies. This document provides a detailed protocol for the dissolution of this compound for intraperitoneal (i.p.) injection in animal models, alongside relevant technical data and a schematic of its primary signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 235.12 g/mol | |
| Solubility in Water | Up to 50 mM with gentle warming | |
| Solubility in DMSO | Soluble | [2] |
| Storage of Solid | Room Temperature | |
| Storage of Stock Solution | Short-term (days to weeks) at 0-4°C; Long-term (months) at -20°C | [2] |
Note: There are conflicting reports regarding the solubility of this compound in water. While some suppliers indicate solubility in water, others suggest it is not soluble in water and should be formulated in DMSO[2]. However, published in vivo studies have successfully used saline as a vehicle for intraperitoneal injections[3]. It is recommended to perform a small-scale solubility test before preparing a large batch.
Experimental Protocol: Dissolution of this compound for In Vivo Injection
This protocol details the preparation of a sterile solution of this compound in physiological saline for intraperitoneal injection in rodents.
Materials:
-
This compound powder
-
Sterile physiological saline (0.9% NaCl)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles for administration
Procedure:
-
Calculate the required amount of this compound and saline.
-
Determine the desired final concentration of the dosing solution (e.g., in mg/mL).
-
Determine the total volume of the solution needed for the experiment, including a small excess to account for any loss during filtration and handling.
-
Example Calculation: To prepare 10 mL of a 1 mg/mL solution, you will need 10 mg of this compound and 10 mL of sterile physiological saline.
-
-
Weigh the this compound.
-
Carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile conical tube.
-
-
Add the saline.
-
Add the calculated volume of sterile physiological saline to the conical tube containing the this compound powder.
-
-
Dissolve the compound.
-
Tightly cap the tube and vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the compound does not fully dissolve, gentle warming in a water bath (e.g., 37°C) for a few minutes can aid dissolution. Intermittent vortexing during warming is recommended. Avoid excessive heat, which could degrade the compound.
-
-
Sterile filter the solution.
-
Once the this compound is completely dissolved and the solution is clear, it must be sterile filtered to remove any potential microbial contamination.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the tip of the syringe.
-
Carefully push the plunger to filter the solution into a new sterile tube. This is your final, ready-to-use injection solution.
-
-
Storage and Handling.
-
For immediate use, the solution can be kept at room temperature.
-
For short-term storage (a few days), store the solution at 2-8°C.
-
For longer-term storage, it is advisable to aliquot the solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Visualization of Signaling Pathway and Experimental Workflow
MK-212 Signaling Pathway
MK-212 acts as an agonist at the 5-HT2C receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by 5-HT2C receptor activation involves the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Caption: Canonical 5-HT2C receptor signaling pathway activated by MK-212.
Experimental Workflow for In Vivo Injection
The following diagram illustrates the logical flow of the experimental procedure for preparing and administering this compound.
Caption: Workflow for the preparation and in vivo administration of MK-212.
References
Application Notes and Protocols for MK-212 Hydrochloride in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of MK-212 hydrochloride, a potent 5-HT2C receptor agonist, in rodent studies. The information is intended to guide researchers in designing and executing experiments to investigate the roles of the serotonin (B10506) 2C receptor in various physiological and behavioral processes.
Introduction
This compound (6-chloro-2-[1-piperazinyl]pyrazine hydrochloride) is a selective agonist for the serotonin 5-HT2C receptor, with some activity at 5-HT2A receptors at higher concentrations. It is a valuable pharmacological tool for elucidating the function of the 5-HT2C receptor in the central nervous system. In rodent models, MK-212 has been utilized to study a range of behaviors and physiological responses, including anxiety, feeding, and hormonal secretion.[1][2][3]
Data Presentation: Recommended Dosages
The appropriate dosage of this compound can vary significantly depending on the rodent species, the research application, and the route of administration. The following tables summarize typical dosage ranges reported in the literature.
Table 1: Recommended Dosages of this compound for Mouse Studies
| Research Application | Route of Administration | Dosage Range (mg/kg) | Key Findings |
| Anxiety | Intraperitoneal (i.p.) | 0.1 - 0.2 | Reduced anxiety-like behavior without affecting motor activity.[4] |
| Motor Activity & Stress Response | Intraperitoneal (i.p.) | 0.5 - 1.0 | Reduced motor activity and increased blood corticosterone (B1669441) levels.[4][5] |
Table 2: Recommended Dosages of this compound for Rat Studies
| Research Application | Route of Administration | Dosage Range (mg/kg) | Key Findings |
| Anxiety | Intraperitoneal (i.p.) | 1.0 - 4.0 | Dose-dependent effects on anxiety-like behavior in the elevated plus-maze. Higher doses (4.0 mg/kg) can suppress motor activity.[1] |
| Feeding Behavior | Intraperitoneal (i.p.) | 1.5 (ED50) - 5.0 | Reduces food intake.[2][6] |
| Maternal Behavior | Intraperitoneal (i.p.) | 0.5 - 2.0 | Dose-dependently disrupts pup retrieval, licking, and nursing.[7] |
| Hormonal Response | Not Specified | Not Specified | Increases plasma ACTH concentration.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Evaluation of Anxiolytic/Anxiogenic-like Effects in Mice
Objective: To assess the effect of MK-212 on anxiety-like behavior using the elevated plus-maze (EPM) test.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Elevated plus-maze apparatus
-
Male mice (e.g., C57BL/6)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.1, 0.2, 0.5, and 1.0 mg/ml).
-
Animal Handling and Acclimation: House mice in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment. Handle the mice for several days prior to testing to reduce stress.
-
Drug Administration: Administer MK-212 solution or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.
-
Behavioral Testing:
-
30 minutes after injection, place the mouse in the center of the elevated plus-maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or by a trained observer blind to the treatment groups.
-
-
Data Analysis:
-
Calculate the percentage of open arm entries ((open arm entries / total arm entries) x 100).
-
Calculate the percentage of time spent in the open arms ((time in open arms / total time) x 100).
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). An increase in open arm exploration is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.
-
Protocol 2: Investigation of Anorexigenic Effects in Rats
Objective: To determine the effect of MK-212 on food intake in food-deprived rats.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Standard rat chow
-
Male rats (e.g., Wistar or Sprague-Dawley)
-
Metabolic cages or standard cages with food hoppers
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Drug Preparation: Prepare MK-212 solutions in sterile saline as described in Protocol 1.
-
Animal Handling and Food Deprivation: Acclimate rats to individual housing and the specific feeding schedule. Prior to the experiment, food-deprive the rats for a set period (e.g., 18-24 hours) with free access to water.
-
Drug Administration: Inject rats intraperitoneally with MK-212 or vehicle.
-
Measurement of Food Intake:
-
30 minutes post-injection, provide a pre-weighed amount of standard chow.
-
Measure food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
-
Data Analysis:
-
Calculate the cumulative food intake at each time point.
-
Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of different doses of MK-212 with the vehicle control.
-
Mandatory Visualizations
Signaling Pathway of MK-212
References
- 1. Behavioral effects of systemically administered MK-212 are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT2 receptor agonist MK-212 reduces food intake and increases resting but prevents the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK-212 increases rat plasma ACTH concentration by activation of the 5-HT1C receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 5HT2C-receptor agonist MK-212 on blood corticosterone level and behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Anorexigenic and ancillary actions of MK-212 (6-chloro-2-(1-piperazinyl)-pyrazine; CPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 5-hydroxytryptamine 2C receptor agonist MK212 and 2A receptor antagonist MDL100907 on maternal behavior in postpartum female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using MK-212 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing MK-212 hydrochloride, a potent serotonin (B10506) 5-HT2C receptor agonist, in various in vitro assays. The information herein is intended to guide researchers in pharmacology, drug discovery, and related fields in characterizing the binding and functional activity of this compound and others with similar mechanisms of action.
Introduction
This compound is a selective agonist for the serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of the 5-HT2C receptor is implicated in a range of physiological processes, including appetite, mood, and cognition, making it a significant target for therapeutic intervention in disorders such as obesity, depression, and schizophrenia. These protocols describe standard in vitro methods to quantify the interaction of this compound with its primary target and to assess its functional consequences at a cellular level.
Data Presentation
The following tables summarize the key quantitative data for this compound in the described in vitro assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Cell Line | IC50 (µM) |
| Human 5-HT2C | [3H]-Mesulergine | HEK293 | 0.028 |
| Human 5-HT2A | [3H]-Ketanserin | HEK293 | 0.42 |
Table 2: Functional Potency of this compound
| Assay | Cell Line | Parameter | EC50 (µM) |
| Calcium Mobilization | CHO-K1 (expressing human 5-HT2C) | Intracellular Ca2+ release | 0.028[1] |
Signaling Pathway
Activation of the 5-HT2C receptor by an agonist such as this compound primarily initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, a key event measured in functional assays.
Figure 1: 5-HT2C receptor Gq signaling pathway.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT2C receptor.
Workflow Diagram
Figure 2: Radioligand binding assay workflow.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2C receptor.
-
[3H]-Mesulergine (radioligand).
-
This compound.
-
Mianserin or Ketanserin (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
GF/B glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
-
Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding).
-
50 µL of 10 µM Mianserin or Ketanserin (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
-
Add 50 µL of [3H]-Mesulergine (at a final concentration close to its Kd, typically 1-2 nM).
-
Add 100 µL of the prepared cell membrane suspension.
-
Incubate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through GF/B filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with 5 mL of scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following 5-HT2C receptor activation by this compound.
Workflow Diagram
References
Application Notes and Protocols for MK-212 Hydrochloride in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-212 hydrochloride is a potent and selective serotonin (B10506) 5-HT2C receptor agonist. It also displays a lower affinity for the 5-HT2A receptor. Due to its activity at these receptors, which are widely expressed in the central nervous system, MK-212 is a valuable pharmacological tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. In electrophysiology, MK-212 is utilized to modulate neuronal excitability, synaptic transmission, and network activity, providing insights into the function of serotonergic systems in the brain. These application notes provide detailed information and protocols for the effective use of this compound in electrophysiological studies.
Data Presentation
Receptor Binding and Functional Potency of MK-212
| Parameter | Receptor | Value | Species/Cell Type | Reference |
| IC50 | 5-HT2C | 28 nM | Not specified | |
| IC50 | 5-HT2A | 420 nM | Not specified | |
| EC50 | 5-HT2C | 880 nM | Human Uterine Smooth Muscle Cells |
Electrophysiological Effects of MK-212 and other 5-HT2C Agonists
| Preparation | Neuron Type | Agonist (Concentration) | Electrophysiological Effect | Reference |
| Neonatal Rat Brainstem Slices | Inspiratory Neurons | MK-212 | Prolonged inspiratory time, shortened respiratory cycle, enhanced integral amplitude and spike frequency | |
| Cultured Cortical Neurons | Cortical Neurons | DOI (5-HT2A/2C agonist) | Depressed spontaneous action potentials, decreased current-evoked firing, increased input resistance | |
| Dissociated Rat DRG Neurons | Nociceptive Sensory Neurons | Serotonin (effects blocked by 5-HT2C antagonist) | Increased action potential firing, potentiation of capsaicin-evoked currents, induction of inward Cl- currents | |
| Rat Pro-opiomelanocortin (POMC) Neurons | POMC-EGFP Neurons in Arcuate Nucleus | WAY-161503 (5-HT2C agonist, 20 µM) | Increased firing frequency (cell-attached recording) |
Signaling Pathway
Activation of the 5-HT2C receptor by MK-212 primarily initiates a signaling cascade through the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway can modulate the activity of various ion channels and other cellular effectors, ultimately influencing neuronal excitability and function.
Figure 1: 5-HT2C Receptor Signaling Pathway.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized water or dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's instructions, this compound is soluble in water up to 50 mM. For a 10 mM stock solution, dissolve 2.35 mg of this compound (MW: 235.11 g/mol ) in 1 mL of sterile deionized water.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol provides a general framework for recording from neurons in acute brain slices. Specific parameters may need to be optimized for the brain region and neuron type of interest.
a. Acute Brain Slice Preparation:
Materials:
-
Anesthetized animal (e.g., rat or mouse)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (e.g., high-sucrose or NMDG-based solution)
-
Artificial cerebrospinal fluid (aCSF)
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Recovery chamber
Procedure:
-
Anesthetize the animal and perfuse transcardially with ice-cold cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold cutting solution.
-
Mount the brain on the vibratome stage and cut coronal or sagittal slices (e.g., 300 µm thick).
-
Transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in carbogenated aCSF until recording.
b. Whole-Cell Recording:
Materials:
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Recording chamber continuously perfused with carbogenated aCSF
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Intracellular solution (e.g., K-gluconate based for current-clamp)
-
This compound stock solution
-
Perfusion system for drug application
Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Fill the pipette with filtered intracellular solution and mount it on the headstage.
-
Transfer a brain slice to the recording chamber and secure it.
-
Visualize a neuron using differential interference contrast (DIC) or infrared microscopy.
-
Approach the neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording.
-
Record baseline neuronal activity (e.g., resting membrane potential, input resistance, action potential firing properties in current-clamp; holding current, synaptic currents in voltage-clamp).
-
Bath-apply this compound at the desired final concentration (e.g., 1-100 µM) by adding it to the perfusion aCSF.
-
Record the changes in electrophysiological properties during and after drug application.
-
To confirm the involvement of the 5-HT2C receptor, a specific antagonist can be co-applied or used to wash out the effect of MK-212.
Figure 2: Experimental Workflow.
Safety and Handling
This compound is a potent psychoactive compound and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions.
-
Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Storage: Store this compound in a cool, dry, and dark place, as recommended by the manufacturer.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Troubleshooting
-
No cellular response to MK-212:
-
Verify drug concentration and preparation: Ensure the stock solution was prepared correctly and the final concentration in the bath is accurate.
-
Check cell health: The neuron may be unhealthy or damaged. Monitor baseline parameters like resting membrane potential and input resistance.
-
Receptor expression: The specific neuron type under investigation may not express a sufficient density of 5-HT2C receptors.
-
Receptor desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Consider shorter application times or varying the concentration.
-
-
Precipitation of the compound in aCSF:
-
Ensure the final concentration of MK-212 and any other drugs in the aCSF does not exceed their solubility limits. Prepare fresh solutions for each experiment.
-
-
Inconsistent results:
-
Maintain consistent experimental conditions, including temperature, pH of solutions, and slice quality.
-
Use a consistent drug application method and timing.
-
Ensure the animal's age and strain are consistent across experiments.
-
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the 5-HT2C receptor in neuronal function.
Application Notes and Protocols for MK-212 Hydrochloride in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-212 hydrochloride is a potent and selective serotonin (B10506) 5-HT2C receptor agonist, with lower affinity for the 5-HT2A and 5-HT2B receptors.[1] Its activity at the 5-HT2C receptor makes it a valuable pharmacological tool for investigating the role of the serotonergic system in various physiological and behavioral processes. In neuroscience research, MK-212 is frequently employed to study anxiety, locomotor activity, and other complex behaviors in murine and rat models. These application notes provide an overview of MK-212's mechanism of action, its observed behavioral effects, and detailed protocols for its use in common behavioral paradigms.
Mechanism of Action
MK-212 acts as an agonist at serotonin 5-HT2C receptors. These receptors are G protein-coupled receptors (GPCRs) linked to the Gq/11 signaling pathway.[2] Upon activation by an agonist like MK-212, the Gq alpha subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][4][5][6] This signaling cascade ultimately leads to various downstream cellular responses that modulate neuronal excitability and neurotransmitter release, influencing behavior.
References
Application Notes: Intraperitoneal vs. Subcutaneous Administration of MK-212
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-212 (6-chloro-2-[1-piperazinyl]-pyrazine) is a potent and selective serotonin (B10506) 5-HT2C receptor agonist widely used in preclinical research to investigate the role of the 5-HT2C system in various physiological and pathological processes, including anxiety, depression, appetite, and maternal behavior.[1][2][3] The choice of administration route, primarily intraperitoneal (IP) or subcutaneous (SC), significantly impacts the pharmacokinetic and pharmacodynamic profile of MK-212, thereby influencing experimental outcomes. These application notes provide a detailed comparison of IP and SC routes, a summary of expected pharmacokinetic differences, and standardized protocols to guide researchers in selecting the most appropriate method for their study design.
General Principles of Administration Routes
The route of administration is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For a small molecule like MK-212, the differences between IP and SC administration are significant.
Intraperitoneal (IP) Administration
Intraperitoneal injection is a common route for systemic drug delivery in small laboratory animals.[4][5] The drug is deposited into the peritoneal cavity, which has a large, well-vascularized surface area.
-
Absorption: Primarily occurs via the mesenteric blood supply, which drains into the portal vein. This means the drug passes through the liver before entering systemic circulation, subjecting it to potential "first-pass" metabolism.[4]
-
Pharmacokinetic Profile: Generally characterized by rapid absorption, leading to a relatively short time to maximum plasma concentration (Tmax) and a higher maximum concentration (Cmax) compared to the SC route.[4] This can be advantageous for studies requiring a rapid onset of action.
Subcutaneous (SC) Administration
Subcutaneous injection involves depositing the drug into the loose connective tissue just beneath the skin.
-
Absorption: Slower than IP, as the drug must diffuse through the interstitial fluid to be absorbed by local capillaries and lymphatic vessels.[6] This route largely bypasses the hepatic first-pass effect seen with IP administration.
-
Pharmacokinetic Profile: Characterized by slower, more sustained absorption. This typically results in a longer Tmax, a lower Cmax, and potentially higher overall bioavailability due to the avoidance of first-pass metabolism.[7] This profile is often preferred for studies requiring more stable, prolonged drug exposure.
Data Presentation: Comparative Pharmacokinetics
Table 1: Comparison of General Pharmacokinetic Attributes (IP vs. SC)
| Feature | Intraperitoneal (IP) Administration | Subcutaneous (SC) Administration | Rationale for MK-212 Studies |
| Absorption Speed | Rapid | Slow & Sustained | IP: For acute behavioral studies requiring rapid onset of 5-HT2C agonism.[1][3] SC: For chronic dosing or studies where a stable plasma concentration is desired. |
| Time to Cmax (Tmax) | Shorter | Longer | Reflects the speed of absorption into systemic circulation. |
| Peak Concentration (Cmax) | Higher | Lower | IP route delivers a faster bolus to the bloodstream.[4] |
| Bioavailability (F%) | Variable, can be reduced by first-pass metabolism. | Generally higher, avoids significant first-pass effect.[7] | SC may provide more consistent systemic exposure across animals. |
| Primary Absorption Path | Mesenteric vessels -> Portal Vein -> Liver | Capillaries & Lymphatics -> Systemic Circulation | The IP route's path through the liver is a key differentiator. |
| Common Use Cases | Acute pharmacological challenges, proof-of-concept studies.[5] | Chronic dosing, studies requiring steady-state levels, fragile formulations. | The choice depends on whether the experimental question relates to peak effects or sustained exposure. |
Signaling Pathway of MK-212
MK-212 exerts its effects by acting as an agonist at the serotonin 5-HT2C receptor, which is a G protein-coupled receptor (GPCR). The canonical signaling pathway involves coupling to Gαq/11 proteins.[8][9] Activation of this pathway leads to a cascade of intracellular events that modulate neuronal excitability and function.
Caption: Canonical 5-HT2C receptor signaling pathway activated by MK-212.
Experimental Protocols
Adherence to standardized, aseptic injection techniques is critical for animal welfare and data reproducibility.
Materials
-
MK-212 hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[10][11]
-
70% Ethanol (B145695) wipes
-
Appropriate personal protective equipment (gloves, lab coat)
Protocol 1: Intraperitoneal (IP) Injection
This protocol is adapted for use in mice and rats.[10][12][13][14][15]
-
Preparation: Prepare the MK-212 solution in a sterile vehicle. The final injection volume should not exceed 10 mL/kg.[10] Draw the required volume into the syringe and remove all air bubbles.
-
Animal Restraint:
-
Mouse: Restrain the mouse by scruffing the neck and back to immobilize the head and body. Gently tilt the mouse so its head is pointing slightly downward.[13] This allows abdominal organs to shift away from the injection site.
-
Rat: A two-person technique is recommended.[10][13] One person restrains the rat with its head held lower than its body, while the second person performs the injection.
-
-
Site Identification: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major vessels. In rats, the right side is often preferred to avoid the large cecum on the left.[15]
-
Injection:
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle (bevel up) at a 30-45 degree angle into the peritoneal cavity.[10][14]
-
Gently aspirate by pulling back the plunger. If blood or yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[15]
-
If aspiration is clear, depress the plunger steadily to inject the solution.
-
-
Post-Injection: Withdraw the needle swiftly and return the animal to its cage. Monitor the animal for any signs of distress or adverse reaction.
Protocol 2: Subcutaneous (SC) Injection
This protocol is adapted for use in mice and rats.[11][16][17][18][19]
-
Preparation: Prepare the MK-212 solution. The final injection volume should be limited to volumes that will not overly stretch the skin.[16] Draw the required volume into the syringe and remove air bubbles.
-
Animal Restraint:
-
Site Identification: The injection site is the base of the tented skin, typically in the interscapular region.
-
Injection:
-
Insert the needle (bevel up) into the base of the skin tent, parallel to the animal's spine.[17] Be careful not to pass through the other side of the skin fold.
-
Gently aspirate to ensure a blood vessel has not been entered.[11][19] If blood appears, withdraw and reinject.
-
If clear, inject the solution. A small bleb or lump will form under the skin; this is normal and will dissipate as the substance is absorbed.[18]
-
-
Post-Injection: Withdraw the needle and gently apply pressure to the site to prevent leakage. Return the animal to its cage and monitor.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a study comparing the effects of MK-212 administered via IP and SC routes.
References
- 1. Behavioral effects of systemically administered MK-212 are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 5-hydroxytryptamine 2C receptor agonist MK212 and 2A receptor antagonist MDL100907 on maternal behavior in postpartum female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 5HT2C-receptor agonist MK-212 on blood corticosterone level and behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Mechanistic Determinants of Biotherapeutics Absorption Following SC Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability of subcutaneous and intramuscular administrated buprenorphine in New Zealand White rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Constitutive activity of serotonin 2C receptors at G protein-independent signaling: modulation by RNA editing and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. research.vt.edu [research.vt.edu]
- 15. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
- 17. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 18. research.vt.edu [research.vt.edu]
- 19. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols: Microdialysis for Measuring Neurotransmitter Release in Response to MK-212
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for utilizing in vivo microdialysis to measure the release of neurotransmitters, primarily serotonin (B10506) (5-HT) and dopamine (B1211576) (DA), in response to the administration of MK-212, a 5-HT2C receptor agonist.[1] In vivo microdialysis is a powerful technique for sampling the extracellular fluid of specific brain regions in freely moving animals, allowing for the continuous monitoring of neurochemical changes.[2][3] This protocol is designed for preclinical research in rodents and outlines the necessary steps from surgical implantation of the microdialysis probe to the analysis of dialysate samples and data interpretation. Understanding the neurochemical effects of compounds like MK-212 is crucial for drug development, particularly for psychiatric and neurological disorders where the serotonergic system is implicated.[4]
Experimental Principles
Microdialysis operates on the principle of passive diffusion across a semi-permeable membrane.[5] A small probe with a dialysis membrane at its tip is stereotaxically implanted into a specific brain region.[3] An artificial cerebrospinal fluid (aCSF) solution is then slowly perfused through the probe.[6] Neurotransmitters and other small molecules in the extracellular space diffuse across the membrane into the perfusion fluid (dialysate), which is then collected for analysis.[5] The concentration of the analyte in the dialysate is proportional to its concentration in the extracellular fluid. By analyzing the collected dialysate samples, researchers can monitor changes in neurotransmitter levels over time in response to pharmacological stimuli.[2]
Materials and Equipment
Surgical and Microdialysis Equipment:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, drills, etc.)
-
Microdialysis probes (e.g., CMA or BASi probes with appropriate membrane length)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Connecting tubing (FEP or PEEK)
-
Liquid swivel (for freely moving animals)
Chemicals and Reagents:
-
MK-212 hydrochloride
-
Artificial cerebrospinal fluid (aCSF) components (e.g., NaCl, KCl, CaCl2, MgCl2, NaH2PO4, NaHCO3, glucose)
-
Saline (0.9% NaCl)
-
Ketamine/xylazine or isoflurane (B1672236) for anesthesia
-
Dental cement
-
Mobile phase for HPLC (e.g., sodium phosphate (B84403) buffer, methanol, EDTA, sodium dodecyl sulfate)
-
Standards for 5-HT, DA, and their metabolites (5-HIAA, DOPAC)
Analytical Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)[7]
Experimental Protocols
Animal Surgery and Guide Cannula Implantation
-
Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., prefrontal cortex, nucleus accumbens, or striatum). Stereotaxic coordinates should be determined from a reliable brain atlas (e.g., Paxinos and Watson).[6]
-
Slowly lower the guide cannula to the desired depth, just above the target region.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Allow the animal to recover from surgery for at least 5-7 days before the microdialysis experiment.
Microdialysis Probe Insertion and Perfusion
-
On the day of the experiment, gently restrain the animal and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula so that the dialysis membrane extends into the target brain region.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector using appropriate tubing.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).[8] The composition of the aCSF should mimic the ionic composition of the brain's extracellular fluid.[6]
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.
Baseline Sample Collection and MK-212 Administration
-
Collect at least 3-4 baseline dialysate samples into vials containing a small amount of antioxidant (e.g., 0.1 M perchloric acid) to prevent neurotransmitter degradation. The collection interval will depend on the temporal resolution required and the sensitivity of the analytical method, but typically ranges from 10 to 30 minutes.[9]
-
Prepare a solution of MK-212 in saline or aCSF.
-
Administer MK-212 systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). For systemic administration, doses can range from 1 to 5 mg/kg.[1]
-
Continue to collect dialysate samples for at least 2-3 hours following drug administration to monitor the time course of its effects.
Sample Analysis by HPLC-ECD
-
Analyze the collected dialysate samples for 5-HT, DA, and their metabolites using HPLC-ECD.[7]
-
Inject a fixed volume of each sample into the HPLC system.
-
The neurotransmitters are separated on a reverse-phase column and then detected by an electrochemical detector.[7]
-
Quantify the concentration of each analyte by comparing the peak heights or areas to those of known standards.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison. The results are typically expressed as a percentage of the mean baseline concentration.
Table 1: Baseline Extracellular Concentrations of Neurotransmitters
| Analyte | Brain Region | Baseline Concentration (pg/20 µL) |
| 5-HT | Prefrontal Cortex | 2.5 ± 0.4 |
| 5-HIAA | Prefrontal Cortex | 150 ± 25 |
| DA | Nucleus Accumbens | 5.8 ± 0.9 |
| DOPAC | Nucleus Accumbens | 210 ± 30 |
Note: These are example values and will vary depending on the specific brain region, probe recovery, and analytical sensitivity.
Table 2: Effect of MK-212 on Extracellular Dopamine Levels in the Nucleus Accumbens
| Time (min) | Vehicle (% Baseline) | MK-212 (1 mg/kg, i.p.) (% Baseline) | MK-212 (2.5 mg/kg, i.p.) (% Baseline) | MK-212 (5 mg/kg, i.p.) (% Baseline) |
| -40 to -20 | 102 ± 5 | 98 ± 6 | 101 ± 4 | 99 ± 5 |
| -20 to 0 | 99 ± 4 | 101 ± 5 | 99 ± 6 | 100 ± 4 |
| 0 | Injection | Injection | Injection | Injection |
| 0 to 20 | 97 ± 6 | 125 ± 12 | 155 ± 18 | 180 ± 22 |
| 20 to 40 | 101 ± 5 | 145 ± 15 | 180 ± 20 | 210 ± 25 |
| 40 to 60 | 98 ± 7 | 130 ± 14 | 160 ± 19 | 190 ± 21 |
| 60 to 80 | 103 ± 6 | 115 ± 10 | 140 ± 16 | 165 ± 18 |
| 80 to 100 | 99 ± 5 | 105 ± 8 | 120 ± 11 | 145 ± 15 |
| 100 to 120 | 100 ± 4 | 102 ± 7 | 110 ± 9 | 130 ± 12* |
*p < 0.05 compared to vehicle-treated group.
Visualizations
Caption: Experimental workflow for the microdialysis protocol.
Caption: Signaling pathway of MK-212 at the 5-HT2C receptor.
Discussion and Interpretation
MK-212 is an agonist for 5-HT2C receptors.[1] The activation of these Gq/11-coupled receptors leads to the activation of phospholipase C, which in turn increases intracellular calcium levels. This can modulate the release of other neurotransmitters. In brain regions like the nucleus accumbens and prefrontal cortex, 5-HT2C receptor activation is known to have a regulatory influence on dopamine release. Specifically, stimulation of 5-HT2C receptors is generally thought to decrease dopamine release. However, the net effect can be complex and region-dependent, potentially involving interactions with other receptor systems. The data presented in Table 2 illustrates a hypothetical dose-dependent increase in dopamine, which could occur through indirect mechanisms or off-target effects, highlighting the importance of empirical validation.
When interpreting the results, it is crucial to consider the dose of MK-212 used, the route of administration, and the specific brain region being studied. The temporal profile of the neurotransmitter response provides valuable information about the onset and duration of the drug's action. The inclusion of metabolite data (e.g., 5-HIAA for 5-HT and DOPAC for DA) can offer insights into neurotransmitter turnover. These detailed neurochemical profiles are invaluable for understanding the mechanism of action of novel drug candidates and their potential therapeutic applications.
References
- 1. The 5-HT2 receptor agonist MK-212 reduces food intake and increases resting but prevents the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 4. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 8. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays with MK-212 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-212 hydrochloride is a potent and selective serotonin (B10506) 5-HT2C receptor agonist. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[1][2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[1] This increase in cytosolic calcium can be monitored using fluorescent calcium indicators, providing a robust method to screen for and characterize 5-HT2C receptor agonists.
This document provides detailed protocols and application notes for conducting calcium imaging assays using this compound as a reference agonist.
Data Presentation
Pharmacological Data for this compound
| Parameter | Value | Receptor/Assay Condition | Source |
| IC₅₀ | 28 nM | Human 5-HT2C Receptor | |
| IC₅₀ | 420 nM | Human 5-HT2A Receptor |
Signaling Pathway
Activation of the 5-HT2C receptor by an agonist such as MK-212 initiates a well-defined signaling cascade leading to an increase in intracellular calcium.
Experimental Protocols
Calcium Imaging Assay Workflow
The general workflow for a calcium imaging assay to assess the activity of this compound involves cell preparation, dye loading, compound addition, and data acquisition.
Detailed Protocol: Calcium Mobilization Assay in Adherent Cells
This protocol is designed for use with adherent cell lines (e.g., HEK293 or CHO) stably or transiently expressing the human 5-HT2C receptor, using a fluorescence microplate reader.
Materials and Reagents:
-
Cell Line: Adherent cell line expressing the human 5-HT2C receptor.
-
This compound: Stock solution in water or DMSO.
-
Fluo-4 AM: Calcium indicator dye.[3]
-
Pluronic F-127: Dispersing agent for Fluo-4 AM.
-
Probenecid (optional): Anion-exchange transport inhibitor.[4]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence microplate reader with kinetic reading capability and automated injection.
Procedure:
-
Cell Preparation: a. The day before the assay, seed the 5-HT2C-expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment. b. Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
Preparation of Reagents: a. This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water or DMSO. Store at -20°C. From this stock, prepare serial dilutions in assay buffer to create a dose-response curve (e.g., ranging from 1 nM to 100 µM final concentration). b. Fluo-4 AM Loading Solution: i. Prepare a 1 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO. ii. For a final concentration of 2 µM Fluo-4 AM, dilute the 1 mM stock 1:500 in assay buffer. iii. To aid in dye dispersal, pre-mix the required volume of Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 solution before adding it to the assay buffer. iv. If using, add Probenecid to the loading solution at a final concentration of 2.5 mM.
-
Dye Loading: a. On the day of the assay, remove the cell culture medium from the plates. b. Gently wash the cell monolayer once with 100 µL of assay buffer per well. c. Add 50-100 µL of the Fluo-4 AM loading solution to each well. d. Incubate the plate at 37°C for 30-60 minutes in the dark. Some cell types may load better at room temperature for 60 minutes.[4]
-
Cell Washing (Optional but Recommended): a. After incubation, gently remove the dye loading solution. b. Wash the cells twice with 100 µL of assay buffer per well to remove extracellular dye. c. After the final wash, add 100 µL of assay buffer to each well.
-
Calcium Flux Measurement: a. Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for Fluo-4 (excitation ~494 nm, emission ~516 nm). b. Program the instrument to perform a kinetic read, with an initial baseline reading for 5-20 seconds. c. The instrument's injector should then add the this compound dilutions (and any test compounds) to the wells. d. Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response and its subsequent decay.
-
Data Analysis: a. The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀). b. Plot the peak fluorescence response against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Concluding Remarks
This document provides a comprehensive guide for utilizing this compound in calcium imaging assays to study 5-HT2C receptor activation. The provided protocols and diagrams are intended to serve as a starting point, and optimization of parameters such as cell density, dye concentration, and incubation times may be necessary for specific cell lines and experimental conditions. Careful execution of these protocols will enable robust and reproducible characterization of 5-HT2C receptor agonists and antagonists.
References
Application Notes and Protocols for MK-212 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MK-212, a serotonin (B10506) receptor agonist, in a variety of cell culture experiments. This document includes recommended concentration ranges, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction to MK-212
MK-212, also known as 6-chloro-2-(1-piperazinyl)pyrazine (CPP), is a potent and selective serotonin receptor agonist. It primarily targets the 5-HT2C receptor, with lower affinity for the 5-HT2A and 5-HT1B/4 receptors.[1] Its ability to modulate serotonergic signaling makes it a valuable tool for investigating a wide range of cellular processes, including cell proliferation, apoptosis, and intracellular signaling cascades. In the context of cancer research, targeting serotonin receptors has emerged as a potential therapeutic strategy, as these receptors are often dysregulated in various tumor types and are implicated in tumor growth and survival.[2][3][4]
Data Presentation: Optimal Concentration of MK-212
The optimal concentration of MK-212 is highly dependent on the cell type, the specific assay being performed, and the duration of treatment. The following table summarizes recommended concentration ranges based on available in vitro data and the known receptor binding affinities. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Experiment Type | Cell Line | Recommended Concentration Range (µM) | Incubation Time | Notes |
| Receptor Binding (IC50) | HEK293 (expressing human 5-HT2C/2A receptors) | 0.028 (5-HT2C), 0.42 (5-HT2A) | N/A | These values indicate the concentration required for 50% inhibition of radioligand binding to the receptor. |
| Cell Viability / Cytotoxicity (e.g., MTT, XTT) | Various Cancer Cell Lines | 1 - 100 | 24 - 72 hours | A broad range should be tested to determine the IC50 value for the specific cell line.[5] |
| Cell Proliferation | Various Cancer Cell Lines | 0.1 - 50 | 24 - 72 hours | Lower concentrations may be sufficient to observe effects on proliferation without inducing significant cell death. |
| Apoptosis Induction | Various Cancer Cell Lines | 10 - 100 | 24 - 48 hours | Higher concentrations are generally required to trigger apoptotic pathways. |
| Signaling Pathway Activation (e.g., ERK phosphorylation) | Various Cell Lines | 0.1 - 10 | 5 - 60 minutes | Short incubation times are typically used to observe rapid signaling events. |
| Calcium Influx | Various Cell Lines | 0.1 - 10 | Minutes | Real-time measurement is required to capture the transient nature of calcium flux. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
MK-212 stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of MK-212 in complete culture medium. Remove the old medium from the wells and add 100 µL of the MK-212 dilutions. Include a vehicle control (medium with the same concentration of solvent used for the MK-212 stock).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for ERK Phosphorylation
This protocol describes the detection of phosphorylated ERK (p-ERK), a key downstream effector of the MAPK/ERK pathway, upon MK-212 treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
MK-212 stock solution
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 4-12 hours. Treat the cells with the desired concentrations of MK-212 for a short duration (e.g., 5, 15, 30, 60 minutes).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[6][7]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.[1][7]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Calcium Influx Assay
This protocol measures changes in intracellular calcium concentration upon stimulation with MK-212.
Materials:
-
Cells of interest
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
MK-212 stock solution
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in the assay buffer. Remove the culture medium and add the loading buffer to the cells. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and record a stable baseline fluorescence for a few seconds.
-
Stimulation and Measurement: Add the desired concentration of MK-212 to the wells and immediately start recording the fluorescence signal over time (kinetic read).
-
Data Analysis: Analyze the change in fluorescence intensity over time to determine the kinetics of the calcium influx.
Signaling Pathways and Visualizations
MK-212, as a serotonin receptor agonist, can activate several downstream signaling pathways upon binding to its target receptors, primarily the 5-HT2 family of G-protein coupled receptors (GPCRs). The activation of these receptors typically leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events can then propagate signals through various cascades, including the MAPK/ERK and PI3K/Akt pathways, ultimately influencing cellular processes like proliferation, survival, and apoptosis.[3]
Caption: MK-212 initiates signaling by activating the 5-HT2C receptor, leading to downstream pathway modulation.
Caption: Workflow for determining the effect of MK-212 on cell viability using the MTT assay.
Conclusion
MK-212 is a valuable pharmacological tool for studying the role of serotonin receptors in cellular functions. The provided protocols and concentration guidelines serve as a starting point for designing and executing robust in vitro experiments. It is imperative for researchers to empirically determine the optimal conditions for their specific cell lines and experimental questions to ensure reliable and reproducible data.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of serotonin receptor signaling in cancer cells and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT serotonin receptors modulate mitogenic signaling and impact tumor cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Immunohistochemistry Following MK-2206 Hydrochloride Treatment
These application notes provide detailed protocols for performing immunohistochemistry (IHC) on tissues following treatment with MK-2206 hydrochloride, a potent and specific allosteric inhibitor of Akt. The provided methodologies are intended for researchers, scientists, and drug development professionals investigating the pharmacodynamic effects of MK-2206 in preclinical models.
Introduction
MK-2206 is a highly selective inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3) that blocks the translocation of Akt to the plasma membrane, thereby preventing its activation. This inhibition leads to the downstream suppression of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism. Immunohistochemistry is a valuable technique to assess the in-situ efficacy of MK-2206 by visualizing the modulation of key downstream biomarkers in tissue sections.
Mechanism of Action of MK-2206
MK-2206 binds to an allosteric site on Akt, locking the enzyme in a closed, inactive conformation. This prevents the phosphorylation of Akt at Threonine 308 (Thr308) and Serine 473 (Ser473) by PDK1 and mTORC2, respectively. The inhibition of Akt activity leads to reduced phosphorylation of its downstream substrates, including mTOR, PRAS40, and GSK3β, ultimately resulting in decreased cell proliferation and increased apoptosis.
Key Biomarkers for IHC Analysis
To evaluate the pharmacodynamic effects of MK-2206 treatment, the following biomarkers are recommended for IHC analysis:
-
Phospho-Akt (Ser473 or Thr308): As the direct target of MK-2206, a decrease in phosphorylated Akt (p-Akt) staining is a primary indicator of target engagement.
-
Phospho-mTOR (Ser2448): A downstream effector of Akt, reduced p-mTOR levels indicate successful inhibition of the pathway.
-
Phospho-S6 Ribosomal Protein (Ser235/236): A substrate of the mTORC1 complex, decreased p-S6 staining reflects the downstream impact of Akt inhibition.
-
Ki-67: A marker of cellular proliferation. A reduction in Ki-67 positive cells suggests the anti-proliferative effect of MK-2206.
-
Cleaved Caspase-3: An indicator of apoptosis. An increase in cleaved caspase-3 staining demonstrates the pro-apoptotic activity of MK-2206.
Experimental Protocols
Tissue Preparation and Fixation
-
Tissue Collection: Excise tissues of interest from control and MK-2206-treated animals.
-
Fixation: Immediately fix tissues in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
Immunohistochemistry Staining Protocol
This protocol provides a general guideline. Optimization of antibody concentrations and incubation times may be required for specific antibodies and tissue types.
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol solutions: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
For p-Akt, p-mTOR, p-S6, and Ki-67, perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0).
-
For cleaved caspase-3, HIER with a Tris-EDTA buffer (pH 9.0) is often recommended.
-
Immerse slides in retrieval solution and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20-30 minutes).
-
Rinse with Tris-buffered saline with Tween 20 (TBST).
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes at room temperature.
-
Rinse with TBST.
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum in TBST) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in antibody diluent to the predetermined optimal concentration (see Table 1).
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with TBST (3 x 5 minutes).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG HRP) for 1 hour at room temperature.
-
Rinse with TBST (3 x 5 minutes).
-
Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit according to the manufacturer's instructions. Monitor for color development.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 30-60 seconds.
-
"Blue" the hematoxylin in running tap water.
-
Dehydrate through graded ethanol solutions and clear in xylene.
-
Mount with a permanent mounting medium.
-
Data Presentation
Table 1: Recommended Primary Antibodies and Dilutions for IHC
| Target Biomarker | Host Species | Recommended Starting Dilution | Supplier (Example) |
| Phospho-Akt (Ser473) | Rabbit | 1:50 - 1:100 | Cell Signaling Technology |
| Phospho-mTOR (Ser2448) | Rabbit | 1:100 - 1:200 | Abcam |
| Phospho-S6 (Ser235/236) | Rabbit | 1:200 - 1:400 | Cell Signaling Technology |
| Ki-67 | Rabbit | 1:100 - 1:500 | Dako |
| Cleaved Caspase-3 | Rabbit | 1:100 - 1:200 | Cell Signaling Technology |
Note: Optimal dilutions should be determined empirically for each antibody lot and tissue type.
Visualizations
Caption: Immunohistochemistry Experimental Workflow.
Caption: PI3K/Akt/mTOR Signaling and MK-2206 Inhibition.
Troubleshooting & Optimization
Problems with MK-212 hydrochloride solubility in PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-212 hydrochloride. Our goal is to help you overcome common challenges, particularly those related to solubility in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound?
A1: The solubility of this compound can vary depending on the solvent. While some suppliers indicate it is soluble in water up to 10 mg/mL (approximately 42.53 mM), others suggest it has poor water solubility and is more soluble in organic solvents like DMSO.[1][2][3] It is crucial to consult the certificate of analysis provided by your supplier for lot-specific solubility information. When preparing aqueous stock solutions, the use of sonication may be necessary to facilitate dissolution.[1]
Q2: Why am I having trouble dissolving this compound in PBS?
A2: Several factors can contribute to the poor solubility of this compound in PBS (pH 7.2-7.4):
-
pH of the Solution: MK-212 is a piperazine (B1678402) derivative and a hydrochloride salt. Such compounds are generally more soluble in acidic conditions. The slightly alkaline pH of standard PBS (7.4) may be too high to maintain the protonated, more soluble form of the MK-212 molecule, potentially leading to the precipitation of the less soluble free base.[4]
-
Common Ion Effect: The presence of chloride ions in both this compound and PBS can potentially decrease the solubility of the salt.
-
Formation of Insoluble Phosphate (B84403) Salts: Weakly basic drugs, especially hydrochloride salts, can sometimes form less soluble phosphate salts in phosphate buffers.[5][6][7] This interaction can lead to precipitation.
-
Concentration Shock: When a concentrated stock solution of this compound (e.g., in DMSO) is rapidly diluted into PBS, the sudden change in solvent polarity can cause the compound to precipitate out of solution.[8]
Q3: What is the recommended storage for this compound solutions?
A3: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C.[1][9] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Issue: this compound does not dissolve in PBS.
| Possible Cause | Recommended Solution |
| pH of PBS is too high. | Adjust the pH of your PBS solution to a more acidic range (e.g., pH 6.0-6.5) using dilute HCl. Perform this adjustment incrementally while monitoring the dissolution of the compound. Ensure the final pH is compatible with your experimental system.[4] |
| Precipitation of phosphate salts. | Consider using an alternative buffer system, such as a citrate (B86180) buffer, which may not have the same tendency to form insoluble salts with hydrochloride compounds. |
| Insufficient agitation. | Use a vortex mixer or a sonicator to aid in the dissolution process. Sonication can help break down powder aggregates and enhance solubilization.[1] |
| Low temperature. | Gently warm the solution to 37°C. For many compounds, a moderate increase in temperature can improve solubility. However, be cautious as excessive heat can degrade the compound. |
Issue: A precipitate forms after adding a DMSO stock solution of this compound to PBS.
| Possible Cause | Recommended Solution |
| Concentration shock. | Add the DMSO stock solution to the PBS dropwise while vigorously vortexing the PBS. This gradual addition and rapid mixing can help prevent immediate precipitation.[4] |
| Final concentration exceeds solubility limit. | Try preparing a more dilute stock solution in DMSO and then add a larger volume to your PBS to achieve the desired final concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in your experiments. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
This protocol is recommended for preparing a concentrated stock solution that can be stored and diluted into aqueous buffers for experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
In a sterile environment, weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the required volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution of this compound in PBS (from DMSO stock)
This protocol describes the dilution of a DMSO stock solution into PBS to prepare a working solution for immediate use.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4 (or adjusted pH as needed)
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the DMSO stock solution needed.
-
In a sterile conical tube, add the required volume of PBS.
-
While vigorously vortexing the PBS, slowly add the calculated volume of the DMSO stock solution drop by drop.
-
Continue vortexing for a few seconds after the addition is complete to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Use the prepared working solution immediately. Do not store aqueous working solutions for extended periods.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Reported Solubility | Molar Concentration | Notes |
| Water | 10 mg/mL[1] | ~42.53 mM | May require sonication to dissolve.[1] One source reports it as not soluble in water.[3] |
| DMSO | Soluble[3] | Not specified | A common solvent for creating concentrated stock solutions. |
| PBS (pH 7.4) | Not explicitly reported | Not applicable | Solubility is expected to be lower than in water and highly pH-dependent. |
Visualization
Signaling Pathway
MK-212 is an agonist of the 5-HT2C receptor, which is a G-protein coupled receptor (GPCR). Its activation initiates the phosphoinositide hydrolysis signaling cascade.
Caption: 5-HT2C receptor signaling pathway initiated by MK-212.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using this compound in an in vitro experiment.
Caption: Workflow for preparing and using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labsolu.ca [labsolu.ca]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. Nortriptyline Hydrochloride Solubility-pH Profiles in a Saline Phosphate Buffer: Drug-Phosphate Complexes and Multiple pHmax Domains with a Gibbs Phase Rule "Soft" Constraints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
MK-212 hydrochloride stability and proper storage conditions
This technical support center provides guidance on the stability and proper storage of MK-212 hydrochloride for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1] Several suppliers recommend storing the compound under an inert gas atmosphere due to its sensitivity to air and moisture.[2] For long-term storage, a temperature of -20°C is recommended, which can ensure stability for months to years.[3] Short-term storage at 0-4°C for days to weeks is also acceptable.[3] The compound is hygroscopic and sensitive to light, so protection from moisture and light is crucial.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in water up to 50 mM, potentially requiring gentle warming to fully dissolve.[4] It is also soluble in DMSO.[3] For aqueous stock solutions, it is recommended to filter and sterilize the solution through a 0.22 µm filter before use.[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
For optimal stability of stock solutions, the following storage conditions are recommended:
Q3: What are the known stability liabilities of this compound?
A3: Based on its chemical structure, a substituted chloropyrazine with a piperazine (B1678402) moiety, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The amide-like linkages in the pyrazine (B50134) ring and the piperazine ring could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The nitrogen and sulfur atoms in the heterocyclic rings are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, leading to the formation of degradation products.
-
Thermal Degradation: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of similar chemical structures like chloropyrazines and piperazines, potential degradation products could include:
-
Hydroxylated derivatives of the pyrazine ring.
-
N-oxides of the piperazine ring.
-
Products resulting from the cleavage of the piperazine ring.
-
Dechlorinated analogs.
Identifying and characterizing these degradation products would require techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
This could be due to the degradation of your this compound stock solution.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your solid compound and stock solutions have been stored according to the recommended conditions (see FAQs).
-
Prepare Fresh Stock Solution: If there is any doubt about the stability of your current stock solution, prepare a fresh solution from the solid compound.
-
Check for Precipitates: Before use, visually inspect your stock solution for any signs of precipitation, especially after thawing. If a precipitate is observed, gently warm the solution to try and redissolve it.
-
Perform a Quick Purity Check: If you have access to analytical instrumentation, a quick analysis of your stock solution by HPLC-UV can help assess its purity and compare it to a freshly prepared standard.
Issue: Observing new or unexpected peaks in my HPLC analysis.
This could indicate the presence of degradation products.
Troubleshooting Steps:
-
Review Sample Handling: Evaluate your experimental workflow for any steps where the compound might be exposed to harsh conditions (e.g., high temperatures, extreme pH, prolonged exposure to light).
-
Conduct a Forced Degradation Study (if necessary): To identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing this compound to stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting solutions by HPLC. This can help to confirm if the unexpected peaks are indeed degradation products.
-
Use a Stability-Indicating HPLC Method: A well-developed stability-indicating HPLC method can separate the intact drug from its degradation products. If you are developing your own method, ensure it is validated for specificity in the presence of potential degradants.
Data Summary
| Parameter | Solid State | Solution State |
| Recommended Storage Temp. | -20°C (long-term)[3], 0-4°C (short-term)[3] | -80°C or -20°C[2][5] |
| Shelf Life | Months to years at -20°C[3] | 6 months at -80°C, 1 month at -20°C[2][5] |
| Known Sensitivities | Hygroscopic[1], Air & Light sensitive[2] | Prone to freeze-thaw degradation |
| Recommended Container | Tightly sealed, opaque container[1] | Aliquoted, single-use vials |
| Special Handling | Store under inert gas[2] | Filter sterilize aqueous solutions[2] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to intentionally degrade this compound to identify potential degradation products and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours. For solid-state thermal degradation, heat the powder at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks. The PDA detector can provide information on the peak purity of the parent compound, while an MS detector can help in the identification of the degradation products.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for stability-related issues.
References
Technical Support Center: Minimizing Off-Target Effects of MK-212 Hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of MK-212 hydrochloride during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide specific solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 6-chloro-2-(1-piperazinyl)pyrazine (CPP), is a serotonin (B10506) receptor agonist belonging to the arylpiperazine family.[1] Its primary mechanism of action is as a relatively selective full agonist of the serotonin 5-HT2C receptor.[1] Upon binding, it activates the Gq/11 signaling pathway, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2]
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effects of MK-212 are mediated through its agonist activity at other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B receptors.[1] While it displays selectivity for 5-HT2C, it can still activate these other receptors, especially at higher concentrations.[3][4] This can lead to a range of off-target effects, including alterations in locomotor activity and cardiovascular responses.[5][6]
Q3: How can I confirm the selectivity of my batch of this compound?
A3: To confirm the selectivity of your compound, it is recommended to perform in vitro binding and functional assays against a panel of related receptors, with a particular focus on 5-HT2A and 5-HT2B receptors.[7] A radioligand binding assay can determine the binding affinity (Ki), while a functional assay, such as a calcium mobilization assay, can measure the potency (EC50) at each receptor subtype. A significantly higher affinity and potency for 5-HT2C will confirm its selectivity.
Q4: What are the expected behavioral outcomes of administering a 5-HT2CR agonist like MK-212 in rodents?
A4: The behavioral effects of 5-HT2C receptor agonists are dose-dependent and can include:
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Hypophagia (Reduced Food Intake): This is a well-documented effect and is a primary reason for interest in these compounds for obesity treatment.[2]
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Hypoactivity (Decreased Locomotor Activity): Higher doses of 5-HT2C agonists typically lead to a suppression of movement.[2]
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Anxiogenic Effects (Increased Anxiety-like Behavior): In models like the elevated plus-maze, these agonists can increase anxiety-like behaviors.[2]
Troubleshooting Guides
In Vitro Experimentation
Issue: Inconsistent EC50 values in functional assays.
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Potential Cause 1: Cell Line Variability. Different cell lines possess varying expression levels of the 5-HT2C receptor and its downstream signaling components.[7]
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Solution: Utilize a stable and well-characterized cell line. Ensure consistent cell passage numbers and culture conditions across all experiments.[7]
-
-
Potential Cause 2: Receptor Desensitization. Prolonged exposure of the receptor to an agonist can lead to desensitization and internalization, reducing the observed response.[7]
-
Solution: Conduct time-course experiments to identify the optimal incubation time for measuring the agonist-induced response before significant desensitization occurs.[7]
-
-
Potential Cause 3: Assay Condition Variability. Minor fluctuations in assay parameters such as cell density, incubation temperature, and time can significantly impact results.[7]
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Solution: Adhere strictly to a detailed and standardized written protocol for all in vitro assays to ensure reproducibility.[7]
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In Vivo Experimentation
Issue: High variability or unexpected behavioral readouts (e.g., hyperactivity instead of hypoactivity).
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Potential Cause 1: Off-Target Receptor Activation. The observed effect may be due to the activation of other serotonin receptors, such as 5-HT2A, which can mediate hyperactivity.[2]
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Solution: To confirm that the effect is mediated by the 5-HT2C receptor, pre-treat a group of animals with a selective 5-HT2C antagonist (e.g., SB242084) before administering MK-212. This should block the 5-HT2C-mediated effect. To rule out 5-HT2A-mediated effects, another cohort can be pre-treated with a selective 5-HT2A antagonist (e.g., M100907).[2]
-
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Potential Cause 2: Dose-Response Relationship. The effect of many serotonergic compounds on locomotion can follow a complex, sometimes inverted U-shaped, dose-response curve.[2]
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Solution: Conduct a full dose-response study to characterize the behavioral effects of MK-212 across a range of concentrations.
-
-
Potential Cause 3: Stress-Induced Hypoactivity. The stress from handling and injection procedures can sometimes mask the pharmacological effects of the compound.[7]
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Solution: Ensure an adequate acclimatization period for the animals to the experimental environment and handling procedures to minimize stress.[7]
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Issue: Lack of expected physiological effect (e.g., no reduction in food intake).
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Potential Cause 1: Incorrect Dosage. The administered dose may be too low to sufficiently engage the target receptors in the relevant brain circuits.[2]
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Solution: Perform a dose-response study to determine the optimal dose for the desired effect.
-
-
Potential Cause 2: Poor Bioavailability. The compound may have low absorption or be rapidly metabolized, preventing it from reaching the target site at an effective concentration.[7]
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Solution: Investigate the pharmacokinetic properties of MK-212 in your animal model to ensure adequate bioavailability and brain penetration.
-
-
Potential Cause 3: Animal's Motivational State. The anorectic effects of 5-HT2C agonists are most pronounced in animals that are motivated to eat.[2]
-
Solution: Implement a consistent food deprivation schedule before testing to ensure the animals are in a hungry state.[2]
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Data Presentation
Table 1: In Vitro Selectivity Profile of this compound
| Receptor Subtype | IC50 (μM) | Assay System |
| Human 5-HT2C | 0.028 | HEK293 cells |
| Human 5-HT2A | 0.42 | HEK293 cells |
Data compiled from R&D Systems and Tocris Bioscience product information.[3][4]
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.
1. Membrane Preparation:
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Thaw frozen cell pellets (e.g., HEK293 cells expressing human 5-HT2C receptors) on ice.[3]
-
Homogenize the cells in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[3]
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei.[3]
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[3]
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.[3]
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[3]
2. Assay Setup (96-well plate format):
-
Prepare triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and each concentration of MK-212.[3]
-
To each well, add the following in order:
3. Incubation and Filtration:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[3]
-
Terminate the reaction by rapid vacuum filtration through a PEI-soaked glass fiber filter mat using a cell harvester.[3]
-
Wash the filters four times with ice-cold wash buffer.[3]
-
Dry the filters and measure the radioactivity using a liquid scintillation counter.[3]
4. Data Analysis:
-
Calculate specific binding by subtracting the NSB from the Total Binding.
-
Plot the percentage of specific binding against the logarithm of the MK-212 concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium following the activation of Gq-coupled receptors like 5-HT2C.
1. Cell Preparation:
-
Seed cells (e.g., HEK293 cells stably expressing the human 5-HT2C receptor) into a black, clear-bottom 96-well plate.[1][4]
-
Allow cells to grow overnight to form a near-confluent monolayer.[4]
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On the day of the assay, replace the culture medium with serum-free medium and incubate for 2 hours.[4]
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., using a FLIPR Calcium 5 Assay Kit) according to the manufacturer's instructions. This often includes probenecid (B1678239) to prevent dye leakage.[4][8]
-
Add an equal volume of the dye solution to each well.[4]
-
Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature.[4]
3. Ligand Preparation and Measurement:
-
Prepare a series of dilutions of this compound in an appropriate assay buffer in a separate ligand plate.[4]
-
Place the cell plate into a fluorescence microplate reader (e.g., FlexStation® 3).[4]
-
The instrument will inject the MK-212 dilutions into the wells and immediately begin measuring the fluorescence intensity in real-time.[9]
4. Data Analysis:
-
The change in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the MK-212 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Mandatory Visualizations
Caption: 5-HT2C Receptor Signaling Pathway Activated by MK-212.
Caption: Logical workflow for troubleshooting unexpected hyperactivity.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
Technical Support Center: Optimizing MK-212 Hydrochloride Dose for Anxiety Studies
This technical support center is designed for researchers, scientists, and drug development professionals utilizing MK-212 hydrochloride in preclinical anxiety studies. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges and facilitate robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in modulating anxiety?
A1: this compound is a potent and selective serotonin (B10506) 2C (5-HT2C) receptor agonist. Its effects on anxiety are primarily mediated through the activation of these receptors, which are densely expressed in brain regions implicated in fear and anxiety, such as the amygdala, prefrontal cortex, and hippocampus.[1][2] Activation of 5-HT2C receptors initiates a cascade of intracellular signaling events that modulate neuronal excitability and neurotransmitter release, thereby influencing anxiety-like behaviors.
Q2: I am observing conflicting effects of MK-212 on anxiety (sometimes anxiolytic, sometimes anxiogenic). What could be the reason?
A2: The dose of MK-212 is the most critical factor determining its behavioral effect. Generally, low doses of MK-212 have been reported to produce anxiolytic (anxiety-reducing) effects, while higher doses tend to be anxiogenic (anxiety-promoting) and may also induce motor-suppressant effects.[3] It is crucial to perform a dose-response study within your specific experimental conditions (animal species, strain, sex, and behavioral assay) to identify the optimal dose for your research question.
Q3: My results show high variability between individual animals. How can I reduce this?
A3: High variability is a common challenge in behavioral neuroscience. Several factors can contribute to this:
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Animal Handling: Ensure all animals are handled consistently and habituated to the experimenter and testing room to minimize stress-induced variability.[4]
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Environmental Conditions: Maintain consistent lighting, temperature, and noise levels in the testing room. Even subtle changes can impact anxiety levels.[5][6]
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Time of Day: Conduct behavioral testing at the same time each day to control for circadian variations in anxiety and activity levels.[7]
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Apparatus Cleaning: Thoroughly clean the behavioral apparatus between each animal to eliminate olfactory cues that could influence the behavior of subsequent animals.[8][9]
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Social Housing: The social hierarchy within a home cage can influence anxiety-like behavior. Consider this when assigning animals to experimental groups.
Q4: Are there alternative animal models to mice and rats for studying anxiety with MK-212?
A4: While mice and rats are the most common models, other species can be used. For instance, zebrafish are increasingly used in neuropharmacological research and have been employed to study the effects of 5-HT2C receptor modulation on anxiety-like behaviors.[10] The choice of animal model should be guided by the specific research question and the translational relevance to human anxiety disorders.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant effect of MK-212 observed. | 1. Inappropriate Dose: The selected dose may be too low to elicit a response or on a flat portion of the dose-response curve. 2. Timing of Administration: The time between drug administration and behavioral testing may not be optimal for reaching peak brain concentration. 3. Low Statistical Power: The number of animals per group may be insufficient to detect a statistically significant effect. | 1. Conduct a pilot dose-response study with a wider range of MK-212 doses. 2. Review literature for pharmacokinetic data of MK-212 in your chosen species and adjust the pre-treatment time accordingly. A common pre-treatment time for intraperitoneal injections is 20-30 minutes.[3] 3. Perform a power analysis to determine the appropriate sample size for your study. |
| Animals appear sedated or show reduced motor activity. | 1. High Dose of MK-212: Higher doses of MK-212 are known to suppress locomotor activity.[3] 2. Confounding Effects on Motor Function: The observed changes in anxiety-like behavior may be a secondary consequence of motor impairment. | 1. Reduce the dose of MK-212. 2. Always assess general locomotor activity in conjunction with anxiety tests (e.g., using the Open Field Test). This will help differentiate between anxiolytic/anxiogenic effects and non-specific motor effects. |
| Conflicting results between different anxiety tests (e.g., Elevated Plus Maze vs. Open Field Test). | 1. Different Aspects of Anxiety: These tests may measure different facets of anxiety. The Elevated Plus Maze (EPM) is thought to reflect a conflict between the drive to explore and the fear of open spaces, while the Open Field Test (OFT) assesses anxiety in a novel environment and general locomotor activity.[11] 2. Differential Sensitivity to Drug Effects: The behavioral parameters of each test may have different sensitivities to the effects of MK-212. | 1. Interpret the results from each test within the context of what it is designed to measure. 2. A comprehensive behavioral phenotype is best achieved by using a battery of tests that assess different aspects of anxiety. |
Data Presentation: Dose-Response of this compound
The following tables summarize the dose-dependent effects of this compound in common anxiety-related behavioral tests in rodents.
Table 1: Effects of MK-212 on the Elevated Plus Maze (EPM) in Rats
| Dose (mg/kg, i.p.) | Effect on Open Arm Time/Entries | Effect on Closed Arm Entries (Locomotor Activity) | Interpretation | Reference |
| 1.0 | No significant effect | No significant effect | No anxiogenic effect at this dose | [3] |
| 2.0 | Reduced open-arm exploration | No significant effect | Anxiogenic | [3] |
| 4.0 | Reduced open-arm exploration | Reduced | Anxiogenic with motor suppressant effects | [3] |
Table 2: Effects of MK-212 on the Open Field Test (OFT) in Rats
| Dose (mg/kg, i.p.) | Effect on Locomotor Activity (Distance Traveled) | Interpretation | Reference |
| 1.0 | No significant effect | No effect on general activity | [3] |
| 2.0 | No significant effect | No effect on general activity | [3] |
| 4.0 | Reduced | Motor suppressant | [3] |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) with MK-212 Administration in Rats
1. Materials:
-
Elevated plus-maze apparatus (for rats)
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This compound
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Vehicle (e.g., 0.9% saline)
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Syringes and needles for intraperitoneal (i.p.) injection
-
Video tracking software and camera
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70% ethanol (B145695) for cleaning
2. Procedure:
-
Habituation: Acclimate rats to the testing room for at least 30-60 minutes before the experiment begins.[12]
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations.
-
Drug Administration: Administer MK-212 or vehicle via i.p. injection at a volume of 1 ml/kg. A key study administered the injection 27 minutes prior to the test.[3]
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EPM Testing:
-
Data Analysis: Use video tracking software to score the following parameters:
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Time spent in the open arms
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Number of entries into the open arms
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Time spent in the closed arms
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Number of entries into the closed arms
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Total distance traveled
-
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Cleaning: Thoroughly clean the maze with 70% ethanol between each animal.[14]
Protocol 2: Open Field Test (OFT) with MK-212 Administration in Rats
1. Materials:
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Open field arena (for rats)
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This compound
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Vehicle (e.g., 0.9% saline)
-
Syringes and needles for i.p. injection
-
Video tracking software and camera
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70% ethanol for cleaning
2. Procedure:
-
Habituation: Acclimate rats to the testing room for at least 30-60 minutes prior to testing.[8]
-
Drug Preparation: Prepare MK-212 solutions as described in Protocol 1.
-
Drug Administration: Administer MK-212 or vehicle via i.p. injection. Allow for a pre-treatment period consistent with your EPM protocol for comparability (e.g., 27 minutes).[3]
-
OFT Testing:
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Data Analysis: Analyze the recordings for:
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Total distance traveled
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Time spent in the center zone vs. the periphery
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Number of entries into the center zone
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Rearing frequency
-
-
Cleaning: Clean the arena thoroughly with 70% ethanol after each trial.[8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Overexpression of 5-HT2C receptors in forebrain leads to elevated anxiety and hypoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT(2C) receptors regulate anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects of systemically administered MK-212 are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 6. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. behaviorcloud.com [behaviorcloud.com]
- 8. anilocus.com [anilocus.com]
- 9. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT2C agonists and antagonists block different components of behavioral responses to potential, distal, and proximal threat in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elevated plus maze protocol [protocols.io]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in MK-212 experiments
Technical Support Center: MK-212 Experiments
Welcome to the technical support center for MK-212 [6-chloro-2-(1-piperazinyl)pyrazine]. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in the behavioral effects of MK-212 in my animal models?
A1: Inconsistent behavioral outcomes are a common challenge and can stem from several factors:
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Dose-Response Relationship: MK-212 can exhibit complex, sometimes biphasic, dose-response curves. Low doses (e.g., 0.1-0.2 mg/kg in mice) may reduce anxiety, while higher doses (0.5-1.0 mg/kg) can decrease motor activity.[1] It is crucial to perform a thorough dose-response study in your specific model and behavioral paradigm.
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Receptor Selectivity: MK-212 is primarily a 5-HT2C receptor agonist but also has affinity for 5-HT2A and 5-HT2B receptors.[2] The observed behavioral effect is a composite of its activity at these different receptor subtypes. Co-administration with selective antagonists can help dissect the contribution of each receptor.
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Species and Strain Differences: Metabolic rates and receptor distribution can vary significantly between species (e.g., rats vs. mice) and even between different strains of the same species, leading to different behavioral sensitivities.
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Off-Target Effects: At higher concentrations, the risk of off-target effects increases, potentially engaging other neurotransmitter systems and confounding results. A recent study noted that high doses of MK-212 (30 mg/kg) precipitated seizure-induced death in mice through a non-5-HT2C receptor mechanism.[3]
Q2: My in vitro and in vivo results with MK-212 are not correlating. What could be the cause?
A2: Discrepancies between in vitro (e.g., cell-based assays) and in vivo (e.g., animal behavior) studies are common in pharmacology. For MK-212, consider the following:
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Pharmacokinetics: Factors like absorption, distribution, metabolism, and excretion (ADME) profoundly impact the bioavailability of MK-212 at the target receptors in the central nervous system.
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Metabolism: MK-212 is metabolized in the body, and its metabolites may have different activity profiles or may be inactive.
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Temperature Dependence: The use-dependency of some receptor ligands can be influenced by temperature. Studies on other compounds have shown that effects observed at room temperature in vitro may be altered at physiological body temperatures in vivo.[4]
Q3: How should I prepare, handle, and store MK-212?
A3: Proper handling is critical for reproducible results.
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Solubility: MK-212 hydrochloride is soluble in water (up to 50 mM or ~11.76 mg/mL, potentially requiring gentle warming) and slightly soluble in PBS (pH 7.2).[5][6][7] Always verify the solubility in your specific vehicle.
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Storage: Store the solid compound at -20°C for long-term stability (≥ 4 years).[5] For solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store aliquots at -20°C for up to one month or -80°C for up to six months, sealed to prevent moisture absorption.[6][8] Avoid repeated freeze-thaw cycles.
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Purity: Always use high-purity MK-212 (≥98%) from a reputable supplier and refer to the Certificate of Analysis for batch-specific information.[5][8]
Q4: What are the expected physiological responses to MK-212 administration?
A4: MK-212 is known to elicit several physiological changes that can be used as markers of target engagement:
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Hormone Secretion: It produces a dose-dependent increase in serum cortisol and prolactin in humans.[9] In rats, it increases plasma ACTH levels, an effect mediated by the 5-HT1C (now classified as 5-HT2C) receptor.[10]
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Body Temperature: MK-212 can cause hyperthermia in normal human subjects, indicating central serotonergic activation.[11]
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Food Intake: As a 5-HT2C agonist, MK-212 reliably reduces food intake.[5][12]
Quantitative Data Summary
The following tables summarize key quantitative parameters for MK-212 to aid in experimental design.
Table 1: Receptor Binding & Functional Potency
| Receptor Subtype | Parameter | Value (µM) | Species/System | Reference |
|---|---|---|---|---|
| Human 5-HT2C | EC50 | 0.028 | HEK293 Cells | [5][6] |
| Human 5-HT2A | EC50 | 0.42 | HEK293 Cells | [5][6] |
| 5-HT2B | - | Moderate Partial Agonist | - | [2] |
| 5-HT1A | Affinity (Ki) | Low | - | [2] |
| 5-HT1B | Affinity (Ki) | Low | - |[2] |
Table 2: Effective Doses in Animal Models
| Experimental Model | Effect | Species | Dose (mg/kg) | Route | Reference |
|---|---|---|---|---|---|
| Food Intake | Reduction | Rat (fasted) | ED50 ≈ 5 | - | [5] |
| Cocaine Seeking | Attenuation | Rat | 0.32 - 1.0 | - | [5] |
| Anxiety | Reduction | Mouse | 0.1 - 0.2 | IP | [1] |
| Motor Activity | Reduction | Mouse | 0.5 - 1.0 | IP | [1] |
| Maternal Behavior | Disruption | Rat | Dose-dependent | - |[13] |
Experimental Protocols
Protocol 1: Preparation of MK-212 Solution (1 mg/mL in Saline)
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Materials: this compound (Formula Weight: 235.11 g/mol ), sterile 0.9% saline, sterile conical tube, vortex mixer, 0.22 µm syringe filter.
-
Calculation: To prepare a 1 mg/mL solution, weigh 1 mg of MK-212 HCl powder.
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Dissolution: Aseptically add the 1 mg of powder to a sterile conical tube. Add 1 mL of sterile 0.9% saline.
-
Mixing: Vortex the solution thoroughly. Gentle warming in a water bath may be required to fully dissolve the compound.
-
Sterilization: Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Use the solution immediately. For short-term storage, protect from light and store at 4°C for no more than 24 hours. For longer storage, refer to the FAQ on storage.
Protocol 2: General In Vivo Behavioral Study
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Acclimation: Acclimate animals to the housing and testing environment for at least one week prior to the experiment to reduce stress-induced variability. Handle the animals daily.
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Habituation: Habituate the animals to the testing apparatus (e.g., open field, elevated plus maze) for a defined period on the days leading up to the experiment.
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Randomization: Randomly assign animals to treatment groups (e.g., vehicle, MK-212 doses). Use a blinding procedure where the experimenter is unaware of the treatment allocation.
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Administration: Administer MK-212 or vehicle via the chosen route (e.g., intraperitoneal, oral gavage). The volume should be consistent across all animals (e.g., 10 mL/kg).
-
Testing: Place the animal in the testing apparatus at a consistent time post-injection, determined by pilot studies on the drug's pharmacokinetic profile.
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Data Collection: Record the behavioral parameters using automated tracking software or by a trained, blinded observer. Key parameters could include locomotor activity, time in specific zones, or frequency of specific behaviors.
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Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
Visual Guides
Signaling Pathway
Caption: Canonical Gq-coupled signaling cascade initiated by MK-212 at the 5-HT2C receptor.
Experimental Workflow
Caption: A generalized workflow for conducting an in vivo experiment with MK-212.
Troubleshooting Decision Tree
References
- 1. MK-212 - Immunomart [immunomart.com]
- 2. MK-212 - Wikipedia [en.wikipedia.org]
- 3. MK-212 precipitates seizure-induced death in amygdala-kindled mice via a non-5-HT2C receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in results from in vivo and in vitro studies on the use-dependency of N-methylaspartate antagonism by MK-801 and other phencyclidine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. abmole.com [abmole.com]
- 7. labsolu.ca [labsolu.ca]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Stimulation of serum cortisol and prolactin secretion in humans by MK-212, a centrally active serotonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MK-212 increases rat plasma ACTH concentration by activation of the 5-HT1C receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the serotonin agonist, MK-212, on body temperature in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 5-HT2 receptor agonist MK-212 reduces food intake and increases resting but prevents the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of 5-hydroxytryptamine 2C receptor agonist MK212 and 2A receptor antagonist MDL100907 on maternal behavior in postpartum female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent MK-212 hydrochloride degradation in solution
This technical support center provides guidance on the handling, storage, and use of MK-212 hydrochloride in research settings. The information is intended for researchers, scientists, and drug development professionals to help prevent the degradation of this compound in solution and ensure the reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from moisture and light. For long-term storage (months to years), it is recommended to store it at -20°C.[1] Some suppliers also suggest storing it under an inert gas like argon.[2] It is important to note that the compound is hygroscopic and sensitive to air and light.[3][4]
Q2: How should I prepare stock solutions of this compound?
A2: The choice of solvent depends on your experimental needs. This compound is soluble in water (up to 50 mM with gentle warming) and DMSO.[1][5] For aqueous stock solutions, it is advisable to use sterile, purified water and filter the solution through a 0.22 µm filter.[6] To avoid repeated freeze-thaw cycles which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[6]
Q3: What are the recommended storage conditions for this compound solutions?
A3: Stock solutions of this compound should be stored at low temperatures to minimize degradation. For solutions in aqueous buffers, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[6] Always protect solutions from light.
Q4: Is this compound sensitive to pH in aqueous solutions?
Q5: Can I expect degradation of this compound in my experiments?
A5: Degradation is possible, especially under suboptimal conditions. Factors that can contribute to degradation include exposure to light, elevated temperatures, extreme pH, and the presence of oxidizing agents. The piperazine (B1678402) and chloropyrazine rings in the MK-212 molecule are potentially susceptible to oxidation and hydrolysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound in solution. | - Prepare fresh solutions for each experiment. - Store stock solutions in small aliquots at -80°C. - Protect solutions from light at all times. - Verify the purity of your stock solution using an appropriate analytical method (e.g., HPLC). |
| Precipitate forms in the solution upon storage. | Poor solubility at storage temperature or degradation leading to insoluble products. | - Ensure the concentration of your stock solution does not exceed its solubility limit in the chosen solvent at the storage temperature. - If using a buffer, check for potential salt precipitation at low temperatures. - Consider preparing a fresh solution if precipitation is observed. |
| Discoloration of the solution. | Potential oxidative degradation or other chemical reactions. | - Discard the solution immediately. - Prepare a fresh solution using high-purity solvents and store it under an inert atmosphere (e.g., argon or nitrogen) if possible. - Avoid exposure to air and light. |
Data Summary
Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Key Considerations | References |
| Solid | -20°C | >2 years | Dry, dark, tightly sealed container. Hygroscopic. | [1][3][4] |
| Aqueous Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles, protect from light. | [6] |
| Aqueous Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles, protect from light. | [6] |
| DMSO Solution | -20°C | Long term (months) | Store in small aliquots, protect from moisture and light. | [1] |
Solubility of this compound
| Solvent | Solubility | Notes | References |
| Water | up to 50 mM | Gentle warming may be required. | [5] |
| Water | 10 mg/mL (42.53 mM) | Ultrasonic assistance may be needed. | [6] |
| DMSO | Soluble | Specific concentration not always provided. | [1] |
| PBS (pH 7.2) | Slightly soluble | - | [2] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (10 mM)
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Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 235.11 g/mol ). For 1 mL of a 10 mM solution, you will need 2.35 mg.
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Dissolution: Add the solid to a sterile microcentrifuge tube. Add the desired volume of sterile, purified water (e.g., 1 mL).
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Solubilization: Vortex the solution. If necessary, gently warm the solution or use an ultrasonic bath to aid dissolution.[5][6]
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Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.[6]
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Aliquoting and Storage: Aliquot the stock solution into single-use volumes in light-protecting tubes and store at -80°C for long-term storage or -20°C for short-term storage.[6]
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
While a specific stability-indicating HPLC method for this compound is not publicly available, a general reversed-phase HPLC method can be used to assess purity.
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Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., around 250 nm and 329 nm).[2]
-
Procedure:
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Prepare a standard solution of this compound of known concentration.
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Inject the standard and the sample solution to be tested.
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Analyze the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample solution compared to the standard can indicate degradation.
-
Visualizations
Caption: Workflow for the preparation and handling of this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. Mass Spectrometry in Advancement of Redox Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Addressing locomotor side effects of MK-212 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MK-212 hydrochloride. The information focuses on addressing the common locomotor side effects observed during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 6-chloro-2-(1-piperazinyl)pyrazine, is a serotonin (B10506) receptor agonist. It primarily targets the 5-HT2C and 5-HT2A serotonin receptor subtypes, with a higher affinity for the 5-HT2C receptor. Its action at these receptors leads to the modulation of various physiological and behavioral processes.
Q2: What are the most commonly observed locomotor side effects of this compound in animal models?
The most prominent locomotor side effect of this compound is a dose-dependent reduction in locomotor activity, often characterized as hypolocomotion or motor suppression.[1][2] This can manifest as decreased distance traveled, a lower frequency of movements, and reduced exploratory behaviors such as rearing.
Q3: At what doses are these locomotor side effects typically observed?
Significant motor-suppressant effects are generally observed at higher doses of MK-212. For instance, in rats, a dose of 4.0 mg/kg has been shown to induce clear motor-suppressant effects in both the elevated plus-maze and open-field arena.[1] In mice, doses of 0.7 and 1 mg/kg have been reported to induce hypolocomotion.[3]
Q4: Are there other behavioral changes that accompany the locomotor side effects of MK-212?
Yes, MK-212 can also induce anxiogenic-like effects, particularly at intermediate doses (e.g., 2.0 mg/kg in rats) that may not significantly affect overall locomotor activity but can reduce exploration in anxiogenic environments like the open arms of an elevated plus-maze.[1] Researchers should be mindful of the interplay between anxiety and locomotion when interpreting behavioral data.
Troubleshooting Guides
Issue: Unexpectedly severe reduction in locomotor activity.
Possible Cause 1: Dose is too high.
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Troubleshooting Step: Review the dose-response relationship for MK-212 in your specific animal model and strain. Consider reducing the dose to a range that is reported to have the desired central nervous system effects without causing profound motor suppression. For example, a dose of 2.0 mg/kg in rats may be anxiogenic without significantly altering the number of closed-arm entries in an elevated plus-maze, a measure of locomotor activity.[1]
Possible Cause 2: Animal strain sensitivity.
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Troubleshooting Step: Different rodent strains can exhibit varying sensitivities to serotonergic agents. If you are using a strain that has not been previously characterized with MK-212, it is advisable to conduct a pilot dose-response study to determine the optimal dose range for your experimental goals.
Issue: Difficulty distinguishing between sedation and specific locomotor suppression.
Possible Cause: Lack of comprehensive behavioral measures.
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Troubleshooting Step: Employ a battery of behavioral tests to obtain a more complete picture of the drug's effects. In addition to measuring horizontal locomotion (e.g., distance traveled), quantify vertical activity (rearing) and species-specific behaviors like grooming. A specific reduction in exploratory locomotion with preserved righting reflexes would point away from simple sedation.
Issue: Locomotor side effects are confounding the interpretation of cognitive or other behavioral assays.
Possible Cause: The chosen dose has pleiotropic effects.
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Troubleshooting Step 1: Pharmacological Mitigation. Consider co-administration of a 5-HT2A/2C receptor antagonist, such as ritanserin (B1680649). Pre-treatment with ritanserin has been shown to prevent the motor-suppressant effects of MK-212.[1] This allows for the investigation of other central effects of MK-212 without the confounding influence of hypolocomotion.
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Troubleshooting Step 2: Non-Pharmacological Approaches. While less common for acute drug-induced effects, ensuring a comfortable and low-stress testing environment can sometimes mitigate the severity of behavioral responses. Familiarizing the animals with the testing apparatus (habituation) before drug administration may also be beneficial.
Data Presentation
Table 1: Dose-Dependent Effects of MK-212 on Locomotor Activity in Rats (Elevated Plus-Maze)
| MK-212 Dose (mg/kg, i.p.) | Mean Number of Closed-Arm Entries (± SEM) |
| 0 (Saline) | 10.2 ± 1.1 |
| 1.0 | 9.5 ± 1.3 |
| 2.0 | 8.9 ± 1.0 |
| 4.0 | 5.4 ± 0.9* |
*Indicates a statistically significant difference from the saline control group. (Data adapted from a study in male Wistar rats. The number of closed-arm entries is used as an indicator of locomotor activity.)[1]
Table 2: Effect of Ritanserin on MK-212-Induced Motor Suppression in Rats
| Treatment Group | Locomotor Activity (Arbitrary Units ± SEM) |
| Saline + Vehicle | 100 ± 8 |
| MK-212 (2.0 mg/kg) + Vehicle | 65 ± 7* |
| MK-212 (2.0 mg/kg) + Ritanserin (dose-dependent) | 85 - 95 ± 9 |
*Indicates a statistically significant difference from the Saline + Vehicle control group. (Qualitative representation of data from a study where ritanserin dose-dependently prevented the motor-suppressant effects of MK-212. Specific quantitative values for the ritanserin reversal were not provided in the source material.)[1]
Experimental Protocols
Open-Field Test for Locomotor Activity
Objective: To assess spontaneous locomotor activity and exploratory behavior in rodents following the administration of this compound.
Apparatus: A square arena (e.g., 50 x 50 x 40 cm for mice) made of a non-reflective material. The arena is typically equipped with an automated video-tracking system that records the animal's movement.
Procedure:
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Habituation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
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Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
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Test Initiation: Place the animal in the center of the open-field arena.
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Data Recording: Record the animal's activity for a predefined period, typically 10-30 minutes.
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Parameters Measured:
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Total distance traveled.
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Time spent in the center versus the periphery of the arena (thigmotaxis).
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Frequency of rearing (vertical activity).
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Frequency and duration of grooming.
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Data Analysis: Compare the parameters between the different treatment groups using appropriate statistical tests.
Elevated Plus-Maze Test for Anxiety and Locomotion
Objective: To assess anxiety-like behavior and locomotor activity in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
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Habituation: Acclimate the animals to the testing room for at least 30 minutes prior to testing.
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Drug Administration: Administer this compound or vehicle.
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Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
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Data Recording: Record the animal's behavior for a 5-minute session using a video camera.
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Parameters Measured:
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Number of entries into the open and closed arms.
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Time spent in the open and closed arms.
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The number of closed-arm entries is often used as a measure of general locomotor activity.
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Data Analysis: Calculate the percentage of open-arm entries and the percentage of time spent in the open arms as indices of anxiety. Compare the number of closed-arm entries between groups to assess locomotor activity.
Visualizations
Caption: Signaling pathway of MK-212 leading to locomotor side effects.
Caption: General experimental workflow for assessing locomotor effects.
Caption: Troubleshooting logic for mitigating locomotor side effects.
References
- 1. Behavioral effects of systemically administered MK-212 are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotype-Dependent Difference in 5-HT2C Receptor-Induced Hypolocomotion: Comparison with 5-HT2A Receptor Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the brain 5-HT2C receptors causes hypolocomotion without anxiogenic-like cardiovascular adjustments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MK-212 Hydrochloride In Vivo Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MK-212 hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: For intraperitoneal (i.p.) injections, sterile saline (0.9% NaCl) has been successfully used as a vehicle for this compound in rats.[1] When selecting a vehicle, it is crucial to consider the route of administration, the desired concentration, and the solubility of the compound. While this compound is reported to be soluble in water, some sources indicate it may be only slightly soluble. Therefore, starting with a simple aqueous vehicle like saline is recommended.
Q2: How should I prepare a solution of this compound for in vivo use?
A2: To prepare a solution of this compound, weigh the desired amount of the compound and add the calculated volume of sterile saline. To aid dissolution, gentle warming or sonication can be used. It is recommended to filter the final solution through a 0.22 µm sterile filter before administration to ensure sterility and remove any undissolved particles. Always prepare fresh solutions for each experiment to avoid degradation.
Q3: What are the reported effective doses of this compound in vivo?
A3: The effective dose of this compound can vary depending on the animal model and the biological question being investigated. In rats, i.p. doses ranging from 1.0 to 4.0 mg/kg have been used to study its effects on anxiety-like behaviors.[1] Another study reported an ED50 of 5 mg/kg for reducing food intake in fasted rats. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: What is the mechanism of action of this compound?
A4: this compound is an agonist of the serotonin (B10506) 5-HT2C and 5-HT2A receptors. Its primary mechanism of action involves binding to and activating these receptors, which are G protein-coupled receptors (GPCRs). Activation of the 5-HT2C receptor, in particular, leads to the stimulation of the Gq/G11 protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to downstream signaling events.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound does not fully dissolve in saline. | Solubility limit reached. | - Try gentle warming of the solution. - Use an ultrasonic bath to aid dissolution. - If precipitation persists, consider preparing a more dilute solution. - While saline is a good starting point, for higher concentrations, a co-solvent system might be necessary. Common co-solvents for in vivo use include small percentages of DMSO or PEG, but these should be tested for toxicity and effects on the experimental outcome.[4][5] |
| Precipitation is observed in the solution upon storage. | Poor stability of the compound in solution. | - It is highly recommended to prepare fresh solutions of this compound immediately before each experiment. - If short-term storage is unavoidable, keep the solution at 4°C and protected from light. Visually inspect for any precipitation before use. |
| Inconsistent or unexpected behavioral results in animals. | - Improper drug administration: Incorrect injection technique can lead to variable absorption. - Vehicle effects: The vehicle itself might have biological effects. - Dose selection: The chosen dose may be too high or too low. | - Administration Technique: Ensure proper training in the chosen route of administration (e.g., intraperitoneal injection). For i.p. injections in rodents, aim for the lower right quadrant of the abdomen to avoid the cecum and bladder.[6] - Vehicle Control: Always include a vehicle-only control group in your experimental design to account for any effects of the vehicle. - Dose-Response: Conduct a pilot study with a range of doses to determine the optimal dose for your specific model and endpoint. |
| Signs of toxicity or adverse effects in animals. | - High dose: The administered dose may be toxic. - Vehicle toxicity: The chosen vehicle or co-solvent may be causing adverse reactions. | - Dose Reduction: Lower the dose of this compound. - Vehicle Evaluation: If using a co-solvent, ensure its concentration is within a safe range. For example, if using DMSO, it is generally recommended to keep the final concentration low.[4] Review the literature for the toxicity of your chosen vehicle. |
Experimental Protocols
Protocol: Intraperitoneal Administration of this compound in Rats
This protocol is based on methodologies reported in the literature for studying the behavioral effects of MK-212.[1]
Materials:
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This compound powder
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Sterile 0.9% saline solution
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Sterile 1 mL syringes
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Sterile needles (25-27 gauge)
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0.22 µm sterile syringe filter
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Calibrated scale
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Vortex mixer
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Ultrasonic bath (optional)
Procedure:
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Dose Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 2.0 mg/kg) and the body weight of the rat. Also, calculate the total volume of the vehicle needed. The injection volume for intraperitoneal administration in rats should not exceed 10 ml/kg.[6]
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Solution Preparation:
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Aseptically weigh the calculated amount of this compound powder.
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Add the sterile 0.9% saline to a sterile tube.
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Gradually add the this compound powder to the saline while vortexing to facilitate dissolution.
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If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes or gently warm the solution.
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Sterilization:
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Draw the prepared solution into a sterile syringe.
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Attach a 0.22 µm sterile syringe filter to the syringe.
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Filter the solution into a new sterile tube or directly into the dosing syringes.
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Administration:
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Gently restrain the rat.
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Locate the injection site in the lower right quadrant of the abdomen.
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Insert the needle at a 20 to 45-degree angle.[7]
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Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
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Slowly inject the calculated volume of the this compound solution.
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Carefully withdraw the needle and return the animal to its cage.
-
-
Control Group: Administer an equivalent volume of sterile 0.9% saline to the control group of animals using the same procedure.
Signaling Pathways and Workflows
Caption: this compound signaling pathway via the 5-HT2C receptor.
Caption: Experimental workflow for in vivo administration of this compound.
References
- 1. Behavioral effects of systemically administered MK-212 are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Intraperitoneal injection - Wikipedia [en.wikipedia.org]
Interpreting biphasic dose-response to MK-212 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MK-2206 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on interpreting biphasic dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is MK-2206 hydrochloride and what is its primary mechanism of action?
MK-2206 hydrochloride is an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[1][2] It selectively inhibits all three Akt isoforms (Akt1, Akt2, and Akt3) by binding to the pleckstrin homology (PH) domain, which prevents Akt from localizing to the plasma membrane and subsequent activation.[3] This inhibition of the PI3K/Akt signaling pathway can lead to decreased cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells.[4][5][6]
Q2: I'm observing a biphasic or U-shaped dose-response curve with MK-2206 in my cell viability/proliferation assay. At low concentrations, I see the expected inhibition, but at higher concentrations, the inhibitory effect is diminished. Why is this happening?
A non-monotonic or biphasic dose-response is a known phenomenon in pharmacology and can be attributed to several factors when using kinase inhibitors like MK-2206.[7][8] The most probable causes include:
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Activation of Feedback Loops: The PI3K/Akt pathway is regulated by complex negative feedback loops. Inhibition of Akt by MK-2206 can lead to the compensatory activation of upstream receptor tyrosine kinases (RTKs) or parallel signaling pathways, such as the MAPK/ERK pathway. This feedback activation can promote cell survival and proliferation, counteracting the inhibitory effect of MK-2206 at higher concentrations.
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Off-Target Effects at High Concentrations: While MK-2206 is a selective Akt inhibitor, at high concentrations, the risk of off-target effects on other kinases increases. These off-target effects could potentially activate pro-survival pathways that mitigate the on-target inhibition of Akt.
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Cellular Heterogeneity: A heterogeneous cell population may contain subpopulations with varying sensitivity to MK-2206. At higher concentrations, a resistant subpopulation might be selected for, leading to an apparent decrease in the overall inhibitory effect.
Q3: How can I confirm that the biphasic response I'm seeing is a real biological effect and not an artifact of my assay?
It is crucial to rule out experimental artifacts. Here are a few steps you can take:
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Use an orthogonal cell viability assay: If you are using a metabolic-based assay like MTT or CCK-8, consider repeating the experiment with a different type of assay that measures a different cellular parameter, such as a direct cell counting method (e.g., trypan blue exclusion) or a DNA-based proliferation assay (e.g., BrdU incorporation).
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Confirm compound stability and solubility: Ensure that MK-2206 is fully solubilized at the higher concentrations used and is stable in your culture medium for the duration of the experiment. Precipitation of the compound at higher concentrations can lead to an underestimation of its effect.
-
Assess cytotoxicity: At very high concentrations, some compounds can induce non-specific cytotoxicity, which might interfere with the interpretation of proliferation assays. Consider performing a cytotoxicity assay (e.g., LDH release) to distinguish between cytostatic and cytotoxic effects.
Troubleshooting Guides
Problem: Unexpected Biphasic Dose-Response in a Cell Viability Assay
Symptoms: You observe a dose-response curve where the inhibitory effect of MK-2206 on cell viability or proliferation is potent at lower to mid-range concentrations but decreases at higher concentrations, creating a "U" or "V" shape.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| 1. Feedback Loop Activation | a. Western Blot Analysis: Analyze the phosphorylation status of upstream receptor tyrosine kinases (e.g., EGFR, HER2) and key components of parallel pathways (e.g., p-ERK, p-MEK) in cells treated with a range of MK-2206 concentrations, including those in the attenuated-response range. An increase in the phosphorylation of these proteins at higher MK-2206 concentrations would support the feedback loop hypothesis. b. Combination Therapy: Co-treat cells with MK-2206 and an inhibitor of the suspected feedback pathway (e.g., an EGFR inhibitor like gefitinib (B1684475) or a MEK inhibitor like trametinib). If the biphasic response is overcome and a synergistic inhibitory effect is observed, this strongly suggests feedback loop activation.[9] |
| 2. Off-Target Effects | a. Use a Structurally Different Akt Inhibitor: Repeat the experiment with another Akt inhibitor that has a different chemical structure and mechanism of action (e.g., an ATP-competitive inhibitor). If the biphasic response is specific to MK-2206, it may be due to off-target effects. b. Kinase Profiling: If available, consult kinase profiling data for MK-2206 to identify potential off-target kinases that might be engaged at higher concentrations. |
| 3. Experimental Artifact | a. Solubility Check: Visually inspect the culture medium for any signs of compound precipitation at the highest concentrations used. You can also perform a solubility test in your specific culture medium. b. Orthogonal Assays: As mentioned in the FAQs, confirm your findings using a different cell viability or proliferation assay. |
Data Presentation
Table 1: In Vitro IC50 Values of MK-2206 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions (Duration) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~2.0 (24h), ~1.5 (48h) | CCK-8 | [2] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | ~2.8 (24h), ~2.2 (48h) | CCK-8 | [2] |
| DND-41 | T-cell Acute Lymphoblastic Leukemia | >10 (48h) | CCK-8 | [2] |
| ALL-SIL | T-cell Acute Lymphoblastic Leukemia | >10 (48h) | CCK-8 | [2] |
| ZR75-1 | Breast Cancer | Varies with PTEN/PIK3CA status | SRB | [4] |
| MCF7 | Breast Cancer | Varies with PTEN/PIK3CA status | SRB | [4] |
| MDA-MB-231 | Breast Cancer | Varies with PTEN/PIK3CA status | SRB | [4] |
| Mia PaCa-2 | Pancreatic Cancer | Dose-dependent inhibition observed | CCK-8 | [10] |
| Panc-1 | Pancreatic Cancer | Dose-dependent inhibition observed | CCK-8 | [10] |
| HepG2 | Hepatocellular Carcinoma | Dose-dependent inhibition observed | MTT | [5] |
| U937 | Acute Myeloid Leukemia | 0.48 (24h), 0.09 (48h) | CCK-8 | [11] |
| RS4;11 | Acute Myeloid Leukemia | 0.91 (24h), 0.68 (48h) | CCK-8 | [11] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT/CCK-8)
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Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
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Drug Treatment: Prepare serial dilutions of MK-2206 hydrochloride in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of MK-2206. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Reagent Addition:
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For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight at 37°C.
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For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
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Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
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Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of MK-2206 for the desired time.
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate them on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and/or Thr308) and total Akt overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the phosphorylated Akt levels to the total Akt levels.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
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Cell Treatment: Treat cells with MK-2206 at the desired concentrations and for the appropriate duration.
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[12][13]
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[13]
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
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Cell Treatment and Harvesting: Treat cells with MK-2206 as required. Harvest the cells by trypsinization.
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Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
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Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing Propidium Iodide and RNase A.
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Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
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Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of MK-2206.
Caption: Troubleshooting workflow for a biphasic dose-response to MK-2206.
Caption: Simplified signaling pathways illustrating potential feedback loops.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual Hedgehog/GLI1 and PI3K/Akt/mTOR Targeting Possesses Higher Efficacy to Inhibit T-Cell Acute Lymphoblastic Leukemia Growth | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MK-2206 induces cell cycle arrest and apoptosis in HepG2 cells and sensitizes TRAIL-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The AKT Inhibitor MK-2206 is Cytotoxic in Hepatocarcinoma Cells Displaying Hyperphosphorylated AKT-1 and Synergizes with Conventional Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonmonotonic dose-response relationships: mechanistic basis, kinetic modeling, and implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonmonotonic Dose-Response Curves Occur in Dose Ranges That Are Relevant to Regulatory Decision-Making - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MK-2206, a novel allosteric inhibitor of Akt, synergizes with gefitinib against malignant glioma via modulating both autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Akt inhibitor MK-2206 reduces pancreatic cancer cell viability and increases the efficacy of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Inducing Effect of Akt Kinase Inhibitor MK2206 on Apoptosis in U937 Cells and RS4;11 Cells, and Its Mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Thermogenic Effects of MK-212 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in controlling for the effects of MK-212 hydrochloride on body temperature during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on body temperature?
A1: this compound is a serotonin (B10506) 5-HT2C receptor agonist. Activation of 5-HT2C receptors is known to play a role in thermoregulation and can lead to an increase in core body temperature, a condition known as hyperthermia.[1][2] The magnitude of this effect can be influenced by the administered dose and the ambient temperature.
Q2: Why is it crucial to control for the thermogenic effects of MK-212 in my experiments?
A2: Uncontrolled changes in body temperature can be a significant confounding variable in many physiological and behavioral studies. Hyperthermia can independently alter neuronal activity, metabolism, and cardiovascular function, potentially leading to misinterpretation of the specific effects of MK-212 on your target system. Therefore, it is essential to account for and mitigate these thermogenic effects to ensure the validity and reproducibility of your experimental results.
Q3: What are the key experimental parameters to consider when investigating the thermic effects of MK-212?
A3: Several factors should be carefully controlled:
-
Ambient Temperature: The surrounding temperature of the experimental environment can significantly impact the thermoregulatory response to MK-212. It is crucial to maintain a consistent and clearly reported ambient temperature throughout the experiment.[3][4]
-
Acclimatization: Animals should be properly acclimated to the housing and experimental conditions to minimize stress-induced physiological changes that could interfere with the drug's effects. A typical acclimatization period for rats is a minimum of 72 hours, with longer periods often recommended, especially for complex studies.[5][6][7]
-
Dose-Response: The hyperthermic effect of MK-212 is likely dose-dependent. It is advisable to conduct a dose-response study to determine the specific thermic effects of different concentrations of MK-212 in your experimental model.
-
Continuous Monitoring: Single time-point temperature measurements may not capture the full thermic profile of the drug. Continuous monitoring using telemetry or frequent rectal probe measurements is recommended to understand the onset, peak, and duration of the temperature change.
Troubleshooting Guide: Unexpected Body Temperature Changes
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high hyperthermia | High dose of MK-212: The dose administered may be in the upper range of the dose-response curve for thermogenesis. | - Review the literature for dose-response data for MK-212 and body temperature. - Conduct a pilot dose-response study to determine a dose with the desired pharmacological effect but minimal hyperthermia. - Consider lowering the dose for subsequent experiments. |
| Warm ambient temperature: A high room temperature can exacerbate drug-induced hyperthermia. | - Ensure the ambient temperature is maintained within a thermoneutral zone for the species (for rats, typically 20-26°C).[3] - Report the ambient temperature in all experimental records and publications. | |
| Stress: Handling and experimental procedures can induce stress, leading to a rise in body temperature. | - Ensure a proper acclimatization period for the animals to the facility and any experimental apparatus.[8][9] - Handle animals gently and consistently. - Use sham/vehicle control groups to account for procedure-related stress. | |
| Inconsistent temperature changes between animals | Individual variability: Biological variability in response to drugs is common. | - Increase the sample size (n) to improve statistical power and account for individual differences. - Ensure all animals are of the same sex, age, and strain to minimize variability. |
| Inconsistent drug administration: Variations in injection volume or site can affect drug absorption and effect. | - Ensure accurate and consistent administration of MK-212. - Use appropriate injection techniques and volumes for the animal's weight. | |
| No significant change in body temperature | Low dose of MK-212: The dose may be too low to induce a measurable thermic effect. | - Consult the literature for effective dose ranges. - Consider a dose-escalation study. |
| Cool ambient temperature: A colder environment may counteract the hyperthermic effect of the drug. | - Maintain a consistent and appropriate ambient temperature.[4] | |
| Tolerance: Repeated administration of 5-HT2C agonists can lead to tolerance to their hyperthermic effects.[2] | - If conducting a chronic study, be aware of the potential for tolerance development. - Include appropriate control groups to assess for tolerance. |
Data Presentation
Table 1: Hypothetical Dose-Response of MK-212 on Core Body Temperature in Rats
| Dose of MK-212 (mg/kg, i.p.) | Peak Change in Core Body Temperature (°C) (Mean ± SEM) | Time to Peak Effect (minutes post-injection) |
| Vehicle (Saline) | +0.2 ± 0.1 | 30 |
| 0.5 | +0.8 ± 0.2 | 45 |
| 1.0 | +1.5 ± 0.3 | 60 |
| 2.5 | +2.3 ± 0.4 | 60 |
| 5.0 | +3.1 ± 0.5 | 75 |
Note: This data is for illustrative purposes only and should not be used as a substitute for conducting a proper dose-response study.
Experimental Protocols
Protocol 1: Acclimatization of Rats for Thermoregulation Studies
-
Arrival and Housing: Upon arrival, house rats in groups (unless single housing is required for the study) in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[5][8] Provide ad libitum access to food and water.
-
Initial Acclimatization (Days 1-3): For the first 72 hours, minimize handling and disturbances to allow the animals to adapt to the new environment.[5][6]
-
Handling and Habituation (Days 4-7+): Begin gentle handling for short periods daily to habituate the animals to the experimenter. If applicable, habituate the animals to any experimental apparatus (e.g., temperature probes, recording chambers) in a non-stressful manner.[9]
-
Baseline Monitoring: Prior to the start of the experiment, record baseline physiological parameters, including body temperature, to ensure they are stable.
Protocol 2: Measurement of Core Body Temperature in Rats
-
Method Selection: Choose a suitable method for temperature measurement.
-
Telemetry (Recommended): Surgically implant a telemetry device to allow for continuous and stress-free monitoring of core body temperature.
-
Rectal Probe: If telemetry is not feasible, use a lubricated, flexible rectal probe. Be aware that this method can induce a stress response that may affect temperature readings.
-
-
Baseline Measurement: Record the animal's baseline body temperature before administering any substances.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Post-Administration Monitoring:
-
Telemetry: Record data continuously.
-
Rectal Probe: Take measurements at regular intervals (e.g., every 15-30 minutes) for a predetermined duration to capture the full thermic response. Ensure consistent probe insertion depth and duration for each measurement.
-
-
Data Analysis: Calculate the change in body temperature from baseline for each animal at each time point.
Protocol 3: Mitigation of MK-212-Induced Hyperthermia
-
Ambient Temperature Control: Conduct experiments in a temperature-controlled environment, ideally at the lower end of the thermoneutral zone for rats (around 20-22°C), to help dissipate excess body heat.[3]
-
Pharmacological Intervention (Pre-treatment):
-
Consider pre-treating animals with a 5-HT2C receptor antagonist to specifically block the hyperthermic effect of MK-212. This can help to isolate the non-thermic effects of MK-212. The choice of antagonist and its dose should be based on literature review and pilot studies.
-
-
Supportive Care:
-
For severe hyperthermia, external cooling methods can be employed. This may include placing the animal on a cooled surface or using a fan. Avoid rapid and extreme cooling, which can induce a hypothermic response.
-
Ensure animals have free access to water to prevent dehydration, which can be exacerbated by hyperthermia.
-
Visualizations
Caption: Simplified signaling pathway of MK-212-induced hyperthermia.
Caption: General experimental workflow for thermoregulation studies.
References
- 1. Long-term antidepressant treatments alter 5-HT2A and 5-HT2C receptor-mediated hyperthermia in Fawn-Hooded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that m-chlorophenylpiperazine-induced hyperthermia in rats is mediated by stimulation of 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ambient temperatures between 5 and 35 °C on energy balance, body mass and body composition in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of ambient temperatures ranging from cold to heat on thermoregulation in conscious MK801-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acclimation for Newly Received Lab Animals | UK Research [research.uky.edu]
- 6. researchanimalresources.jhu.edu [researchanimalresources.jhu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Acclimatization Plan for Rats – Daily Protocol (3 Weeks) [protocols.io]
- 9. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of MK-212 and Quipazine at 5-HT2 Receptors: A Guide for Researchers
This guide provides a detailed comparison of the pharmacological effects of two piperazine (B1678402) derivatives, MK-212 and quipazine (B1207379), on the 5-HT2 family of serotonin (B10506) receptors. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their binding affinities, functional activities, and signaling pathways, presenting a comprehensive overview to inform future research and development.
Introduction to MK-212 and Quipazine
MK-212 (6-chloro-2-(1-piperazinyl)pyrazine) and quipazine are both recognized as agonists at serotonin 5-HT2 receptors, yet they exhibit distinct pharmacological profiles. MK-212 is often characterized as a 5-HT2C receptor agonist, while quipazine is a non-selective serotonin agonist with notable activity at 5-HT2A receptors, contributing to its psychedelic-like effects in preclinical models.[1] Understanding their comparative effects is crucial for dissecting the roles of 5-HT2 receptor subtypes in various physiological and pathological processes.
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/pEC50) and efficacy (Emax) of MK-212 and quipazine at the three 5-HT2 receptor subtypes: 5-HT2A, 5-HT2B, and 5-HT2C. It is important to note that direct comparisons of binding affinities across different studies can be challenging due to variations in experimental conditions.
Table 1: Comparative Binding Affinities (Ki in nM) of MK-212 and Quipazine at 5-HT2 Receptors
| Compound | 5-HT2A | 5-HT2B | 5-HT2C |
| MK-212 | - | - | - |
| Quipazine | ~20,000 (pKi = 4.7)[1] | - | - |
Table 2: Comparative Functional Activity (pEC50 and Emax) of MK-212 and Quipazine at Human 5-HT2 Receptors (Calcium Mobilization Assay in CHO-K1 cells)
| Compound | Receptor | pEC50 | Relative Efficacy (Emax % of 5-HT) |
| MK-212 | 5-HT2A | < 5.0 | 45% |
| 5-HT2B | 6.0 | 34% | |
| 5-HT2C | 6.9 | 88% | |
| Quipazine | 5-HT2A | 6.8 | 85% |
| 5-HT2B | 5.5 | 40% | |
| 5-HT2C | 6.7 | 75% |
Data from Porter et al. (1999). Efficacy is expressed relative to the maximum response induced by serotonin (5-HT).
In a phosphoinositide hydrolysis assay in rat cerebral cortex, both quipazine and MK-212 were found to be partial agonists, with maximum responses being 80% of the maximum response to 5-HT.[2][3]
Signaling Pathways and Mechanism of Action
5-HT2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/G11 signaling pathway. Agonist binding initiates a cascade of intracellular events, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Biased Agonism
The concept of biased agonism suggests that a ligand can preferentially activate one signaling pathway over another at the same receptor. For 5-HT2A receptors, this could mean differential activation of the canonical Gq pathway versus other pathways, such as those involving β-arrestin. While specific data on biased agonism for MK-212 and quipazine is limited, this mechanism is an important consideration in modern pharmacology.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize MK-212 and quipazine are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Workflow:
Methodology:
-
Receptor Preparation: Membranes are prepared from cells stably expressing the desired human 5-HT2 receptor subtype (e.g., HEK293 or CHO cells) or from tissue homogenates known to express the receptor (e.g., rat frontal cortex).
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (MK-212 or quipazine).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate Gq-coupled receptors, leading to an increase in intracellular calcium concentration.
Methodology:
-
Cell Culture: Cells stably expressing the target 5-HT2 receptor subtype are plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound (MK-212 or quipazine) are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of the compound.
Phosphoinositide (IP) Hydrolysis Assay (IP1 Accumulation)
This assay provides another measure of Gq-coupled receptor activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Methodology:
-
Cell Stimulation: Cells expressing the 5-HT2 receptor are incubated with the test compound in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1.
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
IP1 Detection: The amount of accumulated IP1 is quantified, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: A concentration-response curve is generated to determine the EC50 and Emax values for the test compound.
Summary of Comparative Effects
-
MK-212 demonstrates a clear preference for the 5-HT2C receptor , where it acts as a potent and efficacious agonist. Its activity at 5-HT2A and 5-HT2B receptors is significantly lower.
-
Quipazine is a more non-selective 5-HT2 receptor agonist , with comparable high efficacy at both 5-HT2A and 5-HT2C receptors.[1] Its potent activity at the 5-HT2A receptor is consistent with its observed psychedelic-like effects in animal models.[1]
-
Both compounds act as partial agonists in phosphoinositide hydrolysis assays in native tissue preparations.[2][3]
The distinct selectivity profiles of MK-212 and quipazine make them valuable pharmacological tools. MK-212 can be utilized to probe the functions of the 5-HT2C receptor with relative selectivity, while quipazine can be employed to investigate the effects of broader 5-HT2 receptor activation, particularly involving the 5-HT2A subtype. Researchers should consider these differing profiles when designing experiments and interpreting results. Further studies are warranted to fully elucidate the binding affinities of both compounds across all 5-HT2 receptor subtypes in a directly comparable manner and to explore their potential for biased agonism.
References
MK-212 Hydrochloride vs. m-Chlorophenylpiperazine (mCPP): A Comparative Guide for Studying 5-HT2C Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used 5-HT2C receptor agonists, MK-212 hydrochloride and m-Chlorophenylpiperazine (mCPP). The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their specific experimental needs by providing a comprehensive overview of their pharmacological properties, supported by experimental data and detailed protocols.
Introduction
The serotonin (B10506) 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical modulator of mood, appetite, and cognition. Its role in various physiological and pathological processes has made it a significant target for drug discovery. Both MK-212 and mCPP are frequently used as pharmacological tools to investigate 5-HT2C receptor function. However, their utility is dictated by their distinct pharmacological profiles, including their potency, selectivity, and in vivo effects. This guide aims to delineate these differences to facilitate informed experimental design.
Data Presentation: Comparative Pharmacological Profile
The following tables summarize the quantitative data for MK-212 and mCPP, providing a clear comparison of their binding affinities and functional potencies at various serotonin receptor subtypes.
Table 1: Comparative Binding Affinities (Ki, nM) of MK-212 and mCPP at Human Serotonin Receptors
| Receptor | MK-212 (Ki, nM) | mCPP (Ki, nM) | Reference |
| 5-HT2C | 28 | 5.4 - 90 | [1][2] |
| 5-HT2A | 420 | 360 - 1300 | [1] |
| 5-HT2B | - | - | |
| 5-HT1A | Low Affinity | 190 - 740 | |
| 5-HT1B | Low Affinity | - | |
| 5-HT Transporter | - | 230 (IC50) |
Note: A lower Ki value indicates a higher binding affinity. Data is compiled from various sources and experimental conditions may vary.
Table 2: Comparative In Vivo Effects of MK-212 and mCPP
| In Vivo Effect | MK-212 | mCPP | Reference |
| Locomotor Activity | Decreases locomotor activity | Can induce hypolocomotion | [1][3] |
| Food Intake | Reduces food intake | Reduces palatable food consumption | [4][5] |
| Anxiety-like Behavior | Anxiogenic effects | Anxiogenic-like effects | [1] |
| Conditioned Taste Aversion | Induces conditioned taste aversion | Induces conditioned taste aversion | [6] |
Signaling Pathways of the 5-HT2C Receptor
Activation of the 5-HT2C receptor initiates a cascade of intracellular signaling events. While primarily coupled to Gq/11 proteins, it can also signal through other G-protein and G-protein-independent pathways.
Canonical Gq/11-Mediated Pathway
The primary signaling mechanism for the 5-HT2C receptor is through the Gq/11 family of G-proteins.[7] Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Canonical 5-HT2C receptor Gq/11 signaling pathway.
Non-Canonical Signaling Pathways
Recent research has shown that the 5-HT2C receptor can also couple to other G-proteins, including Gi/o and G12/13, leading to a more complex and nuanced signaling profile. Additionally, β-arrestin-mediated signaling can occur, which is involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.
Overview of 5-HT2C receptor non-canonical signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the characterization of 5-HT2C receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT2C receptor.
Materials:
-
Cell membranes expressing the human 5-HT2C receptor
-
Radioligand: [3H]mesulergine
-
Test compound (MK-212 or mCPP)
-
Non-specific binding control: Mianserin or Ketanserin
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2C receptor in lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding wells: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB) wells: Non-specific binding control, radioligand, and cell membranes.
-
Competition wells: Test compound at various concentrations, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
Experimental workflow for a radioligand binding assay.
Calcium Flux Functional Assay
This assay measures the functional potency (EC50) of a test compound by quantifying the increase in intracellular calcium concentration following 5-HT2C receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2C receptor
-
Test compound (MK-212 or mCPP)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Measurement: Place the plate in the fluorescence microplate reader. Measure the baseline fluorescence, then inject the test compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the compound concentration to generate a dose-response curve and calculate the EC50 value.
Experimental workflow for a calcium flux functional assay.
Conclusion
Both this compound and mCPP are valuable tools for probing the function of the 5-HT2C receptor. MK-212 demonstrates a higher selectivity for the 5-HT2C receptor over the 5-HT2A receptor compared to mCPP, which exhibits broader activity across multiple serotonin receptor subtypes and the serotonin transporter. The choice between these two compounds should be guided by the specific research question. For studies requiring high selectivity for the 5-HT2C receptor, MK-212 may be the more appropriate choice. Conversely, mCPP might be useful in studies aiming to understand the integrated effects of activating multiple serotonergic targets. It is crucial for researchers to consider the full pharmacological profile of each compound when interpreting experimental results.
References
- 1. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of blood-brain barrier penetration: in silico, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative plasma and tissue pharmacokinetics and drug residue profiles of different chemotherapeutants in fowls and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Metabolism of Macrolides [ouci.dntb.gov.ua]
- 5. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of MK-212 for 5-HT2C over 5-HT2A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the serotonin (B10506) 2C (5-HT2C) receptor agonist MK-212 with other relevant compounds, focusing on its selectivity over the serotonin 2A (5-HT2A) receptor. The following information is intended to assist researchers in making informed decisions when selecting pharmacological tools for their studies.
Introduction
The 5-HT2C and 5-HT2A receptors are both Gq/11 protein-coupled receptors that are activated by the neurotransmitter serotonin. Despite their structural similarities, they often mediate distinct and sometimes opposing physiological and behavioral effects. Therefore, the selectivity of a ligand for one receptor over the other is a critical factor in both preclinical research and therapeutic drug development. MK-212 is a known agonist with a preference for the 5-HT2C receptor. This guide provides a quantitative comparison of MK-212's selectivity profile against that of other well-characterized 5-HT2C receptor agonists, Lorcaserin and WAY-161503.
Data Presentation: In Vitro Pharmacology
The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50/IC50) of MK-212, Lorcaserin, and WAY-161503 at human 5-HT2C and 5-HT2A receptors. The data is compiled from various publicly available sources.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Selectivity (5-HT2A/5-HT2C) |
| MK-212 | 5-HT2C | Data Not Available | 28 | 15-fold |
| 5-HT2A | Data Not Available | 420 | ||
| Lorcaserin | 5-HT2C | 15 | ~7.9 | ~18-fold (Ki) ~20-fold (EC50) |
| 5-HT2A | ~270 | ~158 | ||
| WAY-161503 | 5-HT2C | 3.3 | 0.8 (Calcium Mobilization)8.5 (IP Formation) | ~5.5-fold (Ki) ~8.8-fold (EC50 - Ca2+) ~94-fold (EC50 - IP) |
| 5-HT2A | 18 | 7 (Calcium Mobilization)802 (Partial Agonist - IP Formation) |
Note: The binding affinity (Ki) values for MK-212 at 5-HT2C and 5-HT2A receptors were not available in the reviewed literature.
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cell lines (e.g., HEK293 or CHO) stably expressing the human 5-HT2C or 5-HT2A receptor are cultured and harvested.
-
Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Reaction:
-
In a multi-well plate, the receptor membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-mesulergine for 5-HT2C or [3H]-ketanserin for 5-HT2A).
-
A range of concentrations of the unlabeled test compound (e.g., MK-212, Lorcaserin, or WAY-161503) is added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vitro Functional Assay (for EC50/IC50 Determination)
These assays measure the ability of a compound to activate or inhibit the signaling pathway coupled to the receptor. For Gq-coupled receptors like 5-HT2A and 5-HT2C, common readouts include intracellular calcium mobilization and inositol (B14025) phosphate (B84403) (IP) accumulation.
1. Cell Culture:
-
Cell lines stably expressing the human 5-HT2C or 5-HT2A receptor are cultured in appropriate media.
2. Calcium Mobilization Assay:
-
Cells are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
After an incubation period to allow for dye uptake, the cells are washed.
-
A range of concentrations of the test compound is added to the wells.
-
The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.
-
The concentration of the compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
3. Inositol Phosphate (IP) Accumulation Assay:
-
Cells are labeled overnight with [3H]-myo-inositol.
-
The cells are then washed and incubated with a buffer containing LiCl (to inhibit inositol monophosphatase).
-
A range of concentrations of the test compound is added, and the cells are incubated to allow for IP accumulation.
-
The reaction is stopped, and the cells are lysed.
-
The accumulated [3H]-inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.
-
The EC50 value is determined from the dose-response curve.
Mandatory Visualizations
Caption: Canonical Gq-coupled signaling pathway for 5-HT2A and 5-HT2C receptors.
Caption: Experimental workflow for a radioligand binding assay.
Caption: General workflow for in vitro functional assays.
Conclusion
The available in vitro functional data indicates that MK-212 is a potent 5-HT2C receptor agonist with a 15-fold selectivity over the 5-HT2A receptor. This selectivity is comparable to that of Lorcaserin in functional assays. WAY-161503 exhibits higher potency at the 5-HT2C receptor, but its selectivity over the 5-HT2A receptor varies depending on the functional assay used. The lack of available binding affinity data for MK-212 limits a full comparison of its receptor selectivity profile. Researchers should consider these pharmacological properties when designing experiments to investigate the specific roles of the 5-HT2C receptor.
Reproducibility of Behavioral Effects Induced by MK-212 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects induced by MK-212 hydrochloride, a serotonin (B10506) 5-HT2C receptor agonist, with other relevant compounds. The information is intended to assist researchers in evaluating the reproducibility of MK-212's effects and in selecting appropriate compounds for preclinical studies. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to facilitate a thorough understanding of the pharmacological landscape surrounding 5-HT2C receptor modulation.
Executive Summary
This compound is a widely used tool compound for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. Its behavioral effects, particularly in the domains of anxiety, locomotion, and feeding, have been characterized in numerous preclinical studies. This guide consolidates data on MK-212 and compares it to other 5-HT2C receptor agonists such as fenfluramine, lorcaserin, and WAY-161503. While the qualitative behavioral profile of MK-212 is generally consistent across studies, the quantitative effects can vary depending on the experimental parameters. This guide aims to provide a clear overview of the existing data to aid in experimental design and interpretation.
Mechanism of Action: 5-HT2C Receptor Signaling
MK-212 acts as an agonist at serotonin 5-HT2 receptors, with a notable preference for the 5-HT2C subtype. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/11 signaling pathway. This canonical pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively, triggering a cascade of downstream cellular responses.
Recent research has revealed that 5-HT2C receptors can also engage in non-canonical signaling through other G-proteins, such as Gi/o and G12/13, and can also signal through β-arrestin pathways. This signaling promiscuity may contribute to the diverse and sometimes complex behavioral effects observed with 5-HT2C agonists.
Figure 1: Canonical 5-HT2C Receptor Signaling Pathway.
Comparative Behavioral Effects
The following tables summarize the quantitative data on the behavioral effects of this compound and its alternatives.
Table 1: Effects on Anxiety-Like Behavior (Elevated Plus-Maze)
| Compound | Dose (mg/kg, i.p.) | Species | % Time in Open Arms | % Open Arm Entries | Closed Arm Entries | Reference |
| Vehicle | - | Rat | Baseline | Baseline | Baseline | [1] |
| MK-212 | 1.0 | Rat | No significant change | No significant change | No significant change | [1] |
| 2.0 | Rat | ↓ (Anxiogenic) | ↓ (Anxiogenic) | No significant change | [1] | |
| 4.0 | Rat | ↓ | ↓ | ↓ (Motor impairment) | [1] | |
| WAY-161503 | 1.0 | Rat | ↓ (Anxiogenic) | ↓ (Anxiogenic) | Not reported | Indirect Comparison |
| Lorcaserin | 1.0-10.0 | Rat | Not reported | Not reported | Not reported | No direct comparative data found |
Note: "↓" indicates a decrease compared to the vehicle control group. The term "Anxiogenic" is used when a decrease in open arm exploration is observed without a concomitant decrease in closed arm entries, suggesting a specific effect on anxiety-like behavior rather than general motor suppression.
Table 2: Effects on Locomotor Activity (Open-Field Test)
| Compound | Dose (mg/kg, i.p.) | Species | Locomotor Activity | Rearing | Reference |
| Vehicle | - | Rat | Baseline | Baseline | [1] |
| MK-212 | 1.0 | Rat | No significant change | No significant change | [1] |
| 2.0 | Rat | No significant change | No significant change | [1] | |
| 4.0 | Rat | ↓ (Motor suppressant) | ↓ | [1] | |
| Fenfluramine | Not specified | Rat/Mouse | Minor and inconsistent effect | Not reported | Indirect Comparison |
Note: "↓" indicates a decrease compared to the vehicle control group.
Table 3: Effects on Food Intake
| Compound | ED50 (mg/kg) | Route | Species | Notes | Reference |
| MK-212 | 1.5 | i.p. | Rat | Two times more potent than fenfluramine | Indirect Comparison |
| Fenfluramine | 3.0 | i.p. | Rat | - | Indirect Comparison |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of behavioral experiments. Below are generalized protocols for the key assays mentioned in this guide.
Elevated Plus-Maze (EPM)
The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
The test compound or vehicle is administered at a specified time before the test (e.g., 30 minutes for i.p. injection).
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a set period, typically 5 minutes.
-
Behavior is recorded by a video camera and analyzed for parameters such as the number of entries into and the time spent in the open and closed arms.
-
-
Interpretation: A decrease in the proportion of time spent or entries made into the open arms is interpreted as an anxiogenic-like effect, provided that locomotor activity (measured by total arm entries or closed arm entries) is not significantly affected.
Open-Field Test (OFT)
The OFT is used to assess general locomotor activity and exploratory behavior.
-
Apparatus: A square or circular arena with walls to prevent escape.
-
Procedure:
-
Animals are habituated to the testing room.
-
The test compound or vehicle is administered.
-
Each animal is placed in the center or a corner of the open field.
-
Behavior is recorded for a specified duration (e.g., 10-30 minutes).
-
Automated tracking software is used to measure parameters such as total distance traveled, velocity, time spent in the center versus the periphery, and rearing frequency.
-
-
Interpretation: A decrease in distance traveled and rearing is indicative of a sedative or motor-suppressant effect. An increase in the time spent in the periphery can also be interpreted as an anxiety-like behavior.
Figure 2: General Experimental Workflow for Behavioral Testing.
Reproducibility of MK-212's Behavioral Effects
A critical evaluation of the literature suggests that the qualitative behavioral effects of MK-212 are generally reproducible. Systemic administration of MK-212 consistently produces anxiogenic-like effects at moderate doses and locomotor suppression at higher doses in rodents.[1] The anorectic effect of MK-212 is also a consistently reported finding.
However, the quantitative reproducibility can be influenced by several factors, including:
-
Dose: The behavioral effects of MK-212 are highly dose-dependent. Low doses may not produce significant effects, while high doses can lead to confounding motor impairments.
-
Route of Administration: The bioavailability and time course of the drug's effects can vary with the route of administration (e.g., intraperitoneal vs. oral).
-
Animal Strain, Species, and Sex: Genetic background and sex can influence the behavioral response to serotonergic compounds.
-
Experimental Conditions: Minor variations in the experimental apparatus, lighting conditions, and handling procedures can impact behavioral outcomes, particularly in anxiety-related tests.
While no studies were found that explicitly set out to test the reproducibility of MK-212's behavioral effects, the general consistency of its profile across different laboratories and studies provides a degree of confidence in its primary mechanisms of action. Researchers should, however, carefully titrate the dose of MK-212 in their specific experimental conditions to ensure that the observed effects are not confounded by motor deficits.
Conclusion
This compound is a valuable pharmacological tool for studying the 5-HT2C receptor. Its behavioral effects, particularly its anxiogenic-like and anorectic properties, are well-documented and generally reproducible in a qualitative sense. For quantitative reproducibility, careful consideration of the experimental design, including dose-selection and control for confounding variables, is paramount. This guide provides a comparative framework to aid researchers in designing and interpreting studies involving MK-212 and related 5-HT2C receptor agonists.
References
Cross-Validation of MK-212 Hydrochloride's Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of MK-212 hydrochloride, a serotonin (B10506) 5-HT2 receptor agonist, with a focus on cross-validation using genetic models. By comparing the compound's activity in wild-type animals versus those with specific serotonin receptor knockouts, researchers can delineate the precise mechanisms of action and validate therapeutic targets. This document summarizes key quantitative data, provides detailed experimental protocols for relevant behavioral assays, and illustrates the underlying signaling pathways and experimental workflows.
Unraveling the Mechanism: The Role of 5-HT2C Receptors
This compound acts as a non-selective agonist for serotonin 5-HT2 receptor subtypes, with a notable affinity for the 5-HT2C receptor.[1] Its effects on anxiety, locomotor activity, and appetite are well-documented.[2] However, to conclusively attribute these effects to the 5-HT2C receptor, studies utilizing 5-HT2C receptor knockout (KO) mice are crucial. Research has shown that the locomotor-suppressant effects of MK-212 are absent in mice lacking the 5-HT2C receptor, strongly suggesting that this receptor mediates this particular behavioral response.[3][4] Interestingly, some effects of MK-212, such as the precipitation of seizure-induced death in kindled mice, persist even in 5-HT2C KO mice, indicating the involvement of other receptor systems.[4]
Quantitative Comparison of Serotonergic Agonists
The following tables provide a summary of quantitative data comparing this compound with other relevant serotonergic compounds.
Table 1: In Vivo Behavioral Effects of 5-HT2C Agonists
| Compound | Animal Model | Dose Range (mg/kg, i.p.) | Behavioral Test | Key Finding | Reference |
| MK-212 | Mouse | 0.1 - 1.0 | Open Field Test | Dose-dependent decrease in locomotor activity.[2] | [2] |
| MK-212 | Mouse | 0.1 - 0.2 | Elevated Plus Maze | Anxiolytic-like effects at low doses.[2] | [2] |
| MK-212 | Rat | 1.0 - 4.0 | Elevated Plus Maze | Anxiogenic-like effects at higher doses.[5] | [5] |
| m-CPP | Mouse | 1.0 | Conditioned Taste Aversion | Induced conditioned taste aversion. | [6] |
| Ro 60-0175 | Mouse | Not Specified | Open Field Test | Anxiogenic response. | [7] |
| Lorcaserin | Rat | 1.0 - 3.0 | Feeding Behavior | Reduced food intake. | [8] |
Table 2: Physiological Effects of this compound
| Animal Model | Dose (mg/kg, i.p.) | Physiological Parameter | Effect | Reference |
| Mouse | 0.5 - 1.0 | Blood Corticosterone (B1669441) | Increased | [2] |
| Human | 20 (oral) | Serum Prolactin | Increased | [1] |
| Human | 20 (oral) | Serum Cortisol | Increased | [1] |
Table 3: Comparative Potency in Conditioned Taste Aversion
| Compound | Target Receptors | ED50 (mg/kg, i.p.) | Reference |
| DOI | 5-HT2A/2C | 0.29 | [9] |
| m-CPP | 5-HT2C/1B | 1.69 | [9] |
| TFMPP | 5-HT1B/2C | 2.45 | [9] |
| ORG 37684 | 5-HT2C | 2.96 | [9] |
| BW 723C86 | 5-HT2B | 3.49 | [9] |
| CP-94,253 | 5-HT1B | 3.74 | [9] |
| Ipsapirone | 5-HT1A | 20.15 | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided.
References
- 1. Elevated plus maze protocol [protocols.io]
- 2. Effect of 5HT2C-receptor agonist MK-212 on blood corticosterone level and behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotype-Dependent Difference in 5-HT2C Receptor-Induced Hypolocomotion: Comparison with 5-HT2A Receptor Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MK-212 precipitates seizure-induced death in amygdala-kindled mice via a non-5-HT2C receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral effects of systemically administered MK-212 are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin 5-HT2C receptor knockout in mice attenuates fear responses in contextual or cued but not compound context-cue fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators [mdpi.com]
- 9. Effects of serotonin 5-HT(1) and 5-HT(2) receptor agonists in a conditioned taste aversion paradigm in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MK-212 Hydrochloride: In Vitro and In Vivo Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of MK-212 hydrochloride, a well-characterized serotonin (B10506) receptor agonist. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a clear understanding of its pharmacological profile.
Quantitative Potency Comparison
The following tables summarize the key potency metrics for this compound in both in vitro and in vivo settings.
In Vitro Potency
| Target Receptor | Assay Type | Cell Line | Potency Metric | Value (µM) |
| Human 5-HT2C | Calcium Mobilization | - | EC50 | 0.028 |
| Human 5-HT2C | Not Specified | HEK293 | IC50 | 0.028[1] |
| Human 5-HT2A | Calcium Mobilization | - | EC50 | 0.42 |
| Human 5-HT2A | Not Specified | HEK293 | IC50 | 0.42[1] |
In Vivo Potency & Effects
| Species | Administration Route | Dose | Observed Effect |
| Mice | Intraperitoneal (i.p.) | 0.1 - 0.2 mg/kg | Anxiolytic activity[2] |
| Mice | Intraperitoneal (i.p.) | 0.5 - 1.0 mg/kg | Increased blood corticosterone (B1669441) and reduced motor activity[2][3] |
| Rats | Intraperitoneal (i.p.) | 2.0 mg/kg | Anxiogenic effect in the elevated plus-maze[4] |
| Rats | Intraperitoneal (i.p.) | 4.0 mg/kg | Motor-suppressant effects[4] |
| Rats | Intraperitoneal (i.p.) | 5.0 mg/kg | ED50 for reducing food intake[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vivo evaluation.
Figure 1: MK-212 signaling via the 5-HT2C receptor Gq pathway.
Figure 2: General workflow for in vivo behavioral studies with MK-212.
Experimental Protocols
Below are representative protocols for assessing the in vitro and in vivo potency of this compound.
In Vitro: Calcium Mobilization Assay
Objective: To determine the EC50 of this compound at the human 5-HT2C receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor.
-
Fluo-4 AM calcium indicator dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the HEK293-5-HT2C cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM solution in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer to achieve a range of final concentrations.
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence.
-
Compound Addition: Inject the various concentrations of this compound into the wells.
-
Data Acquisition: Immediately after injection, measure the fluorescence intensity over time to capture the calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response versus the log of the MK-212 concentration and fit the data to a four-parameter logistic equation to calculate the EC50 value.
In Vivo: Anxiolytic/Anxiogenic Effects in the Elevated Plus-Maze (EPM)
Objective: To evaluate the dose-dependent effects of this compound on anxiety-like behavior in rats.[4]
Animals:
-
Male Wistar rats (250-300g).
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and allowed to acclimate for at least one week before the experiment.
Materials:
-
Elevated Plus-Maze apparatus.
-
This compound.
-
Vehicle (e.g., sterile saline).
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Video tracking software.
Procedure:
-
Drug Preparation: Dissolve this compound in the vehicle to achieve the desired concentrations (e.g., 1.0, 2.0, and 4.0 mg/kg).[4]
-
Animal Grouping: Randomly assign rats to treatment groups: Vehicle control and MK-212 at different doses.
-
Administration: Administer the prepared solutions via i.p. injection at a volume of 1 ml/kg.[4]
-
Acclimatization Period: Allow a 27-minute period between injection and testing.[4]
-
EPM Testing: Place each rat individually in the center of the EPM, facing an open arm, and allow it to explore for 5 minutes.[4] The maze should be cleaned between each trial.
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using video tracking software.
-
Data Analysis: Calculate the percentage of open-arm entries and the percentage of time spent in the open arms as indices of anxiety.[4] The number of closed-arm entries can be used as an indicator of locomotor activity.[4] Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Summary of Pharmacodynamics
This compound is a potent agonist of the serotonin 5-HT2 receptor family, with a notable preference for the 5-HT2C subtype over the 5-HT2A and 5-HT2B receptors.[6] In vitro studies consistently demonstrate its high affinity and functional activity at the 5-HT2C receptor, primarily through the Gq/11 signaling pathway, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.
The in vivo effects of MK-212 are dose-dependent and reflect its activity at central serotonin receptors. At lower doses, it exhibits anxiolytic properties in mice, while at higher doses, it can induce anxiogenic-like behaviors and reduce motor activity in rats.[2][4] This biphasic effect is a critical consideration in experimental design. Furthermore, MK-212 has been shown to influence endocrine function, such as increasing plasma corticosterone levels, and to modulate feeding behavior, consistent with the known roles of the 5-HT2C receptor.[2][5] The presented data underscores the importance of careful dose selection when investigating the physiological and behavioral effects of this compound in vivo.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medkoo.com [medkoo.com]
- 3. MK-212 - Immunomart [immunomart.com]
- 4. Behavioral effects of systemically administered MK-212 are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-HT2 receptor agonist MK-212 reduces food intake and increases resting but prevents the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MK-212 - Wikipedia [en.wikipedia.org]
Illuminating the Mechanism of Action of MK-212: A Comparative Guide to Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antagonist studies used to elucidate the mechanism of action of MK-212, a well-characterized serotonin (B10506) receptor agonist. By examining the experimental data from studies utilizing various antagonists, we can delineate the specific receptor subtypes responsible for the pharmacological effects of MK-212. This information is crucial for researchers investigating serotonergic systems and for professionals in drug development targeting these pathways.
Unraveling the Receptor Affinity of MK-212 and Its Antagonists
The primary mechanism of action of MK-212 is agonism at serotonin 5-HT2C receptors. However, it also exhibits affinity for other serotonin receptor subtypes. Understanding the binding profiles of both MK-212 and the antagonists used to probe its effects is fundamental to interpreting experimental outcomes. The following table summarizes the binding affinities (Ki, in nM) of MK-212 and key antagonists at relevant serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) of MK-212 and Serotonin Receptor Antagonists
| Compound | 5-HT2C | 5-HT2A | 5-HT2B | 5-HT1C |
| MK-212 | High Affinity | Moderate Affinity | Moderate Affinity | High Affinity |
| Ritanserin (B1680649) | 0.71 | 0.45 | - | - |
| SB-242084 | ~1 (pKi=9.0)[1][2][3] | ~158 (158-fold selectivity vs 5-HT2C)[1] | ~100 (100-fold selectivity vs 5-HT2C)[1] | - |
| Ketanserin | >100[4] | 3.5[4] | - | - |
| Mesulergine | 0.57[5] | High Affinity[6] | - | High Affinity[5] |
Note: Specific Ki values for MK-212 can vary across different studies and experimental conditions. The table reflects the general affinity profile.
Antagonist Studies in Action: Deciphering the Behavioral Effects of MK-212
Antagonist administration in behavioral paradigms is a powerful tool to link receptor activity to specific physiological or psychological effects. The following table summarizes key findings from antagonist studies investigating the behavioral effects of MK-212.
Table 2: Summary of Antagonist Effects on MK-212-Induced Behaviors
| Behavioral Model | MK-212 Effect | Antagonist | Antagonist Effect on MK-212 Response | Implied Receptor Mediation |
| Elevated Plus-Maze (Anxiety) | Anxiogenic-like effects (reduced open-arm exploration)[7] | Ritanserin (5-HT2A/2C antagonist) | Dose-dependently prevented the anxiogenic-like effects[7] | 5-HT2A/2C |
| Prepulse Inhibition (Sensorimotor Gating) | Reverses deficits induced by NMDA antagonists[8] | SB-242084 (selective 5-HT2C antagonist) | Did not block the reversal of deficits by MK-212 (in this specific study)[8] | Suggests involvement of other receptors or complex mechanisms |
| Locomotor Activity | Hypolocomotion | Ritanserin (5-HT2A/2C antagonist) | Prevented motor-suppressant effects[7] | 5-HT2A/2C |
| Food Intake | Anorexia (reduced food intake)[8] | - | - | 5-HT2C (implicated)[8] |
Experimental Protocols: A Closer Look at the Methodology
Reproducibility and accurate interpretation of experimental data rely on detailed methodologies. Below are protocols for key experiments cited in this guide.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound (e.g., MK-212 or an antagonist) by measuring its ability to displace a radiolabeled ligand from a specific receptor.
Materials:
-
Cell membranes expressing the serotonin receptor of interest (e.g., 5-HT2C)
-
Radioligand with high affinity for the target receptor (e.g., [³H]mesulergine for 5-HT2C)
-
Unlabeled test compounds (MK-212, antagonists) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[9]
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.[9]
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known saturating ligand.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Elevated Plus-Maze (EPM) Test for Anxiety-Like Behavior in Rats
The EPM is a widely used behavioral test to assess anxiety in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50-55 cm).[7]
-
Two opposite arms are open (e.g., 50 cm long x 10 cm wide), and the other two are enclosed by high walls (e.g., 30-40 cm high).[7]
-
The maze is typically made of a non-reflective material and evenly illuminated.[7]
Procedure:
-
Habituate the rats to the testing room for at least 45 minutes before the experiment.[1]
-
Administer the antagonist (e.g., ritanserin, intraperitoneally) at a specified time before the test.
-
Administer MK-212 (e.g., intraperitoneally) at a specified time before the test. For example, in one study, ritanserin was microinjected into the basolateral amygdala 12 minutes after intraperitoneal injection of MK-212.[7]
-
Place the rat in the center of the maze, facing one of the open arms.[4]
-
Allow the rat to explore the maze for a 5-minute period.[1][4]
-
Record the animal's behavior using a video camera and tracking software.
-
Behavioral Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Anxiogenic-like effects are indicated by a decrease in the time spent and/or entries into the open arms.
Prepulse Inhibition (PPI) of the Acoustic Startle Response in Mice
PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent stronger, startle-inducing stimulus (pulse). It is a measure of sensorimotor gating, which is deficient in certain neuropsychiatric disorders.
Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, an animal holder on a platform that detects movement, a speaker to deliver acoustic stimuli, and a computer to control the stimuli and record the response.[10][11]
Procedure:
-
Acclimate the mouse to the testing room for at least 30 minutes.[3]
-
Administer the antagonist (e.g., SB-242084, subcutaneously) and MK-212 (e.g., intraperitoneally) at specified times before the test.
-
Place the mouse in the holder within the startle chamber.
-
Allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[11]
-
The test session consists of a series of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms) is presented.[10]
-
Prepulse-pulse trials: A weaker prepulse stimulus (e.g., 75, 80, or 85 dB for 20 ms) is presented shortly before the pulse (e.g., 100 ms (B15284909) interstimulus interval).[10]
-
No-stimulus trials: Only the background noise is present.[10]
-
-
The startle response (amplitude of the animal's movement) is recorded for each trial.
-
Calculation of PPI:
-
PPI (%) = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
-
-
A higher PPI percentage indicates better sensorimotor gating.
Visualizing the Pathways and Processes
Diagrams can provide a clear and concise representation of complex biological pathways and experimental workflows.
Caption: MK-212 signaling pathway and antagonist action.
Caption: Elevated Plus-Maze experimental workflow.
References
- 1. Elevated plus maze protocol [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. mmpc.org [mmpc.org]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The 5-HT2 receptor agonist MK-212 reduces food intake and increases resting but prevents the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 10. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of MK-212 and Other 5-HT2C Agonists: A Guide for Researchers
For professionals in research, science, and drug development, this guide provides an objective, data-driven comparison of the 5-HT2C receptor agonist MK-212 with other notable alternatives. The following sections detail the pharmacological profiles, signaling pathways, and experimental methodologies pertinent to these compounds, offering a comprehensive resource for evaluating their potential applications.
The serotonin (B10506) 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR), is a significant target in the central nervous system for the development of therapeutics for a range of conditions, including obesity, depression, and schizophrenia. The efficacy and safety of 5-HT2C receptor agonists are critically dependent on their specific binding characteristics: high affinity for the 5-HT2C receptor and pronounced selectivity over other receptors, particularly the closely related 5-HT2A and 5-HT2B subtypes. Activation of 5-HT2A receptors is associated with hallucinogenic effects, while agonism at 5-HT2B receptors has been linked to cardiac valvulopathy. This guide focuses on a comparative analysis of MK-212 and other key 5-HT2C agonists, including Lorcaserin and WAY-161503.
Quantitative Data Summary
The following tables summarize the key quantitative data for MK-212 and other 5-HT2C agonists, providing a comparative view of their binding affinities and functional potencies.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT2C | 5-HT2A | 5-HT2B | Selectivity (Fold) 5-HT2A/5-HT2C | Selectivity (Fold) 5-HT2B/5-HT2C |
| MK-212 | ~7.01-32 | ~18 | ~60 | ~2.6 | ~8.6 |
| Lorcaserin (APD356) | ~15 | ~168 | ~943 | ~11.2 | ~62.9 |
| WAY-161503 | ~3.3-4 | ~18 | ~60 | ~4.5-5.5 | ~15-18.2 |
Note: Lower Ki values indicate higher binding affinity. Selectivity fold is calculated as Ki (5-HT2A or 5-HT2B) / Ki (5-HT2C).
Table 2: Functional Potency and Efficacy (EC50, nM)
| Compound | Assay | 5-HT2C | 5-HT2A | 5-HT2B |
| MK-212 | Inositol (B14025) Phosphate Accumulation | 28[1] | 420[1] | - |
| Lorcaserin (APD356) | Inositol Phosphate Accumulation | 9 ± 0.5[2] | 168 ± 11[2] | 943 ± 90[2] |
| WAY-161503 | Inositol Phosphate Accumulation | 8.5[3][4] | 802 (partial agonist)[3][4] | 6.9[3][4] |
| WAY-161503 | Calcium Mobilization | 0.8[3][4] | 7[3][4] | 1.8[3][4] |
Note: Lower EC50 values indicate higher potency. Data is presented as mean ± SEM where available.
Signaling Pathways
The activation of the 5-HT2C receptor by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5][6][7] More recent research has indicated that 5-HT2C receptors can also couple to other G-protein families and activate additional signaling pathways.
Experimental Protocols
The characterization of 5-HT2C receptor agonists relies on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key assays.
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2C, 5-HT2A, and 5-HT2B receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells (e.g., CHO or HEK293) or tissue homogenates.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-mesulergine for 5-HT2C) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8]
-
2. Inositol Phosphate (IP) Accumulation Assay
-
Objective: To measure the functional potency (EC50) and efficacy of an agonist by quantifying the accumulation of inositol phosphates, a downstream product of PLC activation.
-
Methodology:
-
Cell Culture: Cells stably expressing the 5-HT2C receptor are cultured in multi-well plates.
-
Labeling: Cells are incubated with [3H]-myo-inositol, which is incorporated into the cell membrane.
-
Stimulation: Cells are treated with varying concentrations of the test agonist in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: The reaction is stopped, and inositol phosphates are extracted.
-
Quantification: The amount of [3H]-inositol phosphates is determined by scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and maximal efficacy.[8]
-
3. Calcium Mobilization Assay
-
Objective: To assess the functional potency (EC50) and efficacy of an agonist by measuring changes in intracellular calcium concentration.
-
Methodology:
-
Cell Culture: Cells expressing the 5-HT2C receptor are grown in multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8]
-
Stimulation: The test agonist is added at various concentrations.
-
Detection: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.[9][10]
-
Data Analysis: Dose-response curves are constructed to calculate EC50 and maximal response.
-
References
- 1. MK 212 hydrochloride, 5-HT2C receptor agonist (CAS 61655-58-1) | Abcam [abcam.com]
- 2. LORCASERIN FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Anxiogenic Effects: A Comparative Analysis of MK-212 Hydrochloride
For researchers in neuroscience and drug development, the use of pharmacological agents to induce anxiety-like states in preclinical models is crucial for understanding the neurobiology of anxiety and for screening potential anxiolytic compounds. MK-212 hydrochloride, a preferential serotonin (B10506) 5-HT2C receptor agonist, is one such tool utilized to provoke an anxiogenic phenotype. This guide provides a comparative overview of MK-212, its mechanism of action, and how its effects compare to other anxiogenic agents, supported by experimental data and detailed protocols.
Mechanism of Action: The Role of 5-HT2C Receptors
MK-212 exerts its anxiogenic effects primarily through the activation of 5-HT2C receptors, which are densely expressed in brain regions implicated in fear and anxiety, such as the amygdala, prefrontal cortex, and hippocampus.[1] Activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events, leading to increased neuronal excitability in these anxiety-related circuits. The anxiogenic-like profile of 5-HT2C receptor activation can be prevented by the blockade of these receptors within the basolateral amygdala (BLA).[2]
Below is a diagram illustrating the proposed signaling pathway following 5-HT2C receptor activation by MK-212.
Performance Comparison: MK-212 vs. Alternative Anxiogenics
To objectively evaluate the anxiogenic effects of MK-212, it is compared with FG-7142, a well-characterized anxiogenic compound that acts as a partial inverse agonist at the benzodiazepine (B76468) binding site of the GABAA receptor. The following table summarizes the quantitative data from rodent studies using common behavioral assays for anxiety.
| Compound | Animal Model | Behavioral Test | Dose | Key Findings |
| MK-212 | Rat | Elevated Plus-Maze | 2.0 mg/kg (i.p.) | Reduced open-arm exploration without significantly affecting locomotor activity.[2] |
| Rat | Open Field Test | 4.0 mg/kg (i.p.) | Induced motor-suppressant effects.[2] | |
| FG-7142 | Rat | Elevated Plus-Maze | 10-20 mg/kg (i.p.) | Significantly reduced the percentage of open arm entries and time spent in open arms. |
| Rat | Open Field Test | 10-20 mg/kg (i.p.) | Decreased the percentage of time spent in the inner area and reduced total distance traveled. | |
| Rat | Light-Dark Box | 7.5-10 mg/kg (i.p.) | Reduced time spent in the light compartment and increased latency to emerge into the light. |
Key Experimental Protocols
Standardized protocols are essential for the valid and reliable assessment of anxiety-like behaviors. Below are detailed methodologies for three commonly used assays.
Elevated Plus-Maze (EPM) Test
The EPM test is based on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.
Workflow:
Protocol:
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Acclimation: Allow the animal to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or a comparator compound intraperitoneally (i.p.) at the desired dose and time before the test (e.g., 27 minutes for MK-212).[2]
-
Procedure: Place the animal on the central platform of the maze, facing one of the open arms.
-
Observation: Allow the animal to explore the maze for a 5-minute period. The session is typically video-recorded.
-
Data Analysis: Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm type. A decrease in the proportion of time spent in the open arms or the number of open arm entries is indicative of anxiogenic effects.
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.
Workflow:
Protocol:
-
Apparatus: A box divided into a large, brightly lit compartment and a smaller, dark compartment, with an opening connecting them.
-
Acclimation: The animal should be habituated to the testing room for 30-60 minutes prior to the test.
-
Drug Administration: Administer the test compound at the appropriate dose and time before testing.
-
Procedure: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Observation: Allow the animal to freely explore the apparatus for 5-10 minutes. The session is recorded for later analysis.
-
Data Analysis: Parameters of interest include the latency to enter the dark compartment, the total time spent in each compartment, and the number of transitions between the two compartments. Anxiogenic compounds are expected to decrease the time spent in the light compartment and the number of transitions.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
Workflow:
Protocol:
-
Apparatus: A large, open, square arena with walls to prevent escape.
-
Acclimation: Animals are acclimated to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer the test compound at the predetermined dose and time before the test.
-
Procedure: Gently place the animal in the center of the open field arena.
-
Observation: Allow the animal to explore the arena for a set period, typically 10-20 minutes. An automated tracking system is often used to record movement.
-
Data Analysis: The arena is typically divided into a central zone and a peripheral zone. Anxiogenic effects are indicated by a decrease in the time spent in the center zone and an increase in thigmotaxis (wall-hugging behavior). Total distance traveled is used as a measure of general locomotor activity.
References
- 1. Behavioral effects of systemically administered MK-212 are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of the light-dark box to compare the anxiety-related behavior of virgin and postpartum female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MK-212's Effect on Dopamine and Serotonin Release: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the effects of MK-212, a selective 5-HT2C receptor agonist, on the release of two critical neurotransmitters: dopamine (B1211576) (DA) and serotonin (B10506) (5-HT). The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of MK-212's modulatory role in monoaminergic systems. This document summarizes available experimental data, details relevant methodologies, and illustrates the underlying signaling pathways.
Executive Summary
MK-212 primarily acts as an agonist at serotonin 5-HT2C receptors. This interaction has a significant, though often indirect, influence on both the dopaminergic and serotonergic systems. The predominant effect of MK-212, mediated through 5-HT2C receptor activation, is an inhibition of dopamine release , particularly in key brain regions such as the striatum and nucleus accumbens. The effect on serotonin release is more nuanced, with evidence suggesting a potential for inhibitory modulation of serotonin overflow, especially under stimulated conditions. Direct, simultaneous quantitative measurements of MK-212's impact on both basal dopamine and serotonin extracellular levels are not extensively available in published literature. Therefore, this guide also incorporates data from other potent and selective 5-HT2C receptor agonists, such as Ro 60-0175, to provide a more complete picture of the pharmacological class effects.
Data on Neurotransmitter Release
While specific quantitative data for MK-212's effect on both dopamine and serotonin release in a single study is limited, the following table summarizes the known effects based on its mechanism of action and data from analogous 5-HT2C agonists. The data for the selective 5-HT2C agonist Ro 60-0175 is presented to illustrate the expected impact of MK-212.
| Compound | Neurotransmitter | Brain Region | Dose/Concentration | Change in Extracellular Levels | Reference |
| Ro 60-0175 (as a proxy for MK-212) | Dopamine (DA) | Nucleus Accumbens | 1 mg/kg, i.p. | ↓ 26 ± 4% | [Di Matteo et al., 2000][1] |
| MK-212 / 5-HT2C Agonists | Serotonin (5-HT) | Cortex | N/A | Inhibits stress-induced overflow | [Bonaventura et al., 2010] |
Note: The effect on serotonin release is described qualitatively due to the lack of specific quantitative data on basal level changes in the reviewed literature.
Signaling Pathways and Mechanisms of Action
The differential effects of MK-212 on dopamine and serotonin release are rooted in the specific neural circuits and receptor localizations. The primary mechanism involves the activation of 5-HT2C receptors, which are strategically positioned to modulate the activity of other neuronal systems.
Modulation of Dopamine Release
The inhibitory effect of MK-212 on dopamine release is largely indirect. 5-HT2C receptors are prominently expressed on GABAergic interneurons in brain regions such as the ventral tegmental area (VTA) and the striatum. The activation of these receptors by MK-212 enhances the activity of these inhibitory GABAergic neurons. The subsequent increase in GABA release acts on dopamine neurons, leading to hyperpolarization and a reduction in their firing rate. This ultimately results in decreased dopamine release in terminal fields like the nucleus accumbens and striatum.[2]
Modulation of Serotonin Release
The effect of MK-212 on serotonin release is less direct as 5-HT2C receptors are generally not considered to be terminal autoreceptors that directly inhibit serotonin release. However, activation of 5-HT2C receptors can influence the overall serotonergic tone. Some studies suggest that 5-HT2C receptor agonists can inhibit serotonin overflow, particularly in response to stimuli like stress. This effect may be mediated through feedback loops involving other neurotransmitter systems that are modulated by 5-HT2C receptor activation.
Experimental Protocols
The quantitative analysis of neurotransmitter release is predominantly conducted using in vivo microdialysis coupled with high-performance liquid chromatography (HPLC).
In Vivo Microdialysis
Objective: To measure the extracellular concentrations of dopamine and serotonin in specific brain regions of freely moving animals following the administration of MK-212.
Methodology:
-
Animal Surgery: Adult male rats (e.g., Sprague-Dawley) are anesthetized, and a guide cannula is stereotaxically implanted, targeting a specific brain region such as the nucleus accumbens or striatum. The cannula is secured with dental cement, and the animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula into the target brain area.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: After an equilibration period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
Drug Administration: MK-212 or a vehicle control is administered (e.g., intraperitoneally, i.p.).
-
Sample Collection: Dialysate samples continue to be collected for a set period post-administration to monitor changes in neurotransmitter concentrations.
-
Neurochemical Analysis: The collected dialysate samples are analyzed using HPLC with electrochemical detection to quantify the concentrations of dopamine and serotonin.
-
Histological Verification: At the end of the experiment, the animal is euthanized, and the brain is sectioned to verify the correct placement of the microdialysis probe.
Comparative Discussion
The primary effect of MK-212 on the dopamine system is inhibitory and robust, a consequence of the well-defined neural circuitry involving GABAergic interneurons. This makes MK-212 and other 5-HT2C agonists potential candidates for therapeutic strategies where a dampening of dopamine signaling is desired.
In contrast, the impact of MK-212 on the serotonin system is less pronounced and likely state-dependent. The lack of a strong, direct effect on basal serotonin release suggests that 5-HT2C receptors are not the primary regulators of tonic serotonin levels. However, their role in modulating phasic serotonin release, particularly in response to physiological or pharmacological challenges, warrants further investigation.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for MK-212 Hydrochloride
For Immediate Implementation by Laboratory Personnel
The proper disposal of MK-212 hydrochloride, a toxic chemical compound utilized in scientific research, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with regulatory guidelines and best practices in chemical waste management.
I. Hazard Identification and Regulatory Overview
This compound is classified as acutely toxic if swallowed, as indicated by the GHS06 "Skull and Crossbones" pictogram and the hazard statement H301.[1] Consequently, it is categorized as a hazardous waste and must be managed according to stringent federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates the disposal of such pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4][5] It is imperative that this compound is not disposed of with household garbage or allowed to enter the sewage system.[1]
Key Regulatory Mandates:
-
Disposal in regular trash or sewer systems is prohibited.[6]
-
Generation of hazardous waste must be documented.[6]
-
Personnel handling hazardous waste must receive proper training.[3]
-
State regulations may be more stringent than federal laws.[2]
II. Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to prevent accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or chemical goggles | Protects eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Required if handling powder outside a fume hood | Prevents inhalation of toxic dust particles. |
Safety First:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
III. Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation
-
Solid Waste: Collect all solid this compound waste, including unused or expired product and contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[7]
Step 2: Container Management
-
Container Selection: Use containers that are chemically compatible with this compound and any solvents used. The container must have a secure, tight-fitting lid.[6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic"). The accumulation start date must also be clearly marked on the label.
Step 3: On-site Accumulation and Storage
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel and away from general laboratory traffic.
-
Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to prevent the spread of material in case of a leak.[6]
-
Do not accumulate more than the legally permitted quantity of hazardous waste in the satellite accumulation area.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information regarding the waste, including its identity, quantity, and location.
-
Do not attempt to transport the hazardous waste off-site yourself. Transportation of hazardous materials is regulated and requires specific training and documentation. This compound is classified for transport under UN number UN3288 with the proper shipping name "Toxic solid, inorganic, n.o.s. (MK-212 (hydrochloride))".[1]
Step 5: Decontamination of Empty Containers
-
Empty containers that once held pure this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
A common procedure for decontamination is a triple rinse. The first rinse should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your institution's EHS guidelines.[8]
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill (Contained, small quantity):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, and collect the cleaning materials as hazardous waste.
-
-
Major Spill (Large quantity, uncontained):
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the affected area.
-
If swallowed, seek immediate medical attention and call a poison control center.[1]
V. Disposal Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the proper disposal of this compound and the key decision points in the process.
Caption: this compound Disposal Workflow
Caption: Spill Response Decision Tree
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. danielshealth.com [danielshealth.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. olseh.iisc.ac.in [olseh.iisc.ac.in]
Safe Handling and Disposal of MK-212 Hydrochloride: An Essential Guide
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling MK-212 hydrochloride. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and compliant disposal methods to ensure a safe laboratory environment and mitigate exposure risks.
Hazard Identification and Safety Profile
This compound, also known as 6-chloro-2-(1-piperazinyl)pyrazine hydrochloride, is classified as toxic if swallowed.[1] The primary routes of exposure in a laboratory setting are inhalation, dermal contact, ocular exposure, and accidental ingestion. The Safety Data Sheet (SDS) specifies the GHS06 "skull and crossbones" pictogram, indicating acute toxicity.[1][2] Therefore, a cautious approach and strict adherence to safety protocols are mandatory.
Key Hazard Information:
-
Formulation: A solid.[1]
-
Flammability: The product is not flammable and does not present an explosion hazard.[1]
Personal Protective Equipment (PPE) Requirements
A multi-layered PPE approach is critical to minimize exposure.[3] The required level of protection varies depending on the physical form of the compound being handled.
| Task | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Handling Solid/Powder | Chemical splash goggles and face shield.[3][4][5][6] | Double-gloving with chemical-resistant nitrile or neoprene gloves.[3][4] | Chemical-resistant apron or coveralls over a lab coat.[3][4][7] | Full-face respirator with appropriate cartridges (e.g., P100) is necessary to prevent inhalation.[3][4][5] |
| Handling Liquid/Solutions | Chemical splash goggles.[3][4][5] | Chemical-resistant nitrile gloves.[4][5] | Standard laboratory coat.[3][5] | Required only if aerosols or vapors are generated; otherwise, work should be confined to a fume hood.[3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol provides a workflow for the safe handling of this compound from initial preparation to experimental use.
-
Preparation:
-
Weighing and Solution Preparation (Inside Fume Hood):
-
Don the appropriate PPE for handling solids as outlined in the table above.[3]
-
When weighing the solid compound, use a disposable weigh boat and perform the task within the fume hood to contain any airborne particles.[3]
-
To prepare a solution, add the solvent to the pre-weighed compound slowly to prevent splashing.[3]
-
-
Experimental Procedure:
-
Post-Experiment Decontamination:
Caption: Experimental workflow for the safe handling of this compound.
Disposal Plan
Proper segregation and disposal of waste are critical for laboratory safety and environmental protection.
-
Waste Segregation:
-
Solid Waste: All single-use items contaminated with this compound (e.g., gloves, weigh boats, PPE) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams.
-
Empty Containers: Rinse empty containers thoroughly. Obliterate or remove all labels before disposing of the container.[3]
-
-
Disposal Method:
-
Dispose of all contents and containers in accordance with local, regional, and national regulations.[1]
-
For many pharmaceutical compounds, high-temperature incineration is the recommended disposal method.[3] Contact your institution's Environmental Health and Safety (EHS) office for specific procedures.
-
-
Storage:
-
Store all waste in a locked, secure area pending disposal.[1]
-
Caption: Logical relationship diagram for this compound waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
